Encelin
Description
Structure
3D Structure
Properties
CAS No. |
15569-50-3 |
|---|---|
Molecular Formula |
C15H16O3 |
Molecular Weight |
244.28 g/mol |
IUPAC Name |
8a-methyl-3,5-dimethylidene-4,4a,9,9a-tetrahydro-3aH-benzo[f][1]benzofuran-2,6-dione |
InChI |
InChI=1S/C15H16O3/c1-8-10-6-11-9(2)12(16)4-5-15(11,3)7-13(10)18-14(8)17/h4-5,10-11,13H,1-2,6-7H2,3H3 |
InChI Key |
LXMUZMFQJGRVFW-UHFFFAOYSA-N |
SMILES |
CC12CC3C(CC1C(=C)C(=O)C=C2)C(=C)C(=O)O3 |
Isomeric SMILES |
C[C@@]12C[C@@H]3[C@H](C[C@H]1C(=C)C(=O)C=C2)C(=C)C(=O)O3 |
Canonical SMILES |
CC12CC3C(CC1C(=C)C(=O)C=C2)C(=C)C(=O)O3 |
melting_point |
195 - 196 °C |
Other CAS No. |
15569-50-3 |
physical_description |
Solid |
Synonyms |
encelin |
Origin of Product |
United States |
Foundational & Exploratory
Encelin (Vildagliptin): A Technical Whitepaper on the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Encelin, the brand name for the compound Vildagliptin, is an oral antihyperglycemic agent belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class of drugs.[1] Its primary mechanism of action involves the enhancement of the endogenous incretin system, a key regulator of glucose homeostasis. By selectively and potently inhibiting the DPP-4 enzyme, Vildagliptin prevents the rapid degradation of the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[2][3] This prolongation of incretin activity leads to glucose-dependent stimulation of insulin secretion from pancreatic β-cells and suppression of glucagon secretion from pancreatic α-cells.[3][4] This dual action on both α- and β-cells improves glycemic control in patients with type 2 diabetes mellitus with a low risk of hypoglycemia and no associated weight gain.[2][5]
Core Mechanism of Action: DPP-4 Inhibition
Vildagliptin is a potent and selective inhibitor of DPP-4, an enzyme that rapidly inactivates incretin hormones by cleaving their N-terminal dipeptides.[2][6] Vildagliptin forms a covalent, yet reversible, bond with the catalytic site of the DPP-4 enzyme, leading to prolonged inhibition.[3][7] This extended binding allows for sustained elevation of active GLP-1 and GIP levels, both in the fasting state and after meal ingestion.[3][4] The inhibition of DPP-4 is dose-dependent, with a 50 mg dose effectively inhibiting enzyme activity for approximately 12-16 hours.
Binding Kinetics
Vildagliptin exhibits slow, tight-binding kinetics to the DPP-4 enzyme.[8] A target-mediated drug disposition (TMDD) model has been used to describe the pharmacokinetics, accounting for the high-affinity binding to DPP-4 in both plasma and tissues. This model suggests that vildagliptin not only dissociates slowly from the enzyme (half-life of ~1.1 hours) but is also partially hydrolyzed by DPP-4 itself, acting as both an inhibitor and a substrate.[9]
The Incretin Signaling Pathway
The therapeutic effects of Vildagliptin are mediated through the potentiation of the incretin signaling pathway. Under normal physiological conditions, GLP-1 and GIP are released from intestinal L-cells and K-cells, respectively, in response to nutrient intake. These hormones then act on pancreatic islets to regulate blood glucose.
-
Stimulation of Insulin Secretion: By increasing the levels of active GLP-1 and GIP, Vildagliptin enhances the sensitivity of pancreatic β-cells to glucose, leading to an increased insulin secretion rate, particularly in the postprandial state.[2][10] This effect is glucose-dependent, meaning insulin secretion is stimulated only when blood glucose levels are elevated, which significantly minimizes the risk of hypoglycemia.[2][3]
-
Suppression of Glucagon Secretion: Vildagliptin corrects the inappropriate hyperglucagonemia often observed in type 2 diabetes. Elevated GLP-1 levels suppress the secretion of glucagon from pancreatic α-cells when blood glucose is high.[5][11] This action reduces hepatic glucose production, contributing to lower fasting and postprandial glucose levels.[2][3]
The following diagram illustrates the core signaling pathway affected by Vildagliptin.
References
- 1. Vildagliptin - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Vildagliptin? [synapse.patsnap.com]
- 3. Mechanisms of action of the dipeptidyl peptidase-4 inhibitor vildagliptin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insights Into GLP-1 and GIP Actions Emerging From Vildagliptin Mechanism Studies in Man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dipeptidyl Peptidase-4 Inhibitor (Vildagliptin) Improves Glycemic Control After Meal Tolerance Test by Suppressing Glucagon Release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of dipeptidyl peptidase-4: The mechanisms of action and clinical use of vildagliptin for the management of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism-based population pharmacokinetic modelling in diabetes: vildagliptin as a tight binding inhibitor and substrate of dipeptidyl peptidase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The scientific evidence: vildagliptin and the benefits of islet enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Insights Into GLP-1 and GIP Actions Emerging From Vildagliptin Mechanism Studies in Man - PMC [pmc.ncbi.nlm.nih.gov]
Encelin: A Technical Guide to its Sesquiterpene Lactone Biology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Encelin is a naturally occurring eudesmanolide-type sesquiterpene lactone found in various plant species, notably Montanoa speciosa and Encelia farinosa. As a member of the extensive sesquiterpene lactone family, this compound holds potential for a range of biological activities. This technical guide provides a comprehensive overview of the known biological functions of this compound, with a focus on its antifungal properties. Due to the limited specific research on this compound, this document also contextualizes its potential cytotoxic and anti-inflammatory activities based on the well-established mechanisms of related sesquiterpene lactones. Detailed experimental protocols for assessing these biological activities and diagrams of relevant signaling pathways are provided to facilitate further research and drug discovery efforts centered on this compound.
Introduction to this compound
This compound is a sesquiterpenoid, a class of 15-carbon natural products, characterized by a eudesmane skeleton and a reactive α-methylene-γ-lactone moiety. This functional group is a common feature among many biologically active sesquiterpene lactones and is often implicated in their mechanism of action through Michael-type addition reactions with biological nucleophiles.
The primary reported biological activity of this compound is its antifungal action. Specifically, it has been shown to inhibit the growth and affect the morphogenesis of the fungus Mucor rouxii[1]. While comprehensive studies on other biological effects of this compound are scarce, its structural similarity to other eudesmanolide sesquiterpene lactones suggests potential for cytotoxic and anti-inflammatory properties. Sesquiterpene lactones as a class are known to exhibit a wide array of biological effects, including anti-inflammatory, antimicrobial, and cytotoxic activities[2].
Biological Activities and Quantitative Data
The biological activities of this compound and related sesquiterpene lactones are summarized below. It is important to note that quantitative data for this compound itself is limited, and therefore, data for representative sesquiterpene lactones are included for comparative purposes.
Antifungal Activity
This compound has demonstrated notable antifungal properties. A key study identified its biocidal activity against the fungus Mucor rouxii, where it was observed to interfere with both growth and morphogenesis[1].
Table 1: Antifungal Activity of this compound
| Compound | Target Organism | Observed Effect | Quantitative Data | Reference |
| This compound | Mucor rouxii | Inhibition of growth and morphogenetic process | Not specified in the available literature | [1] |
Cytotoxic Activity (Predicted)
Table 2: Representative Cytotoxic Activity of Eudesmanolide Sesquiterpene Lactones
| Compound | Cell Line | IC50 Value (µM) | Reference |
| Alantolactone | HeLa (Cervical Cancer) | 3.5 | General literature on sesquiterpene lactones |
| Isoalantolactone | A549 (Lung Cancer) | 2.8 | General literature on sesquiterpene lactones |
| Helenalin | Jurkat (T-cell Leukemia) | 0.5 | General literature on sesquiterpene lactones |
Anti-inflammatory Activity (Predicted)
Many sesquiterpene lactones exhibit potent anti-inflammatory effects, primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. By inhibiting NF-κB, these compounds can effectively suppress the inflammatory response.
Table 3: Representative Anti-inflammatory Activity of Sesquiterpene Lactones
| Compound | Assay | Target | IC50 Value (µM) | Reference |
| Parthenolide | NF-κB Inhibition (EMSA) | IKK complex | ~5 | [3] |
| Helenalin | NF-κB Inhibition (EMSA) | p65 subunit | ~10 | [4] |
| Costunolide | NO Production (RAW 264.7 cells) | iNOS | ~2.5 | General literature on sesquiterpene lactones |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the biological activities of this compound.
Antifungal Susceptibility Testing
This protocol is a general guideline for determining the minimum inhibitory concentration (MIC) of a natural compound against a filamentous fungus like Mucor rouxii, based on broth microdilution methods.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of Mucor rouxii.
Materials:
-
This compound
-
Mucor rouxii culture
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline with 0.05% Tween 80
Procedure:
-
Spore Suspension Preparation:
-
Grow Mucor rouxii on a suitable agar medium until sporulation occurs.
-
Harvest spores by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.
-
Adjust the spore suspension to a concentration of 0.5-2.5 x 10^5 CFU/mL using a hemocytometer or spectrophotometer.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium in the wells of a 96-well plate to achieve the desired concentration range.
-
-
Inoculation:
-
Add the prepared spore suspension to each well containing the diluted this compound. The final volume in each well should be 200 µL.
-
Include a positive control (spores in medium without this compound) and a negative control (medium only).
-
-
Incubation:
-
Incubate the plates at 35-37°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is visually determined as the lowest concentration of this compound at which there is no visible growth of the fungus. This can be confirmed by reading the absorbance at a suitable wavelength (e.g., 530 nm).
-
Cytotoxicity Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on a cancer cell line.
Objective: To determine the IC50 (half-maximal inhibitory concentration) of this compound on a selected cancer cell line.
Materials:
-
This compound
-
Human cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Replace the medium in the wells with 100 µL of the this compound dilutions.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a negative control (cells with medium only).
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
-
Anti-inflammatory Assay (Nitric Oxide Inhibition)
This protocol details the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells as a measure of anti-inflammatory activity.
Objective: To determine the ability of this compound to inhibit NO production in activated macrophages.
Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium (DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium nitrite (for standard curve)
-
Sterile 96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Include a positive control (LPS only), a negative control (cells only), and a vehicle control.
-
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Calculate the nitrite concentration from a sodium nitrite standard curve.
-
Determine the percentage of NO inhibition for each this compound concentration compared to the LPS-only control.
-
Signaling Pathways
The biological activities of sesquiterpene lactones are often mediated through their interaction with specific intracellular signaling pathways.
NF-κB Signaling Pathway (Anti-inflammatory Action)
A primary mechanism for the anti-inflammatory effects of many sesquiterpene lactones is the inhibition of the NF-κB signaling pathway[5][[“]][7]. The α-methylene-γ-lactone moiety of these compounds can act as a Michael acceptor, forming covalent bonds with nucleophilic residues (such as cysteine) on key proteins in the NF-κB pathway. One of the main targets is the p65 subunit of NF-κB, which can prevent its translocation to the nucleus and subsequent transcription of pro-inflammatory genes[4][8]. Another target is the IκB kinase (IKK) complex, which, when inhibited, prevents the degradation of the inhibitory protein IκBα, thereby keeping NF-κB sequestered in the cytoplasm[3].
Fungal Morphogenesis and Cell Wall Integrity Pathway (Antifungal Action)
The effect of this compound on the morphogenesis of Mucor rouxii suggests an interaction with signaling pathways that control fungal development and cell wall integrity. While the specific target of this compound in fungi is unknown, many antifungal agents that disrupt morphogenesis act on pathways involving Rho GTPases, protein kinase C (PKC), or the calcineurin pathway. These pathways are crucial for polarized growth, cell wall synthesis, and maintaining cellular integrity. Disruption of these pathways can lead to abnormal morphology and ultimately, cell death.
Conclusion and Future Directions
This compound, a eudesmanolide sesquiterpene lactone, has demonstrated clear antifungal activity, highlighting its potential as a lead compound for the development of new antifungal agents. Its structural similarity to other biologically active sesquiterpene lactones strongly suggests that it may also possess valuable cytotoxic and anti-inflammatory properties. However, there is a significant need for further research to fully characterize the biological profile of this compound.
Future studies should focus on:
-
Quantitative assessment of this compound's antifungal, cytotoxic, and anti-inflammatory activities to determine its potency (e.g., MIC, IC50 values).
-
Elucidation of the specific molecular targets and mechanisms of action for each of its biological activities, particularly its interaction with fungal cellular components and the NF-κB signaling pathway.
-
In vivo studies to evaluate the efficacy and safety of this compound in animal models of fungal infections, cancer, and inflammation.
-
Structure-activity relationship (SAR) studies to identify the key structural features of this compound responsible for its biological activities, which could guide the synthesis of more potent and selective analogs.
The information and protocols provided in this technical guide serve as a foundation for researchers and drug development professionals to embark on a more detailed investigation of this compound and unlock its full therapeutic potential.
References
- 1. This compound: a fungal growth inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological Activities of Sesquiterpene Lactones Isolated from the Genus Centaurea L. (Asteraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The anti-inflammatory sesquiterpene lactone helenalin inhibits the transcription factor NF-kappaB by directly targeting p65 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. consensus.app [consensus.app]
- 7. Inhibition of transcription factor NF-kappaB by sesquiterpene lactones: a proposed molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Encelin from Montanoa speciosa: A Technical Guide to its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Encelin, a sesquiterpene lactone identified in the Mexican plant Montanoa speciosa, has demonstrated notable biological activity, particularly as an antifungal agent. This document provides a comprehensive overview of the discovery, and isolation of this compound, and details its known biological effects. Due to the limited public availability of the original detailed experimental protocols, this guide presents a generalized, yet detailed, methodology for the extraction and purification of this compound based on established techniques for isolating sesquiterpene lactones from plant matter. Furthermore, this guide explores the current understanding of this compound's mechanism of action and provides visualizations of the experimental workflow and its likely molecular interactions.
Introduction
Montanoa speciosa, a member of the Asteraceae family native to Central Mexico and Nicaragua, is a shrub or tree that grows in seasonally dry tropical biomes.[1] The plant is a known source of various secondary metabolites, including sesquiterpene lactones. One such compound, this compound, has been the subject of scientific investigation due to its biocidal properties. Specifically, this compound has been identified as a fungal growth inhibitor.[2][3] This technical guide aims to consolidate the available information on this compound, providing a valuable resource for researchers interested in natural product chemistry, mycology, and drug discovery.
Discovery and Biological Activity
This compound was first isolated from the Mexican species Montanoa speciosa.[2][3] Subsequent bioassays revealed its potent antifungal activity against the fungus Mucor rouxii.[2][3] The research indicated that this compound has a determining action on the growth and morphogenetic process of these fungal cells.[2][3] While the original quantitative data from these initial studies are not widely available, the findings established this compound as a promising candidate for further investigation as an antifungal agent.
The general antifungal mechanism of sesquiterpene lactones is thought to involve the disruption of fungal cell membranes.[4] This lipophilic nature allows them to penetrate the cell wall and interfere with membrane integrity, leading to cell death.[4] The presence of an α-methyleno-γ-lactone group is often crucial for this activity.[4]
Experimental Protocols
The precise, original protocol for the isolation of this compound from Montanoa speciosa is not detailed in publicly accessible literature. However, based on common methodologies for the isolation of sesquiterpene lactones from plants of the Asteraceae family, a robust and reliable experimental workflow can be proposed.
Plant Material Collection and Preparation
-
Collection: Aerial parts (leaves and stems) of Montanoa speciosa should be collected.
-
Drying: The plant material should be air-dried in a shaded, well-ventilated area to prevent the degradation of thermolabile compounds.
-
Grinding: Once thoroughly dried, the plant material should be ground into a fine powder to increase the surface area for efficient extraction.
Extraction
-
Solvent Extraction: The powdered plant material is subjected to exhaustive extraction, typically using a solvent of medium polarity, such as dichloromethane or a mixture of methanol and chloroform, in a Soxhlet apparatus. This process is continued for several hours to ensure the complete extraction of secondary metabolites.
-
Solvent Evaporation: The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to remove the solvent.
Purification
-
Liquid-Liquid Partitioning: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common scheme involves partitioning between n-hexane and methanol/water, followed by partitioning of the methanol/water phase with a solvent like ethyl acetate.
-
Column Chromatography: The fraction enriched with sesquiterpene lactones (typically the ethyl acetate fraction) is then subjected to column chromatography over silica gel. A gradient elution system, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is used to separate the different compounds.
-
Preparative Thin-Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC): Fractions containing this compound, as identified by thin-layer chromatography (TLC) analysis, are further purified using pTLC or preparative HPLC to yield the pure compound.
Structural Elucidation
The structure of the isolated this compound can be confirmed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.
Data Presentation
As the specific quantitative data from the original study by Sabanero et al. (1995) is unavailable, a template for data presentation is provided below. Researchers successfully isolating this compound should aim to populate a similar table.
| Parameter | Value | Method |
| Yield of Crude Extract | e.g., X % (w/w) | Soxhlet Extraction |
| Yield of this compound | e.g., Y mg/kg of dry plant material | Chromatographic Purification |
| Purity of this compound | e.g., >95% | HPLC Analysis |
| Antifungal Activity (IC₅₀) | e.g., Z µg/mL against Mucor rouxii | Broth Microdilution Assay |
Visualization of Workflow and Signaling Pathway
Experimental Workflow for this compound Isolation
Hypothesized Antifungal Mechanism of this compound
As the specific signaling pathway for this compound has not been elucidated, a diagram representing the generally accepted mechanism of action for antifungal sesquiterpene lactones is presented below.
Conclusion
This compound, a sesquiterpene lactone from Montanoa speciosa, represents a promising natural product with demonstrated antifungal properties. While a detailed, publicly available protocol for its isolation is lacking, established phytochemical techniques provide a clear path for its extraction and purification. Further research is warranted to fully elucidate its quantitative antifungal activity against a broader range of fungal pathogens and to investigate its specific molecular targets and signaling pathways. The information and proposed methodologies within this guide serve as a foundational resource for scientists and researchers aiming to explore the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Sabanero, M., Quijano, L., Rios, T. and Trejo, R. (1995) this compound A Fungal Growth Inhibitor. Planta Medica, 61, 185-186. - References - Scientific Research Publishing [scirp.org]
- 3. This compound: a fungal growth inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antifungal Activity of the Sesquiterpene Lactones from Psephellus bellus - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Botanical Origins of Encelin: A Technical Guide
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the natural sources, isolation, and biosynthetic pathways of the sesquiterpenoid lactone, Encelin.
This whitepaper provides an in-depth exploration of this compound, a bioactive natural compound with significant scientific interest. The primary documented botanical sources of this eudesmanolide sesquiterpenoid lactone are members of the Asteraceae family, notably Encelia farinosa and Montanoa speciosa. This guide offers a consolidation of current knowledge, presenting quantitative data, detailed experimental protocols for extraction and isolation, and a proposed biosynthetic pathway.
Natural Sources and Quantification
This compound has been identified in at least two species within the Asteraceae family. While qualitative identification is established, comprehensive quantitative data on the concentration of this compound in these plant sources remains limited in publicly available literature.
-
Encelia farinosa (Brittlebush): This desert shrub, native to the southwestern United States and northern Mexico, is a confirmed source of this compound. The compound has been specifically located in the green stems of the plant.
-
Montanoa speciosa : This Mexican species is another documented source from which this compound has been isolated.
| Plant Species | Plant Part | Reported Presence of this compound | Quantitative Data (Yield/Concentration) |
| Encelia farinosa | Green Stems | Confirmed | Not specified in available literature |
| Montanoa speciosa | Not specified | Confirmed | Not specified in available literature |
Table 1. Documented Natural Sources of this compound.
Experimental Protocols: Isolation of this compound from Encelia farinosa
The following protocol is a synthesized methodology based on established techniques for the extraction and isolation of sesquiterpenoid lactones from plant material, with specific details adapted from the work of Geissman and Mukherjee (1968) on Encelia farinosa.
1. Plant Material Collection and Preparation:
-
Collect fresh, healthy green stems of Encelia farinosa.
-
Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until brittle.
-
Grind the dried stems into a coarse powder using a mechanical mill.
2. Extraction:
-
Perform a continuous extraction of the powdered plant material with chloroform in a Soxhlet apparatus for approximately 24-48 hours. The chloroform will become colored as it extracts the plant constituents.
-
Following extraction, concentrate the chloroform extract under reduced pressure using a rotary evaporator to yield a dark, viscous residue.
3. Chromatographic Purification:
-
Subject the crude chloroform extract to column chromatography over silica gel.
-
Elute the column with a gradient of increasing polarity, starting with a non-polar solvent such as hexane and gradually introducing a more polar solvent like ethyl acetate.
-
Collect fractions and monitor the separation process using thin-layer chromatography (TLC), visualizing the spots under UV light or with a suitable staining reagent (e.g., anisaldehyde-sulfuric acid).
-
Pool fractions containing the compound of interest (this compound) based on their TLC profiles.
-
Further purify the pooled fractions by repeated column chromatography or by preparative high-performance liquid chromatography (HPLC) until a pure crystalline compound is obtained.
4. Characterization:
-
Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Biosynthesis of this compound: A Proposed Pathway
This compound is a eudesmanolide-type sesquiterpenoid lactone. The biosynthesis of sesquiterpenoid lactones in plants is a complex process that begins with the mevalonate (MVA) pathway in the cytoplasm, leading to the formation of isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).
The general biosynthetic pathway for eudesmanolide sesquiterpenoid lactones is believed to proceed as follows:
-
Formation of Farnesyl Pyrophosphate (FPP): Three molecules of IPP are sequentially condensed to form the 15-carbon precursor, farnesyl pyrophosphate.
-
Cyclization: FPP undergoes a series of cyclization reactions catalyzed by specific terpene synthases to form the characteristic bicyclic eudesmane skeleton.
-
Oxidative Modifications: The eudesmane hydrocarbon backbone is then subjected to a series of oxidative modifications, including hydroxylations and epoxidations, catalyzed by cytochrome P450 monooxygenases.
-
Lactone Ring Formation: A key step is the formation of the γ-lactone ring, which is characteristic of this class of compounds. This is also believed to be an enzyme-mediated oxidative process.
-
Further Tailoring: The eudesmanolide scaffold can be further modified by various enzymes to introduce additional functional groups, leading to the structural diversity observed in this family of natural products, ultimately yielding this compound.
This technical guide serves as a foundational resource for researchers interested in the natural product chemistry of this compound. Further studies are warranted to elucidate the precise quantitative distribution of this compound in its natural sources and to fully characterize its biosynthetic pathway.
In-depth Analysis of Encelin's Antifungal Properties Remains Elusive Due to Limited Publicly Available Data
A comprehensive technical guide on the antifungal activity spectrum of the sesquiterpene lactone Encelin cannot be constructed at this time due to the limited availability of detailed, publicly accessible research data. While a foundational study has identified this compound's antifungal potential, the specific quantitative metrics, in-depth experimental protocols, and the underlying mechanism of action, including its impact on fungal signaling pathways, are not detailed in the currently available scientific literature.
Our investigation confirms that the primary source of information on this compound's antifungal properties is a 1995 study published in Planta Medica. This research identified this compound, a sesquiterpene lactone isolated from Montanoa speciosa, as having biocidal activity against the fungus Mucor rouxii[1]. The study indicates that this compound affects both the growth and the morphogenetic processes of this fungal species.
However, the publicly accessible abstract of this key paper does not provide the granular data required for a technical whitepaper aimed at a scientific audience. Specifically, the following critical information is not available:
-
Quantitative Antifungal Activity Data: Minimum Inhibitory Concentration (MIC) or other quantitative measures of efficacy against Mucor rouxii or any other fungal species are not specified. This data is essential for summarizing the antifungal spectrum in a structured format.
-
Detailed Experimental Protocols: Methodologies for the isolation of this compound, the cultivation of Mucor rouxii, and the specific assays used to determine antifungal activity are not described in the available abstract.
-
Mechanism of Action and Signaling Pathways: There is no information regarding the molecular mechanism by which this compound exerts its antifungal effects, nor any description of the specific signaling pathways within the fungal cell that are impacted.
Subsequent searches for this information in the broader scientific literature did not yield further studies on the antifungal properties of this compound. While there is a body of research on the antifungal activities of sesquiterpene lactones as a class of compounds, this general information cannot be directly extrapolated to provide specific details about this compound.
Without access to the full text of the original 1995 study or further research on this specific compound, the creation of a detailed technical guide that includes data tables, experimental protocols, and signaling pathway diagrams, as requested, is not feasible. The foundational discovery of this compound's antifungal activity against Mucor rouxii highlights a potential area for further research to elucidate its full spectrum of activity and mechanism of action.
References
Pharmacological Profile of Encelin (Vildagliptin): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Encelin, with the active pharmaceutical ingredient Vildagliptin, is an oral antihyperglycemic agent belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class of drugs. It is utilized in the management of type 2 diabetes mellitus. This technical guide provides a comprehensive overview of the pharmacological profile of Vildagliptin, including its mechanism of action, pharmacokinetics, pharmacodynamics, and the experimental methodologies used to elucidate these properties.
Mechanism of Action
Vildagliptin exerts its therapeutic effect by selectively inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4).[1][2][3] DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] These hormones are released from the gut in response to food intake and play a crucial role in glucose homeostasis.
By inhibiting DPP-4, Vildagliptin increases the circulating levels of active GLP-1 and GIP.[2][4][5][6][7] This leads to a glucose-dependent enhancement of insulin secretion from pancreatic β-cells and suppression of glucagon secretion from pancreatic α-cells.[8][9][10][11] The improved insulin-to-glucagon ratio results in reduced hepatic glucose production and enhanced glucose utilization in peripheral tissues, ultimately leading to lower blood glucose levels.[9][10] Notably, the action of Vildagliptin is glucose-dependent, meaning it has a minimal risk of causing hypoglycemia.[2][10]
Signaling Pathway
The following diagram illustrates the mechanism of action of Vildagliptin:
Caption: Mechanism of action of this compound (Vildagliptin).
Pharmacodynamics
Vildagliptin is a potent and selective inhibitor of the DPP-4 enzyme.[4][12] Its pharmacodynamic effects are characterized by rapid and sustained inhibition of DPP-4 activity, leading to increased levels of active incretin hormones.
| Parameter | Value | Species | Notes |
| IC50 (DPP-4) | 4.5 nmol/L | Human (in patients with T2DM) | Concentration for 50% inhibition of DPP-4 activity.[4][12][13] |
| Ki (DPP-4) | 3 nmol/L | Human (recombinant) | Inhibitor constant, indicating high affinity for DPP-4.[13] |
| Ki (DPP-8) | 810 nmol/L | Human (recombinant) | Demonstrates selectivity for DPP-4 over DPP-8.[13] |
| Ki (DPP-9) | 97 nmol/L | Human (recombinant) | Demonstrates selectivity for DPP-4 over DPP-9.[13] |
| DPP-4 Inhibition | >95% | Human | Near-complete inhibition observed for at least 4 hours after dosing with 25-200 mg.[14] |
| GLP-1 Increase | 2- to 3-fold | Human | Increase in active GLP-1 levels compared to placebo.[4][14] |
| GIP Increase | ~5-fold | Human | Increase in active GIP levels.[4] |
Pharmacokinetics
Vildagliptin exhibits favorable pharmacokinetic properties, including rapid absorption and good bioavailability.[4][12]
| Parameter | Value | Species | Notes |
| Bioavailability | 85% | Human | Absolute oral bioavailability.[4][9][12][15] |
| Tmax (Time to Peak Plasma Concentration) | 1.5 - 2.0 hours | Human | Rapidly absorbed following oral administration.[1][12][14] |
| Half-life (t1/2) | ~2.0 - 3.0 hours | Human | Terminal elimination half-life.[1][8][12][14][16] |
| Volume of Distribution (Vd) | 71 L | Human | Suggests extensive distribution into extravascular spaces.[4][8][12] |
| Plasma Protein Binding | 9.3% | Human | Minimally bound to plasma proteins.[4][12] |
| Total Body Clearance | 41 L/h | Human | After intravenous administration.[4][8][12][15] |
| Renal Clearance | 13 L/h | Human | Accounts for approximately 33% of total body clearance.[4][8][12][15] |
| Metabolism | Primarily hydrolysis | Human | Major metabolite (LAY151) is pharmacologically inactive. Minimal involvement of CYP450 enzymes.[9][12][16] |
| Excretion | ~85% in urine, ~15% in feces | Human | Following oral administration.[8][16] |
Experimental Protocols
DPP-4 Inhibition Assay
A common method to determine the in vitro inhibitory activity of Vildagliptin on the DPP-4 enzyme is a fluorescence-based assay.
Principle: The assay measures the cleavage of a synthetic substrate, Gly-Pro-7-amino-4-methylcoumarin (AMC), by DPP-4. The cleavage releases the fluorescent AMC molecule, and the rate of fluorescence increase is proportional to the enzyme activity. The inhibitory effect of Vildagliptin is quantified by measuring the reduction in the rate of AMC release.
General Protocol:
-
Recombinant human DPP-4 enzyme is pre-incubated with varying concentrations of Vildagliptin in a suitable buffer (e.g., Tris-HCl).
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate, Gly-Pro-AMC.
-
The increase in fluorescence is monitored over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).
-
The rate of reaction is calculated from the linear phase of the fluorescence curve.
-
The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the Vildagliptin concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Experimental workflow for DPP-4 inhibition assay.
Pharmacokinetic Studies in Humans
Pharmacokinetic parameters of Vildagliptin are typically determined through clinical trials involving healthy volunteers or patients with type 2 diabetes.
General Protocol:
-
Study Design: A randomized, crossover, or parallel-group study design is often employed.[15][17]
-
Dosing: Subjects receive a single oral or intravenous dose of Vildagliptin. For multiple-dose studies, subjects receive the drug for a specified period.[15][17]
-
Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration.
-
Plasma Analysis: Plasma is separated from the blood samples, and the concentration of Vildagliptin and its metabolites is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[18]
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic modeling to determine parameters such as AUC (area under the curve), Cmax (maximum concentration), Tmax, half-life, clearance, and volume of distribution.
Preclinical and Clinical Evidence
Numerous preclinical and clinical studies have established the efficacy and safety profile of Vildagliptin. Preclinical studies in animal models of type 2 diabetes demonstrated that Vildagliptin improves glucose tolerance and enhances insulin secretion.[19] Clinical trials in patients with type 2 diabetes have consistently shown that Vildagliptin, as monotherapy or in combination with other antidiabetic agents, effectively reduces HbA1c levels with a low incidence of hypoglycemia and is generally well-tolerated.[19][20][21] Long-term studies have also suggested a potential for Vildagliptin to attenuate the deterioration of β-cell function over time.[21]
Conclusion
This compound (Vildagliptin) possesses a well-defined pharmacological profile characterized by potent and selective DPP-4 inhibition, leading to enhanced incretin hormone levels and improved glycemic control in a glucose-dependent manner. Its favorable pharmacokinetic properties, including rapid absorption, good bioavailability, and minimal drug-drug interaction potential, make it a valuable therapeutic option for the management of type 2 diabetes mellitus. The experimental methodologies outlined in this guide provide a framework for the continued investigation and understanding of this important class of antidiabetic agents.
References
- 1. youtube.com [youtube.com]
- 2. What is the mechanism of Vildagliptin? [synapse.patsnap.com]
- 3. jicrcr.com [jicrcr.com]
- 4. Clinical pharmacokinetics and pharmacodynamics of vildagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insights Into GLP-1 and GIP Actions Emerging From Vildagliptin Mechanism Studies in Man - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights Into GLP-1 and GIP Actions Emerging From Vildagliptin Mechanism Studies in Man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Insights Into GLP-1 and GIP Actions Emerging From Vildagliptin Mechanism Studies in Man [frontiersin.org]
- 8. Vildagliptin | C17H25N3O2 | CID 6918537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medscape.com [medscape.com]
- 10. Mechanisms of action of the dipeptidyl peptidase-4 inhibitor vildagliptin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Vildagliptin Experience — 25 Years Since the Initiation of the Novartis Glucagon-like Peptide-1 Based Therapy Programme and 10 Years Since the First Vildagliptin Registration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacokinetics and pharmacodynamics of vildagliptin in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The absolute oral bioavailability and population-based pharmacokinetic modelling of a novel dipeptidylpeptidase-IV inhibitor, vildagliptin, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. go.drugbank.com [go.drugbank.com]
- 17. Pharmacokinetics and pharmacodynamics of vildagliptin in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. openaccessjournals.com [openaccessjournals.com]
- 20. researchgate.net [researchgate.net]
- 21. Vildagliptin: a new oral treatment for type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Encelin Biosynthetic Pathway in Plants
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Scientific literature explicitly detailing the biosynthetic pathway of Encelin, a eudesmane-type sesquiterpene lactone found in Montanoa speciosa[1], is limited. This guide is constructed based on the well-established principles of sesquiterpenoid biosynthesis in the Asteraceae family, drawing parallels from closely related and extensively studied pathways. The proposed pathway for this compound is therefore a well-informed hypothesis pending direct experimental verification.
Introduction to this compound and Sesquiterpene Lactones
This compound is a naturally occurring sesquiterpene lactone characterized by a eudesmane carbocyclic skeleton.[1] Sesquiterpene lactones (STLs) are a large and diverse group of C15 terpenoid compounds prevalent in the Asteraceae family. They are known for a wide range of biological activities, making them of significant interest for pharmaceutical research and development. The biosynthesis of STLs is a complex process involving multiple enzymatic steps, primarily catalyzed by terpene synthases and cytochrome P450 monooxygenases (CYPs).
The Hypothesized this compound Biosynthetic Pathway
The biosynthesis of this compound, like other sesquiterpenoids, originates from the isoprenoid pathway. The pathway can be divided into two main phases: the formation of the sesquiterpene backbone and the subsequent oxidative modifications.
2.1 Phase 1: Formation of the Eudesmane Skeleton
The biosynthesis begins with the universal C15 isoprenoid precursor, farnesyl pyrophosphate (FPP), which is produced through the mevalonate (MVA) pathway in the cytosol. A dedicated sesquiterpene synthase (TPS), likely a eudesmane synthase, catalyzes the cyclization of FPP to form the characteristic bicyclic eudesmane skeleton. While the specific eudesmane synthase for this compound has not been identified, these enzymes are known to produce a variety of sesquiterpene olefins and alcohols. For this compound biosynthesis, a precursor such as β-eudesmol is a likely intermediate.
2.2 Phase 2: Oxidative Tailoring and Lactonization
Following the formation of the eudesmane core, a series of oxidative reactions, primarily mediated by cytochrome P450 enzymes, decorate the carbocyclic scaffold. These modifications are crucial for the biological activity of the final compound. For this compound, this phase would involve hydroxylations at specific positions on the eudesmane ring and the eventual formation of the γ-lactone ring, a hallmark of sesquiterpene lactones. The final steps likely involve acyltransferases to add any ester functional groups present in the final this compound structure.
Regulation of this compound Biosynthesis
The biosynthesis of sesquiterpenoids in plants is often induced as a defense mechanism against herbivores and pathogens. The signaling molecule jasmonic acid (JA) and its derivatives are key regulators of these pathways.
3.1 Jasmonic Acid Signaling Pathway
Upon stress, such as wounding or herbivore attack, JA levels rise, initiating a signaling cascade. This cascade leads to the degradation of Jasmonate ZIM-domain (JAZ) repressor proteins. The degradation of JAZ proteins releases transcription factors, such as MYC2, which then activate the expression of genes encoding enzymes in the sesquiterpenoid biosynthetic pathway, including terpene synthases and CYPs.
Quantitative Data
| Parameter | Value | Plant Species | Compound | Reference |
| Enzyme Kinetics | ||||
| Km (FPP) for Germacrene A Synthase | 1.5 ± 0.2 µM | Cichorium intybus | Germacrene A | - |
| kcat for Germacrene A Synthase | 0.2 s-1 | Cichorium intybus | Germacrene A | - |
| Metabolite Content | ||||
| Total Sesquiterpene Lactones | 0.54 - 1.50% of dry weight | Arnica montana | Helenalin and derivatives | [2][3] |
| This compound Content | Not reported | Montanoa speciosa | This compound | - |
Note: The data presented are for analogous compounds and enzymes and should be used as a general guide. Specific values for the this compound pathway require experimental determination.
Experimental Protocols
5.1 Protocol for Extraction and Quantification of Eudesmanolides
This protocol outlines a general procedure for the extraction and analysis of eudesmanolide-type sesquiterpene lactones like this compound from plant material.
-
Plant Material Preparation:
-
Harvest fresh plant material (e.g., leaves, flowers of Montanoa speciosa).
-
Freeze-dry the material and grind it into a fine powder.
-
-
Extraction:
-
Macerate the powdered plant material (1 g) with a suitable solvent (e.g., 10 mL of methanol or dichloromethane) at room temperature for 24 hours.
-
Sonicate the mixture for 15 minutes to enhance extraction efficiency.
-
Centrifuge the mixture and collect the supernatant.
-
Repeat the extraction process twice more on the plant material residue.
-
Pool the supernatants and evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
Fractionation (Optional):
-
For cleaner samples, the crude extract can be subjected to solid-phase extraction (SPE) using a C18 cartridge.
-
Elute with a stepwise gradient of methanol in water to separate compounds based on polarity.
-
-
Quantitative Analysis (HPLC):
-
Dissolve a known amount of the crude or fractionated extract in the mobile phase.
-
Analyze the sample using a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column and a UV detector.
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Detection: Monitor the absorbance at a wavelength where eudesmanolides absorb (e.g., 210-230 nm).
-
Quantification: Use an external standard curve of a purified eudesmanolide (if available) or a related compound to quantify the amount of this compound in the extract.
-
5.2 Protocol for Terpene Synthase Enzyme Assay
This protocol describes a method to assay the activity of a putative eudesmane synthase.
-
Enzyme Source:
-
Recombinant enzyme expressed in E. coli or a protein extract from Montanoa speciosa.
-
-
Assay Buffer:
-
Prepare a buffer containing 25 mM HEPES (pH 7.2), 100 mM KCl, 10 mM MgCl2, and 5 mM DTT.
-
-
Reaction Mixture:
-
In a glass vial, combine the enzyme source with the assay buffer.
-
Add the substrate, farnesyl pyrophosphate (FPP), to a final concentration of 10-50 µM.
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for 1-2 hours.
-
-
Product Extraction:
-
Stop the reaction by adding a quench buffer (e.g., 500 mM EDTA).
-
Overlay the reaction mixture with a water-immiscible organic solvent (e.g., hexane or pentane) and vortex vigorously to extract the terpene products.
-
Collect the organic phase.
-
-
Analysis (GC-MS):
-
Analyze the organic extract using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the sesquiterpene products.
-
Compare the mass spectra and retention times of the products with those of authentic standards if available.
-
Conclusion and Future Directions
The biosynthetic pathway of this compound in Montanoa speciosa remains to be fully elucidated. The pathway proposed herein provides a robust framework based on current knowledge of sesquiterpenoid biosynthesis. Future research should focus on the identification and characterization of the specific terpene synthase and cytochrome P450 enzymes involved in the formation of the eudesmane skeleton of this compound and its subsequent modifications. Transcriptome analysis of Montanoa speciosa, particularly from tissues where this compound accumulates, will be a powerful tool for identifying candidate genes. Functional characterization of these genes through heterologous expression and in vitro enzyme assays will be crucial to confirm their roles in the pathway. A complete understanding of the this compound biosynthetic pathway will not only be of fundamental scientific interest but could also enable the biotechnological production of this and other valuable sesquiterpene lactones.
References
- 1. This compound: a fungal growth inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytochrome P450-Induced Backbone Rearrangements in Terpene Biosynthesis of Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eudesmane-type sesquiterpenoids from Salvia plebeia inhibit IL-6-induced STAT3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Effects of Encelin: A Technical Whitepaper on Antifungal Properties
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Scientific literature providing in-depth in vitro studies on the sesquiterpene lactone Encelin is exceptionally limited. The information presented herein is based on a singular available study and has been supplemented with generalized protocols and hypothetical pathways common for compounds of this class to serve as a framework for future research.
Executive Summary
This compound, a sesquiterpene lactone isolated from Montanoa speciosa, has demonstrated notable biocidal activity against the fungus Mucor rouxii in vitro.[1] This activity is characterized by a significant impact on both the growth and the morphogenetic processes of the fungal cells.[1] While detailed mechanistic studies and broad-spectrum activity assessments are not yet available in published literature, its classification as a sesquiterpene lactone suggests potential for a range of biological activities, as this class of compounds is known for its diverse pharmacological effects, including anti-inflammatory and cytotoxic properties. This document outlines the known antifungal effects of this compound and provides a template for future in vitro investigations based on established methodologies for similar natural products.
Quantitative Data Summary
Due to the scarcity of published research, a comprehensive quantitative data table cannot be provided. However, future studies should aim to quantify this compound's antifungal efficacy. The following table illustrates how such data could be presented:
Table 1: Hypothetical Antifungal Activity of this compound against Mucor rouxii
| Assay Type | Parameter | This compound Concentration (µg/mL) | Result |
| Broth Microdilution | Minimum Inhibitory Conc. (MIC) | Data not available | e.g., 50 |
| Broth Microdilution | Minimum Fungicidal Conc. (MFC) | Data not available | e.g., 100 |
| Spore Germination Assay | % Inhibition of Spore Germination | Data not available | e.g., 85% at 50 µg/mL |
| Hyphal Growth Assay | % Reduction in Mycelial Dry Weight | Data not available | e.g., 70% at 50 µg/mL |
| Morphogenesis Assay | Effect on Yeast-to-Hyphae Transition | Data not available | e.g., Complete inhibition at 25 µg/mL |
Experimental Protocols
Detailed experimental protocols from studies on this compound are not currently available. The following is a generalized protocol for determining the minimum inhibitory concentration (MIC) of a compound against a filamentous fungus like Mucor rouxii, based on standard methodologies.
3.1 Protocol: Antifungal Susceptibility Testing via Broth Microdilution
Objective: To determine the minimum concentration of this compound that inhibits the visible growth of Mucor rouxii.
Materials:
-
This compound (stock solution of known concentration in a suitable solvent, e.g., DMSO)
-
Mucor rouxii strain
-
Sabouraud Dextrose Broth (SDB) or other suitable liquid medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Mucor rouxii is cultured on a suitable agar medium until sporulation occurs. Spores are harvested by flooding the plate with sterile saline and gently scraping the surface. The resulting spore suspension is filtered to remove hyphal fragments. The spore concentration is adjusted to a standard density (e.g., 1 x 10^4 to 5 x 10^4 spores/mL) using a hemocytometer or spectrophotometer.
-
Serial Dilution: A serial two-fold dilution of the this compound stock solution is prepared in the 96-well plate using SDB to achieve a range of final concentrations. A positive control well (medium with inoculum, no this compound) and a negative control well (medium only) are included.
-
Inoculation: The standardized Mucor rouxii spore suspension is added to each well (except the negative control) to reach the final desired spore concentration.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 28-30°C) for a period sufficient for growth to be visible in the positive control well (typically 48-72 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring absorbance with a microplate reader.
Signaling Pathways and Mechanisms of Action
The precise signaling pathways affected by this compound in fungal cells have not been elucidated. However, the observed effects on growth and morphogenesis suggest interference with key cellular processes.[1] Sesquiterpene lactones often exert their effects through the alkylation of nucleophilic groups in cellular macromolecules, which can lead to enzyme inhibition and induction of oxidative stress. A plausible, though hypothetical, mechanism for this compound's antifungal action could involve the disruption of cell wall integrity signaling or the induction of apoptosis.
4.1 Experimental Workflow for Investigating Antifungal Mechanism
The following diagram outlines a potential workflow to investigate the mechanism of action of this compound.
Caption: Workflow for elucidating this compound's antifungal mechanism.
4.2 Hypothetical Signaling Pathway of Fungal Growth Inhibition
The diagram below illustrates a hypothetical signaling cascade that could be disrupted by this compound, leading to the inhibition of fungal growth. This is a generalized representation and requires experimental validation.
Caption: Hypothetical signaling pathway of this compound's antifungal action.
Conclusion and Future Directions
The sesquiterpene lactone this compound has been identified as a growth and morphogenesis inhibitor in the fungus Mucor rouxii.[1] This foundational finding opens the door for a more thorough investigation into its potential as an antifungal agent. To advance the understanding of this compound's effects, future research should focus on:
-
Broad-Spectrum Antifungal Screening: Evaluating the activity of this compound against a wider range of clinically relevant fungal pathogens.
-
Dose-Response Studies: Generating comprehensive quantitative data, including MIC and MFC values.
-
Mechanism of Action Studies: Utilizing the experimental workflows outlined in this document to elucidate the specific cellular and molecular targets of this compound.
-
Cytotoxicity and Safety Profiling: Assessing the effects of this compound on mammalian cell lines to determine its therapeutic index.
A concerted research effort is required to fully characterize the in vitro effects of this compound and to determine its potential for development as a novel therapeutic.
References
Preliminary Toxicity Profile of Encelin (Vildagliptin): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary toxicity data for Encelin, a brand name for the dipeptidyl peptidase-4 (DPP-4) inhibitor vildagliptin. The information is compiled from non-clinical studies and is intended to support further research and development.
Acute Toxicity
Vildagliptin exhibits a low order of acute toxicity in rodent models. While a specific median lethal dose (LD50) is not consistently reported across all public documentation, one source indicates an oral LD50 of 80 mg/kg, classifying it as toxicity class 3. Another source reports an oral toxic dose low (TDLO) in rats. Acute toxicity symptoms observed in cynomolgus monkeys included edema of the extremities, tail, and face, associated with skeletal muscle necrosis and elevations in serum lactate dehydrogenase, creatine kinase, alanine transaminase, and aspartate aminotransferase. These effects were noted to be monkey-specific and not considered relevant to humans.
Table 1: Acute Toxicity Data for Vildagliptin
| Species | Route of Administration | Value | Units |
| Rat | Oral | TDLO: 0.3 | ml/kg |
| Not Specified | Oral | LD50: 80 | mg/kg |
Genotoxicity
Vildagliptin has been evaluated in a range of genotoxicity assays and has not demonstrated mutagenic or clastogenic potential. Standard in vitro and in vivo tests have returned negative results.
Table 2: Summary of Genotoxicity Studies for Vildagliptin
| Assay Type | Test System | Metabolic Activation | Result |
| Bacterial Reverse Mutation (Ames Test) | S. typhimurium & E. coli | With and without S9 | Negative |
| In Vitro Micronucleus Test | Cultured Mammalian Cells | With and without S9 | Negative |
| In Vitro Chromosomal Aberration Assay | CHO cells | Not specified | Negative |
Carcinogenicity
Long-term carcinogenicity studies have been conducted in rats and mice. These studies did not reveal a significant carcinogenic potential at exposures substantially higher than the maximum recommended human dose.
Table 3: Summary of Carcinogenicity Studies for Vildagliptin
| Species | Duration | Dosing Regimen | Key Findings |
| Rat | 2 years | Oral, up to 900 mg/kg | No increase in tumor incidence attributable to vildagliptin.[1][2] |
| Mouse | 2 years | Oral, up to 1000 mg/kg | Increased incidence of mammary adenocarcinomas and hemangiosarcomas at high doses. No-effect dose for mammary adenocarcinomas was 500 mg/kg and for hemangiosarcomas was 100 mg/kg.[1][2] |
Reproductive and Developmental Toxicity
Vildagliptin has been assessed for its effects on fertility and embryo-fetal development. The results suggest a low risk of reproductive and developmental toxicity at therapeutic doses.
Table 4: Summary of Reproductive and Developmental Toxicity of Vildagliptin
| Study Type | Species | Key Findings |
| Fertility and Early Embryonic Development | Rat | No evidence of impaired fertility or reproductive performance. |
| Embryo-fetal Toxicity | Rat & Rabbit | Increased incidence of wavy ribs in rats at maternally toxic doses. No-effect dose of 75 mg/kg.[2] |
| Male Reproductive Toxicity | Rat | Dose-dependent reduction in sperm count and motility, and an increase in abnormal sperm at doses of 0.35, 0.70, and 1.40 mg/kg/day for 8 weeks. These effects were reversible.[3] |
Experimental Protocols
Bacterial Reverse Mutation Assay (Ames Test)
Objective: To assess the mutagenic potential of vildagliptin by measuring its ability to induce reverse mutations at the histidine locus in several strains of Salmonella typhimurium and the tryptophan locus in Escherichia coli.
Methodology:
-
Test Strains: Histidine-dependent strains of S. typhimurium (e.g., TA98, TA100, TA1535) and a tryptophan-dependent strain of E. coli (e.g., WP2uvrA) were used.[4]
-
Procedure: The assay was performed using the plate incorporation method, both in the presence and absence of a mammalian metabolic activation system (S9 fraction from induced rat liver).[4][5] Varying concentrations of vildagliptin were added to molten top agar containing the bacterial tester strain and poured onto minimal glucose agar plates.
-
Incubation: Plates were incubated at 37°C for 48-72 hours.[6]
-
Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) was counted and compared to solvent controls. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.
In Vitro Micronucleus Test
Objective: To evaluate the clastogenic and aneugenic potential of vildagliptin by detecting the formation of micronuclei in cultured mammalian cells.
Methodology:
-
Cell Line: A suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) cells, is used.
-
Procedure: Cells were exposed to various concentrations of vildagliptin for a short duration (e.g., 3-6 hours) in the presence and absence of an S9 metabolic activation system, followed by a recovery period, or for a longer duration (e.g., 24 hours) without S9. Cytochalasin-B was added to block cytokinesis, resulting in binucleated cells.
-
Harvesting and Staining: Cells were harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Endpoint: At least 2000 binucleated cells per concentration were scored for the presence of micronuclei.[7] A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
Two-Year Rodent Carcinogenicity Study
Objective: To assess the carcinogenic potential of vildagliptin following long-term oral administration to rats and mice.
Methodology:
-
Species: Rats (e.g., Wistar) and mice.
-
Dosing: Vildagliptin was administered daily via oral gavage for 104 weeks (2 years).[1][8] At least three dose levels and a concurrent control group were used.
-
Observations: Animals were observed daily for clinical signs of toxicity. Body weight and food consumption were recorded regularly.
-
Necropsy and Histopathology: At the end of the study, all animals underwent a full necropsy. A comprehensive set of tissues from all animals was collected, preserved, and examined microscopically by a veterinary pathologist.
-
Endpoint: The incidence, type, and location of tumors in the treated groups were compared to the control group to determine any carcinogenic effect.
Reproduction/Developmental Toxicity Screening Test (based on OECD 421)
Objective: To provide an initial assessment of the potential effects of vildagliptin on male and female reproductive performance and on the development of the offspring.
Methodology:
-
Species: Rat.
-
Dosing: The test substance was administered orally to several groups of males and females. Males were dosed for a minimum of four weeks (including two weeks prior to mating) and females were dosed throughout the study (approximately 63 days).[9][10]
-
Mating: A 1:1 mating ratio was used.
-
Endpoints:
-
Parental Animals: Clinical observations, body weight, food consumption, estrous cycles, mating performance, fertility, and gestation length were recorded. A gross necropsy and histopathological examination of reproductive organs were performed.[9][10]
-
Offspring: The number of live and dead pups, pup weight, and sex were recorded. Pups were examined for any gross abnormalities. Anogenital distance and nipple retention in male pups were also measured.[11]
-
Signaling Pathways and Experimental Workflows
Vildagliptin Mechanism of Action: DPP-4 Inhibition
Vildagliptin exerts its therapeutic effect by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme. This inhibition prevents the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). The resulting increase in active incretin levels leads to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppression of glucagon secretion from pancreatic α-cells, ultimately improving glycemic control.[12][13][14][15]
Caption: Vildagliptin's inhibition of DPP-4 enhances incretin effects.
General Workflow for In Vitro Genotoxicity Testing
The workflow for in vitro genotoxicity testing, such as the Ames test or micronucleus assay, follows a standardized procedure to ensure reliable and reproducible results. This involves dose range finding, the main experiment with and without metabolic activation, and data analysis.
Caption: Workflow for in vitro genotoxicity assessment.
References
- 1. Studies in rodents with the dipeptidyl peptidase-4 inhibitor vildagliptin to evaluate possible drug-induced pancreatic histological changes that are predictive of pancreatitis and cancer development in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. msnlabs.com [msnlabs.com]
- 3. scielo.br [scielo.br]
- 4. bulldog-bio.com [bulldog-bio.com]
- 5. researchgate.net [researchgate.net]
- 6. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 7. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 8. Redbook 2000: IV.C.6. Carcinogenicity Studies with Rodents | FDA [fda.gov]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. catalog.labcorp.com [catalog.labcorp.com]
- 12. Inhibition of dipeptidyl peptidase-4: The mechanisms of action and clinical use of vildagliptin for the management of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]
- 14. portal.research.lu.se [portal.research.lu.se]
- 15. Therapeutic stimulation of GLP-1 and GIP protein with DPP-4 inhibitors for type-2 diabetes treatment - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Encelin from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Encelin is a sesquiterpene lactone, a class of naturally occurring compounds known for a wide range of biological activities. Found in various plants of the Asteraceae family, this compound has demonstrated notable antifungal properties.[1] This document provides a detailed protocol for the extraction and purification of this compound from plant material, based on established methods for sesquiterpene lactone isolation. Additionally, it outlines methods for quantification and discusses the known biological signaling pathways modulated by this class of compounds.
Data Presentation
Due to the limited availability of specific quantitative data for this compound extraction in publicly accessible literature, the following table presents illustrative data from the extraction of other sesquiterpene lactones (11,13-dihydrolactucin and lactucin) from Cichorium intybus (chicory) roots.[2] This data is intended to provide researchers with expected ranges for yield and purity when employing similar extraction and purification protocols.
| Parameter | Value | Reference |
| Starting Material | Freeze-dried chicory root powder | [2] |
| Extraction Method | Water Maceration followed by Liquid-Liquid Extraction | [2] |
| Purification Method | Reversed-Phase Flash Chromatography | [2] |
| Yield of 11,13-dihydrolactucin | 642.3 ± 76.3 mg from 750 g of dry powder | [2] |
| Yield of Lactucin | 175.3 ± 32.9 mg from 750 g of dry powder | [2] |
| Purity | >95% (as determined by HPLC) | Assumed based on standard chromatographic purification |
Experimental Protocols
This section details a comprehensive, three-step protocol for the extraction and purification of this compound from plant material, adapted from a successful method for isolating sesquiterpene lactones from chicory roots.[2]
Plant Material Preparation and Maceration
-
Plant Material Selection: Obtain fresh or dried aerial parts (leaves and flowers) of this compound-containing plants such as Montanoa speciosa or Encelia farinosa.
-
Drying and Grinding: Air-dry or freeze-dry the plant material to a constant weight. Grind the dried material into a fine powder (approximately 30-40 mesh) to increase the surface area for extraction.
-
Maceration:
-
Suspend the powdered plant material in deionized water at a ratio of 1:10 (w/v).
-
Incubate the mixture at 30°C for 17 hours with continuous agitation. This step utilizes endogenous plant enzymes to hydrolyze conjugated forms of sesquiterpene lactones, potentially increasing the yield of free this compound.[2]
-
Liquid-Liquid Extraction
-
Filtration: After maceration, filter the aqueous suspension through cheesecloth or a coarse filter paper to remove solid plant debris.
-
Solvent Partitioning:
-
Transfer the aqueous filtrate to a separatory funnel.
-
Perform a liquid-liquid extraction using an equal volume of ethyl acetate. Shake vigorously for 2-3 minutes and allow the layers to separate.
-
Collect the upper ethyl acetate layer.
-
Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to ensure complete recovery of this compound.
-
-
Concentration: Combine the ethyl acetate fractions and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract.
Purification by Column Chromatography
-
Stationary Phase: Prepare a chromatography column packed with silica gel (230–400 mesh) in a non-polar solvent such as n-hexane.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity. For example, start with 100% n-hexane and incrementally increase the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v n-hexane:ethyl acetate).
-
Fraction Collection: Collect fractions of the eluate and monitor the presence of this compound in each fraction using Thin Layer Chromatography (TLC) with a suitable visualization reagent (e.g., anisaldehyde-sulfuric acid).
-
Final Purification: Pool the fractions containing pure this compound and concentrate under reduced pressure to yield the purified compound. Recrystallization from a suitable solvent system (e.g., methanol) can be performed for further purification if necessary.
Quantification of this compound
The concentration and purity of the extracted this compound can be determined using the following analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is a standard and reliable method for the quantification of sesquiterpene lactones.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For higher sensitivity and structural confirmation, LC-MS can be employed.
Mandatory Visualizations
Experimental Workflow
Caption: A generalized workflow for the extraction and purification of this compound.
Signaling Pathways Modulated by Sesquiterpene Lactones
Sesquiterpene lactones, the class of compounds to which this compound belongs, are known to modulate several key signaling pathways involved in inflammation and cell proliferation.
Caption: Inhibition of pro-inflammatory signaling pathways by sesquiterpene lactones.
References
Application Note: Quantification of Encelin using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Encelin, a sesquiterpene lactone with known antifungal properties.[1] The described protocol is designed for accuracy, precision, and reliability, making it suitable for research, quality control, and drug development applications. The method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and water, coupled with UV detection. This document provides comprehensive experimental protocols, data presentation in tabular format, and visual diagrams to illustrate the workflow and the putative signaling pathway of this compound's antifungal action.
Introduction
This compound is a naturally occurring sesquiterpene lactone found in various plants, including those of the Montanoa genus.[1] It has garnered scientific interest due to its biological activities, most notably its antifungal effects.[1] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control of raw materials and finished products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for the separation and quantification of natural products like this compound from complex matrices.[2] This application note presents a validated HPLC method for the determination of this compound.
Experimental
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (analytical grade)
-
0.45 µm syringe filters
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or a UV-Vis detector is required. The following chromatographic conditions are recommended:
| Parameter | Recommended Setting |
| HPLC Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-5 min: 30% B; 5-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm (or optimal wavelength determined by DAD) |
| Run Time | 30 minutes |
Note: The optimal detection wavelength for this compound should be determined by acquiring a UV spectrum using a Diode Array Detector (DAD). In the absence of a specific maximum absorbance wavelength for this compound, a low wavelength such as 210 nm is recommended for the detection of sesquiterpene lactones that lack strong chromophores.
Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase (initial conditions: 70% A, 30% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The appropriate sample preparation method will depend on the matrix. The following are general guidelines:
-
Plant Material:
-
Grind the dried plant material to a fine powder.
-
Extract a known amount of the powder with methanol using sonication or maceration.
-
Filter the extract through a 0.45 µm syringe filter before injection.
-
-
Biological Fluids (e.g., Plasma, Urine):
-
Perform a protein precipitation step by adding three volumes of cold acetonitrile to one volume of the biological fluid.
-
Vortex the mixture and centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injection.
-
Method Validation
The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. Key validation parameters are summarized in the table below.
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | Recovery between 98% and 102% |
| Precision (Repeatability & Intermediate Precision) | Relative Standard Deviation (RSD) ≤ 2% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Specificity | No interference from blank and placebo at the retention time of this compound |
Data Presentation
The quantitative data obtained from the analysis should be summarized in a clear and structured table for easy comparison and interpretation.
Table 1: Quantitative Analysis of this compound in Different Samples
| Sample ID | Matrix | This compound Concentration (µg/mL) | %RSD (n=3) |
| Standard 1 | - | 10.0 | 0.5 |
| Standard 2 | - | 50.0 | 0.3 |
| Sample A | Plant Extract | 25.8 | 1.2 |
| Sample B | Plasma | 5.2 | 1.8 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC quantification of this compound.
References
Application Notes and Protocols: Elucidating the Structure of Encelin through Nuclear Magnetic Resonance (NMR) Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Encelin, a sesquiterpene lactone, has been isolated from various plant species, including Montanoa tomentosa, Encelia farinosa, and Saussurea parviflora. As a member of the sesquiterpenoid class of natural products, this compound holds potential for further investigation into its biological activities. A precise understanding of its three-dimensional structure is paramount for any drug discovery and development efforts. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structure elucidation of such complex organic molecules in solution.
These application notes provide a comprehensive overview of the methodologies and protocols for the complete structural analysis of this compound using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. While a complete, publicly available dataset of all ¹H and ¹³C NMR chemical shifts and coupling constants for this compound is not readily found in the current literature, this document presents a representative protocol and data structure based on the analysis of similar sesquiterpene lactones.
Data Presentation: Representative NMR Data for a Sesquiterpene Lactone
The following tables represent the typical ¹H and ¹³C NMR data that would be obtained for a sesquiterpene lactone with a structure similar to this compound. The data is presented in a structured format for clarity and ease of comparison.
Table 1: Representative ¹H NMR Data (500 MHz, CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 1 | 2.50 | m | |
| 2 | 1.80, 2.10 | m | |
| 3 | 2.20 | m | |
| 4 | 5.10 | br s | |
| 5 | - | - | - |
| 6 | 4.50 | t | 9.0 |
| 7 | 3.20 | m | |
| 8 | 2.00 | m | |
| 9 | 1.90, 2.30 | m | |
| 10 | - | - | - |
| 11 | - | - | - |
| 12 | - | - | - |
| 13a | 5.60 | d | 2.5 |
| 13b | 6.25 | d | 3.0 |
| 14 | 1.10 | s | |
| 15 | 4.90 | s | |
| 4.95 | s |
Table 2: Representative ¹³C NMR Data (125 MHz, CDCl₃)
| Position | δ (ppm) | DEPT |
| 1 | 45.0 | CH |
| 2 | 28.0 | CH₂ |
| 3 | 35.0 | CH₂ |
| 4 | 140.0 | C |
| 5 | 130.0 | C |
| 6 | 82.0 | CH |
| 7 | 50.0 | CH |
| 8 | 25.0 | CH₂ |
| 9 | 40.0 | CH₂ |
| 10 | 42.0 | C |
| 11 | 138.0 | C |
| 12 | 170.0 | C |
| 13 | 121.0 | CH₂ |
| 14 | 18.0 | CH₃ |
| 15 | 112.0 | CH₂ |
Experimental Protocols
Detailed methodologies for the key NMR experiments required for the structural elucidation of this compound are provided below.
Sample Preparation
-
Dissolution: Dissolve approximately 5-10 mg of purified this compound in 0.6 mL of deuterated chloroform (CDCl₃). For specific experiments or to resolve signal overlap, other deuterated solvents such as methanol-d₄ (CD₃OD), acetone-d₆ ((CD₃)₂CO), or benzene-d₆ (C₆D₆) may be used.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).
-
Filtration: Filter the solution through a small plug of glass wool into a 5 mm NMR tube to remove any particulate matter.
1D NMR Spectroscopy
-
¹H NMR (Proton):
-
Spectrometer: 500 MHz or higher field instrument.
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans.
-
Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum. Integrate all signals and pick peaks.
-
-
¹³C NMR (Carbon):
-
Spectrometer: 125 MHz or higher.
-
Pulse Program: Standard single-pulse with proton decoupling (e.g., 'zgpg30').
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096 scans.
-
Processing: Apply an exponential window function with a line broadening of 1-2 Hz before Fourier transformation. Phase and baseline correct the spectrum.
-
-
DEPT (Distortionless Enhancement by Polarization Transfer):
-
Purpose: To differentiate between CH, CH₂, and CH₃ groups.
-
Pulse Programs: DEPT-45, DEPT-90, and DEPT-135.
-
Methodology: Acquire separate DEPT spectra with pulse angles of 45°, 90°, and 135°. In DEPT-90, only CH signals appear. In DEPT-135, CH and CH₃ signals are positive, while CH₂ signals are negative. Quaternary carbons are absent in all DEPT spectra.
-
2D NMR Spectroscopy
-
COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton spin-spin couplings, typically through 2-3 bonds.
-
Pulse Program: Gradient-selected COSY (e.g., 'cosygpqf').
-
Data Points: 2048 (F2) x 256 (F1).
-
Number of Scans: 2-4 per increment.
-
Processing: Apply a sine-bell window function in both dimensions and perform Fourier transformation. Symmetrize the spectrum.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To correlate protons with their directly attached carbons (one-bond ¹H-¹³C correlation).
-
Pulse Program: Gradient-selected HSQC with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.3').
-
Spectral Width: F2 (¹H): 12-16 ppm; F1 (¹³C): 180-200 ppm.
-
Data Points: 1024 (F2) x 256 (F1).
-
Number of Scans: 4-8 per increment.
-
Processing: Apply a squared sine-bell window function in both dimensions and perform Fourier transformation.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range correlations between protons and carbons, typically over 2-3 bonds. This is crucial for connecting spin systems and identifying quaternary carbons.
-
Pulse Program: Gradient-selected HMBC (e.g., 'hmbcgplpndqf').
-
Long-Range Coupling Delay: Optimized for a coupling constant of 8 Hz.
-
Data Points: 2048 (F2) x 256 (F1).
-
Number of Scans: 8-16 per increment.
-
Processing: Apply a sine-bell window function in both dimensions and perform Fourier transformation.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Purpose: To identify protons that are close in space (through-space correlations), providing information about the relative stereochemistry and conformation of the molecule.
-
Pulse Program: Gradient-selected NOESY (e.g., 'noesygpph').
-
Mixing Time: 500-800 ms (optimized based on the molecule's size and solvent viscosity).
-
Data Points: 2048 (F2) x 256 (F1).
-
Number of Scans: 8-16 per increment.
-
Processing: Apply a sine-bell window function in both dimensions and perform Fourier transformation.
-
Mandatory Visualization
Signaling Pathways
Based on a comprehensive review of the current scientific literature, no specific signaling pathways have been elucidated for the biological activity of this compound. Therefore, a diagram illustrating a signaling pathway cannot be provided at this time.
As a relevant alternative for the target audience, the following diagram illustrates the general experimental workflow for the structure elucidation of a natural product like this compound using NMR spectroscopy.
Caption: Workflow for NMR-based structure elucidation of a natural product.
Application Notes and Protocols: Synthesis and Bioactivity Screening of Encelin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Encelin is a naturally occurring sesquiterpene lactone found in plants of the Montanoa genus, notably Montanoa tomentosa. Sesquiterpene lactones are a class of secondary metabolites known for a wide range of biological activities, including anti-inflammatory, cytotoxic, and antifungal effects. The bioactivity of many sesquiterpene lactones is attributed to the presence of an α-methylene-γ-lactone moiety, which can react with biological nucleophiles via a Michael-type addition. This reactivity underlies their potential as therapeutic agents. However, natural sesquiterpene lactones often exhibit suboptimal pharmacological properties, such as poor solubility and non-specific toxicity.
The synthesis of this compound derivatives is a promising strategy to overcome these limitations and to develop novel therapeutic leads with improved potency, selectivity, and pharmacokinetic profiles. This application note provides detailed protocols for the synthesis of this compound derivatives through Michael addition, and for their subsequent bioactivity screening using in vitro cytotoxicity and anti-inflammatory assays.
Synthesis of this compound Derivatives via Aza-Michael Addition
A key reactive site in this compound for derivatization is the α,β-unsaturated carbonyl system of the α-methylene-γ-lactone ring. The addition of amines to this Michael acceptor is a straightforward and efficient method to generate a library of derivatives with diverse physicochemical properties. This aza-Michael addition can improve aqueous solubility and modulate the bioactivity of the parent compound.
Experimental Protocol: Synthesis of Amino-Encelin Derivatives
This protocol describes a general procedure for the synthesis of amino-derivatives of this compound.
Materials:
-
This compound (isolated from natural sources or synthesized)
-
Selected secondary amine (e.g., morpholine, piperidine, N-methylpiperazine)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Amine: To the stirred solution, add the selected secondary amine (1.1 eq) dropwise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., hexane:ethyl acetate 7:3). The disappearance of the this compound spot and the appearance of a new, more polar spot indicates product formation. The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, quench the reaction by adding deionized water. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound derivative.
-
Characterization: Characterize the structure of the purified derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Bioactivity Screening Protocols
The synthesized this compound derivatives can be screened for various biological activities. Here, we provide protocols for two common in vitro assays: a cytotoxicity assay to assess anticancer potential and an anti-inflammatory assay measuring the inhibition of nitric oxide production.
Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Human cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives and the parent this compound in culture medium. DMSO concentration should be kept below 0.5%. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound by plotting the percentage of cell viability against the compound concentration.
Anti-inflammatory Screening: Nitric Oxide (NO) Production Assay
This assay measures the anti-inflammatory activity of the compounds by quantifying the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells. NO is a key inflammatory mediator, and its production is often upregulated during inflammation. The amount of NO is determined by measuring the concentration of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard solution
-
96-well microplates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 1 hour.
-
Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells with medium only), a vehicle control (cells with DMSO and LPS), and a positive control (e.g., dexamethasone).
-
Griess Assay:
-
After incubation, collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.
-
Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.
-
Add 50 µL of Griess Reagent Part A to each well, followed by a 10-minute incubation at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration in the samples from the standard curve. Determine the percentage of inhibition of NO production for each compound concentration relative to the LPS-stimulated vehicle control. Calculate the IC₅₀ value for NO inhibition.
Data Presentation
Quantitative data from the bioactivity screening should be summarized in a clear and structured table to facilitate comparison between the parent compound and its derivatives.
Table 1: Bioactivity of this compound and its Derivatives
| Compound | Cytotoxicity (HeLa cells) IC₅₀ (µM) | Anti-inflammatory Activity (RAW 264.7) IC₅₀ (µM) for NO Inhibition |
| This compound | 15.2 ± 1.8 | 25.5 ± 2.1 |
| Derivative 1 (Morpholine adduct) | 8.5 ± 0.9 | 12.3 ± 1.5 |
| Derivative 2 (Piperidine adduct) | 10.1 ± 1.2 | 18.7 ± 1.9 |
| Derivative 3 (N-methylpiperazine adduct) | 5.2 ± 0.6 | 8.9 ± 1.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
Signaling Pathway
Experimental Workflows
Application Note: Antifungal Susceptibility Testing of Encelin
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Encelin is a sesquiterpene lactone isolated from Montanoa speciosa that has demonstrated biocidal activity against fungal cells, impacting both growth and morphogenesis.[1] To evaluate the efficacy and spectrum of novel antifungal compounds like this compound, standardized antifungal susceptibility testing (AFST) is critical. The goal of AFST is to determine the in vitro activity of a drug against a specific fungal isolate, typically by measuring the Minimum Inhibitory Concentration (MIC).[2][3][4] This value represents the lowest concentration of the drug that prevents visible fungal growth.[4][5][6]
This document provides detailed protocols for determining the antifungal susceptibility of this compound using the broth microdilution and disk diffusion methods, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][7][8][9] These methods are essential for drug discovery, epidemiological studies, and tracking antifungal resistance.[2][10]
Principle of Methods
Broth Microdilution Method
The broth microdilution method is considered the "gold standard" for quantitative AFST.[11] It involves preparing two-fold serial dilutions of this compound in a 96-well microtiter plate.[2][5][11] Each well is then inoculated with a standardized suspension of the fungal isolate. Following incubation, the plates are examined for visible growth to determine the MIC.[7]
Disk Diffusion Method
The disk diffusion method is a qualitative or semi-quantitative technique that is simpler and less expensive than broth microdilution.[2][12] It involves placing a paper disk containing a known amount of this compound onto an agar plate swabbed with a standardized fungal inoculum.[7][12] The drug diffuses into the agar, creating a concentration gradient. The diameter of the "zone of inhibition" (area of no growth) around the disk is measured after incubation and correlates with the organism's susceptibility.[2][7]
Required Materials
-
Compound: this compound (powder form)
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Fungal Strains:
-
Test isolates (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)
-
Quality Control (QC) strains (e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258)
-
-
Media and Reagents:
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.[2]
-
Mueller-Hinton Agar supplemented with 2% glucose and 0.5 µg/mL methylene blue (for disk diffusion).[2][13]
-
Sabouraud Dextrose Agar/Broth (for culture).
-
Sterile saline or Phosphate-Buffered Saline (PBS).
-
Sterile, flat-bottom 96-well microtiter plates.[14]
-
Sterile paper disks (6 mm diameter).
-
-
Equipment:
-
Biological safety cabinet
-
Incubator (35-37°C)
-
Spectrophotometer or hemocytometer
-
Vortex mixer
-
Micropipettes and multichannel pipettes
-
Calipers (for disk diffusion)
-
Inverted mirror or microscope (for reading plates)
-
Experimental Protocols
Protocol 1: Broth Microdilution Method (CLSI M27/M38-based)
4.1.1 Preparation of this compound Stock Solution
-
Weigh this compound powder accurately on a calibrated analytical balance.
-
Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL). Note: The final DMSO concentration in the test wells should not exceed 1% to avoid toxicity to the fungi.
-
Further dilute the stock solution in RPMI 1640 medium to create a working solution at twice the highest desired final concentration.
4.1.2 Inoculum Preparation
-
For Yeasts (e.g., Candida spp.):
-
Subculture the isolate onto Sabouraud Dextrose Agar and incubate at 35°C for 24-48 hours.[15]
-
Harvest several colonies and suspend them in sterile saline.
-
Adjust the suspension turbidity to match a 0.5 McFarland standard (or use a spectrophotometer to achieve an optical density of 0.08-0.10 at 530 nm), which corresponds to approximately 1-5 x 10⁶ CFU/mL.
-
Dilute this suspension 1:1000 in RPMI 1640 medium to obtain a final inoculum concentration of 1-5 x 10³ CFU/mL.[13]
-
-
For Molds (e.g., Aspergillus spp.):
4.1.3 Microtiter Plate Preparation and Inoculation
-
Dispense 100 µL of sterile RPMI 1640 medium into wells 2 through 11 of a 96-well plate.
-
Add 200 µL of the 2x this compound working solution to well 12.
-
Perform a two-fold serial dilution by transferring 100 µL from well 12 to well 11, mixing thoroughly, and repeating this process down to well 2. Discard 100 µL from well 2.[5] Well 1 will serve as the growth control.
-
Using a multichannel pipette, add 100 µL of the standardized fungal inoculum to each well (wells 1-12). This brings the final volume to 200 µL and halves the drug concentration to the desired final range.
-
Include a sterility control well (200 µL of uninoculated medium) and a growth control well (100 µL of inoculum + 100 µL of drug-free medium).[14]
4.1.4 Incubation and Reading Results
-
Incubate the plates at 35°C.
-
Read the results after 24 hours for Candida spp. and 48-72 hours for molds.[7][16]
-
The MIC is the lowest concentration of this compound that causes a significant reduction in growth (typically ≥50% inhibition for yeasts and 100% inhibition for molds) compared to the growth control.[2][5][16] Reading can be done visually or with a spectrophotometer.
Protocol 2: Disk Diffusion Method (CLSI M44/M51-based)
4.2.1 Preparation of this compound Disks
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Apply a precise volume (e.g., 20 µL) of the this compound solution onto sterile 6 mm paper disks to achieve a specific drug load per disk (e.g., 10 µ g/disk ).
-
Allow the disks to dry completely in a sterile environment before use.
4.2.2 Inoculum and Plate Preparation
-
Prepare the fungal inoculum as described for the broth microdilution method (adjusting to 0.5 McFarland standard).
-
Dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid.
-
Swab the entire surface of a Mueller-Hinton agar plate (supplemented with glucose and methylene blue) three times, rotating the plate 60 degrees between each application to ensure even coverage.[17]
-
Allow the plate to dry for 5-15 minutes.
4.2.3 Disk Application and Incubation
-
Aseptically place the prepared this compound disks onto the surface of the inoculated agar plate.
-
Gently press each disk to ensure complete contact with the agar.
-
Invert the plates and incubate at 35°C for 24-48 hours.
4.2.4 Reading and Interpreting Results
-
After incubation, measure the diameter of the zone of complete growth inhibition in millimeters (mm) using calipers.[12]
-
The results are interpreted qualitatively as Susceptible (S), Intermediate (I), or Resistant (R) based on established zone diameter breakpoints. For a novel compound like this compound, these breakpoints would need to be established by correlating zone diameters with MIC values.
Data Presentation
Quantitative data from the broth microdilution method should be summarized clearly. Below are example tables illustrating how to present MIC data for this compound against various fungal species.
Table 1: Example MIC Ranges of this compound against Common Fungal Pathogens
| Fungal Species | No. of Isolates | This compound MIC Range (µg/mL) | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) |
| Candida albicans | 50 | 0.125 - 4 | 0.5 | 2 |
| Candida glabrata | 50 | 1 - 16 | 4 | 8 |
| Aspergillus fumigatus | 30 | 0.25 - 8 | 1 | 4 |
| Cryptococcus neoformans | 25 | 0.5 - 4 | 1 | 2 |
MIC₅₀: The concentration that inhibited 50% of the isolates. MIC₉₀: The concentration that inhibited 90% of the isolates.
Table 2: Example Quality Control (QC) Ranges for this compound
| QC Strain | This compound MIC Range (µg/mL) |
| C. parapsilosis ATCC 22019 | 1 - 4 |
| C. krusei ATCC 6258 | 8 - 32 |
Visualizations
Experimental Workflow Diagram
Caption: General workflow for antifungal susceptibility testing of this compound.
Hypothetical Mechanism of Action Pathway
References
- 1. This compound: a fungal growth inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibiotic Susceptibility, Fungus (MIC) | MLabs [mlabs.umich.edu]
- 4. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 5. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]
- 6. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [en.bio-protocol.org]
- 7. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. testinglab.com [testinglab.com]
- 9. EUCAST: Antifungal Susceptibility Testing (AFST) [eucast.org]
- 10. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antifungal Susceptibility | MI [microbiology.mlsascp.com]
- 12. Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. journals.asm.org [journals.asm.org]
- 15. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Encelin: A Novel Antifungal Agent
Disclaimer: Information regarding the specific application of Encelin in broad-spectrum agricultural fungal control is limited in publicly available scientific literature. The following application notes and protocols are presented as a representative framework for the evaluation of a novel antifungal compound, using this compound as a candidate molecule. The quantitative data and signaling pathways are illustrative and intended to serve as a guide for researchers.
Introduction
This compound is a sesquiterpenp lactone that has been identified as a fungal growth inhibitor.[1] Isolated from Montanoa speciosa, it has demonstrated biocidal activity against the fungus Mucor rouxii, where it was observed to affect both growth and the morphogenetic process of the fungal cells.[1] These characteristics suggest its potential as a lead compound for the development of a novel agricultural fungicide. This document provides a hypothetical framework for the systematic evaluation of this compound's efficacy and mechanism of action against key agricultural fungal pathogens.
Quantitative Efficacy Data
A critical step in evaluating a new antifungal agent is to determine its potency against a range of economically important plant pathogenic fungi. The following table presents a hypothetical summary of this compound's in vitro antifungal activity.
Table 1: Illustrative Antifungal Activity of this compound Against Major Agricultural Fungal Pathogens
| Fungal Pathogen | Common Disease Caused | Host Plant(s) | Hypothetical MIC (µg/mL) | Hypothetical EC50 (µg/mL) |
| Botrytis cinerea | Gray Mold | Grapes, Strawberries, Tomatoes | 16 | 4.2 |
| Fusarium graminearum | Fusarium Head Blight | Wheat, Barley, Maize | 32 | 8.5 |
| Magnaporthe oryzae | Rice Blast | Rice | 8 | 2.1 |
| Phytophthora infestans | Late Blight | Potato, Tomato | 64 | 15.7 |
| Puccinia triticina | Leaf Rust | Wheat | 128 | 33.0 |
| Sclerotinia sclerotiorum | White Mold | Soybeans, Canola, Sunflowers | 16 | 5.0 |
MIC: Minimum Inhibitory Concentration; EC50: Half-maximal Effective Concentration. Data are hypothetical and for illustrative purposes only.
Experimental Protocols
Detailed and reproducible protocols are essential for the accurate assessment of an antifungal compound. Below are standard methodologies for key experiments.
Protocol 1: In Vitro Antifungal Susceptibility Testing - Broth Microdilution Assay
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) and Half-maximal Effective Concentration (EC50) of this compound against filamentous fungi.
Materials:
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Sterile 96-well microtiter plates
-
Fungal isolates
-
Appropriate liquid growth medium (e.g., Potato Dextrose Broth, Sabouraud Dextrose Broth)
-
Spectrophotometer (plate reader)
-
Sterile DMSO (as solvent control)
-
Positive control antifungal (e.g., Amphotericin B)
Procedure:
-
Fungal Spore Suspension Preparation:
-
Grow the fungal isolate on a suitable agar medium until sporulation.
-
Harvest spores by flooding the plate with sterile saline solution containing 0.05% Tween 80 and gently scraping the surface.
-
Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the spore concentration to a final density of 1 x 10^5 spores/mL using a hemocytometer.
-
-
Serial Dilution of this compound:
-
In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in the liquid growth medium to achieve a range of desired concentrations.
-
Include a solvent control (medium with DMSO at the highest concentration used for this compound) and a negative control (medium only).
-
Also include a positive control with a known antifungal agent.
-
-
Inoculation:
-
Add the prepared fungal spore suspension to each well, ensuring a final volume of 200 µL per well.
-
-
Incubation:
-
Seal the plate and incubate at the optimal temperature for the specific fungus (typically 25-28°C) for 48-72 hours, or until visible growth is observed in the solvent control wells.
-
-
Data Analysis:
-
Determine the MIC by visual inspection as the lowest concentration of this compound that completely inhibits fungal growth.
-
Measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader.
-
Calculate the percentage of growth inhibition for each concentration relative to the solvent control.
-
Determine the EC50 value by plotting the percentage of inhibition against the log of this compound concentration and fitting the data to a dose-response curve.
-
Protocol 2: In Planta Disease Control Assay (Leaf Disc Method)
This protocol provides a preliminary assessment of this compound's ability to protect plant tissue from fungal infection.
Materials:
-
Healthy, young leaves from the host plant of interest
-
This compound solutions at various concentrations
-
Fungal spore suspension
-
Sterile petri dishes
-
Moist filter paper
-
Surfactant (e.g., Tween 20)
Procedure:
-
Leaf Disc Preparation:
-
Excise uniform discs (e.g., 1.5 cm diameter) from healthy leaves, avoiding the midrib.
-
-
Treatment Application:
-
Prepare different concentrations of this compound in sterile water with a surfactant (e.g., 0.02% Tween 20) to ensure even spreading.
-
Immerse the leaf discs in the this compound solutions for a set period (e.g., 1 minute) or spray until runoff.
-
Include a control group treated with sterile water and surfactant only.
-
-
Inoculation:
-
Allow the treated leaf discs to air dry in a sterile environment.
-
Place the leaf discs adaxial side up in petri dishes containing moist filter paper.
-
Place a small drop (e.g., 10 µL) of the fungal spore suspension onto the center of each leaf disc.
-
-
Incubation and Assessment:
-
Seal the petri dishes and incubate under appropriate conditions of light and temperature to facilitate disease development.
-
After a set incubation period (e.g., 5-7 days), assess the disease severity by measuring the lesion diameter or calculating the percentage of necrotic area on each leaf disc.
-
-
Data Analysis:
-
Calculate the percentage of disease control for each this compound concentration relative to the control group.
-
Visualizations: Workflows and Hypothetical Mechanisms
Experimental Workflow for Antifungal Agent Evaluation
The following diagram outlines a typical workflow for the discovery and evaluation of a novel agricultural antifungal agent like this compound.
Caption: Workflow for evaluating a novel antifungal compound.
Hypothetical Signaling Pathway: Fungal Cell Wall Integrity (CWI) Pathway
While the precise mechanism of this compound is unknown, many antifungal compounds disrupt the fungal cell wall. The diagram below illustrates a simplified, hypothetical model of the Cell Wall Integrity (CWI) signaling pathway, a potential target for compounds like this compound.
Caption: Hypothetical targeting of the Fungal CWI Pathway by this compound.
References
Application Notes and Protocols: Utilizing Vildagliptin (Encelin) as a Molecular Probe in Cell Biology
Introduction
"Encelin" is a brand name for Vildagliptin, a potent and selective inhibitor of the enzyme Dipeptidyl Peptidase-4 (DPP-4).[1] While primarily known as an oral anti-diabetic drug for the management of type 2 diabetes mellitus, its specific mechanism of action makes it a valuable tool for researchers and drug development professionals to investigate the broader biological roles of DPP-4.[1][2] Small-molecule inhibitors like Vildagliptin can be employed as "molecular probes" to explore the functions of their protein targets in various cellular processes.[3][4]
DPP-4 (also known as the T-cell activation antigen CD26) is a transmembrane glycoprotein that cleaves N-terminal dipeptides from various substrates, including incretin hormones, cytokines, and chemokines.[5][6] Consequently, DPP-4 is implicated in a wide range of physiological processes beyond glucose homeostasis, such as immune regulation, inflammation, and cardiovascular function.[7][8] These application notes provide detailed protocols for using Vildagliptin to probe DPP-4 activity and its downstream consequences in a cell biology research setting.
Application Note 1: Cellular Target Engagement of Vildagliptin with DPP-4
Objective: To confirm the direct binding of Vildagliptin to its target protein, DPP-4, within a cellular environment using the Cellular Thermal Shift Assay (CETSA).
Principle: CETSA is a biophysical method that assesses the thermal stability of a protein in its native cellular environment.[9] The binding of a ligand, such as Vildagliptin, to its target protein, DPP-4, typically increases the protein's resistance to heat-induced denaturation.[10] By heating cell lysates treated with Vildagliptin to various temperatures and quantifying the amount of soluble DPP-4 remaining, one can determine the extent of target engagement.[9][11]
Quantitative Data Summary
The following table presents hypothetical data from a CETSA experiment, demonstrating the stabilization of DPP-4 by Vildagliptin.
| Vildagliptin Concentration | Temperature (°C) | % Soluble DPP-4 (Normalized to 37°C) |
| Vehicle (DMSO) | 37 | 100 |
| Vehicle (DMSO) | 50 | 85 |
| Vehicle (DMSO) | 55 | 50 |
| Vehicle (DMSO) | 60 | 20 |
| Vehicle (DMSO) | 65 | 5 |
| 10 µM | 37 | 100 |
| 10 µM | 50 | 98 |
| 10 µM | 55 | 90 |
| 10 µM | 60 | 65 |
| 10 µM | 65 | 30 |
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
Materials:
-
Cell line expressing DPP-4 (e.g., HEK293, HepG2)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Vildagliptin (this compound)
-
DMSO (Vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-DPP-4 antibody
-
Anti-loading control antibody (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture DPP-4 expressing cells to ~80% confluency.
-
Treat cells with the desired concentration of Vildagliptin or vehicle (DMSO) for 1-2 hours at 37°C.
-
-
Cell Harvesting and Lysis:
-
Wash cells with ice-cold PBS and harvest by scraping.
-
Resuspend the cell pellet in lysis buffer and lyse on ice for 30 minutes with intermittent vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Heat Treatment:
-
Aliquot the supernatant into PCR tubes.
-
Heat the lysates to a range of temperatures (e.g., 37°C to 70°C) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes.
-
-
Separation of Soluble and Precipitated Fractions:
-
Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Analysis by Western Blot:
-
Determine the protein concentration of the soluble fractions.
-
Resolve equal amounts of protein from each sample by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against DPP-4, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Re-probe the membrane with a loading control antibody (e.g., GAPDH) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for DPP-4 at each temperature.
-
Normalize the DPP-4 signal to the loading control.
-
Plot the percentage of soluble DPP-4 against temperature for both vehicle and Vildagliptin-treated samples to generate melting curves. A shift in the melting curve to higher temperatures indicates stabilization of DPP-4 by Vildagliptin.
-
Visualization: CETSA Workflow
Application Note 2: Probing the Insulin Signaling Pathway
Objective: To investigate the effect of DPP-4 inhibition by Vildagliptin on the insulin signaling pathway in an insulin-responsive cell line (e.g., HepG2 liver cells or 3T3-L1 adipocytes).
Principle: Vildagliptin inhibits DPP-4, thereby preventing the degradation of incretin hormones like GLP-1. While the primary effect is in pancreatic islets, exploring direct or indirect effects of DPP-4 inhibition on insulin signaling in peripheral tissues is a key research area.[2] This protocol uses Western blotting to measure the phosphorylation of key proteins in the insulin signaling cascade, such as Akt (Protein Kinase B), as a readout of pathway activation.[12][13]
Quantitative Data Summary
The following table shows hypothetical data on the effect of Vildagliptin on insulin-stimulated Akt phosphorylation.
| Treatment Condition | Insulin (100 nM) | Vildagliptin (10 µM) | p-Akt/Total Akt Ratio (Fold Change vs. Basal) |
| Basal (Control) | - | - | 1.0 |
| Insulin | + | - | 8.5 |
| Vildagliptin | - | + | 1.2 |
| Vildagliptin + Insulin | + | + | 11.2 |
Experimental Protocol: Analysis of Insulin Signaling
Materials:
-
HepG2 or 3T3-L1 cells
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Serum-free medium
-
Vildagliptin (this compound)
-
Human Insulin
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Serum Starvation:
-
Culture cells to ~80-90% confluency.
-
Serum-starve the cells by incubating in serum-free medium for 4-6 hours.
-
-
Vildagliptin Pre-treatment:
-
Pre-treat the cells with Vildagliptin (e.g., 10 µM) or vehicle for 1 hour.
-
-
Insulin Stimulation:
-
Stimulate the cells with insulin (e.g., 100 nM) for 15 minutes at 37°C. Include a non-stimulated control.
-
-
Cell Lysis:
-
Immediately wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer, scrape the cells, and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blot Analysis:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with an anti-phospho-Akt (Ser473) primary antibody overnight at 4°C.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for total Akt and a loading control (e.g., GAPDH).
-
-
Data Analysis:
-
Quantify the band intensities for phospho-Akt and total Akt.
-
Calculate the ratio of phospho-Akt to total Akt for each condition.
-
Normalize the results to the basal (unstimulated, vehicle-treated) condition.
-
Visualization: Insulin Signaling Pathway
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. frontiersin.org [frontiersin.org]
- 5. DPP4 in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Multiple Biological Functions of Dipeptidyl Peptidase-4 in Bone Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dipeptidyl peptidase 4 inhibitors and their potential immune modulatory functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pleiotropic Benefits of DPP-4 Inhibitors Beyond Glycemic Control - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. In Vitro Insulin Resistance Model: A Recent Update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
Encelin (Vildagliptin) In Vivo Studies: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting in vivo preclinical studies to evaluate the efficacy and safety of Encelin (vildagliptin). Vildagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus.[1]
Mechanism of Action
Vildagliptin works by inhibiting the DPP-4 enzyme, which is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] By preventing the breakdown of these hormones, vildagliptin increases their circulating levels.[2] This leads to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppression of glucagon secretion from α-cells, ultimately resulting in improved glycemic control.[1][3]
Signaling Pathway of DPP-4 Inhibition and GLP-1 Receptor Activation
The following diagram illustrates the signaling cascade initiated by the inhibition of DPP-4 and the subsequent activation of the GLP-1 receptor.
Preclinical In Vivo Models
The selection of an appropriate animal model is critical for the successful evaluation of this compound's therapeutic potential. Several rodent models are commonly used to study type 2 diabetes and related metabolic disorders.
Commonly Used Animal Models:
-
High-Fat Diet (HFD)-Fed Rodents: C57BL/6J mice or Wistar rats fed a high-fat diet develop obesity, insulin resistance, and hyperglycemia, mimicking the progression of type 2 diabetes in humans.[4][5]
-
Genetically Diabetic Models: db/db mice, which have a mutation in the leptin receptor gene, exhibit severe obesity, insulin resistance, and hyperglycemia.[5] Otsuka Long-Evans Tokushima Fatty (OLETF) rats are another model for obese type 2 diabetes.[6]
-
Chemically-Induced Diabetes: A combination of a high-fat diet and a low dose of streptozotocin (STZ) can be used to induce a state of metabolic syndrome with diabetes in rats.[4][7]
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below.
Experimental Workflow for Efficacy Studies
The following diagram outlines a typical workflow for an in vivo efficacy study of this compound.
Protocol 1: Induction of Type 2 Diabetes in Rats (HFD/STZ Model) [4][7]
-
Animals: Male Wistar rats (6-8 weeks old).
-
Diet: Provide a high-fat diet (e.g., 45-60% kcal from fat) for a minimum of 3 weeks to induce insulin resistance.
-
STZ Administration: After the initial HFD period, administer a single intraperitoneal (i.p.) injection of a low dose of streptozotocin (STZ), typically 35-40 mg/kg, dissolved in cold citrate buffer (pH 4.5).
-
Confirmation of Diabetes: Monitor blood glucose levels 72 hours post-STZ injection. Rats with fasting blood glucose levels >250 mg/dL are considered diabetic and can be used for the study.
-
Continued Diet: Continue feeding the HFD throughout the experimental period.
Protocol 2: Oral Glucose Tolerance Test (OGTT) [8][9]
-
Fasting: Fast the animals overnight (approximately 12-16 hours) with free access to water.
-
Baseline Blood Sample: Collect a baseline blood sample (t=0 min) from the tail vein.
-
Glucose Administration: Administer a glucose solution (2 g/kg body weight) via oral gavage.
-
Blood Sampling: Collect subsequent blood samples at 30, 60, and 120 minutes post-glucose administration.
-
Analysis: Measure blood glucose levels for each time point. The area under the curve (AUC) for glucose can be calculated to assess glucose tolerance.
Protocol 3: Pharmacokinetic (PK) Study in Rats [1]
-
Animal Acclimatization: Acclimatize male Sprague-Dawley or Wistar rats for at least 3 days with free access to food and water.
-
Dosing:
-
Oral (PO) Group: Administer this compound (e.g., 10 mg/kg) by oral gavage.
-
Intravenous (IV) Group: Administer this compound (e.g., 3 mg/kg) via tail vein injection to determine bioavailability.
-
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) from the tail vein at predose (0 h) and at specified time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 h) into K2EDTA tubes.
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Determine the concentration of vildagliptin in plasma samples using a validated LC-MS/MS method.
Protocol 4: Acute and Chronic Toxicity Studies [10][11]
-
Species Selection: Conduct studies in at least two species, typically one rodent (rat or mouse) and one non-rodent (dog or cynomolgus monkey). Note: Cynomolgus monkeys have shown species-specific toxicity to vildagliptin.[10][12]
-
Dose Selection: Use a range of doses, including a therapeutic dose, a mid-dose, and a high-dose intended to identify potential target organs of toxicity.
-
Administration: Administer this compound via the intended clinical route (oral) daily for the duration of the study (e.g., 28 days for sub-chronic, up to 2 years for carcinogenicity).[11]
-
Monitoring: Conduct daily clinical observations, and regular measurements of body weight, food consumption, and water intake.
-
Clinical Pathology: Perform hematology, clinical chemistry, and urinalysis at selected intervals.
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy and collect a comprehensive set of tissues for histopathological examination.
Data Presentation: Quantitative Outcomes
The following tables summarize key quantitative data from representative preclinical studies with vildagliptin.
Table 1: Efficacy of Vildagliptin in a Rat Model of Diabetes with Metabolic Syndrome [4]
| Parameter | Control | Diabetic Control | Vildagliptin (10 mg/kg) |
| Fasting Blood Glucose (mg/dL) | 85.3 ± 2.1 | 298.5 ± 8.7 | 112.4 ± 3.9 |
| Serum Insulin (µU/mL) | 12.6 ± 0.8 | 7.2 ± 0.5 | 10.9 ± 0.7 |
| HbA1c (%) | 4.8 ± 0.2 | 8.9 ± 0.4 | 5.7 ± 0.3 |
| HOMA-IR | 2.6 ± 0.2 | 5.3 ± 0.4 | 3.0 ± 0.2 |
| Body Weight Gain (g) | 45.2 ± 3.1 | 28.7 ± 2.5 | 35.1 ± 2.8 |
Data are presented as mean ± SEM. HOMA-IR: Homeostatic Model Assessment of Insulin Resistance.
Table 2: Effects of Vildagliptin on Metabolic Parameters in Diabetic Rats [8]
| Parameter | Control | Diabetic | Vildagliptin (20 mg/kg/day) |
| Fasting Blood Glucose (mmol/L) | 5.8 ± 0.4 | 18.2 ± 1.5 | 10.1 ± 0.9 |
| OGTT AUC (mmol/L*h) | 21.3 ± 1.2 | 45.7 ± 2.8 | 30.5 ± 2.1 |
| Fasting Insulin (ng/mL) | 1.8 ± 0.2 | 3.5 ± 0.4 | 2.1 ± 0.3 |
| HOMA-IR | 4.5 ± 0.6 | 27.8 ± 3.1 | 9.2 ± 1.2 |
| Total Cholesterol (mmol/L) | 1.9 ± 0.2 | 3.1 ± 0.3 | 2.2 ± 0.2 |
| LDL-C (mmol/L) | 0.4 ± 0.1 | 1.2 ± 0.2 | 0.6 ± 0.1 |
Data are presented as mean ± SEM. OGTT AUC: Area Under the Curve for Oral Glucose Tolerance Test; LDL-C: Low-Density Lipoprotein Cholesterol.
Table 3: Pharmacokinetic Parameters of Vildagliptin in Rats and Dogs [13]
| Parameter | Rat (Oral, 6 mg/kg) | Dog (Oral, 1 mg/kg) |
| Tmax (h) | 0.5 - 1.5 | 0.5 - 1.5 |
| Bioavailability (%) | 45 - 100 | 45 - 100 |
| Plasma Clearance (L/h/kg) | 2.9 | 1.3 |
| Volume of Distribution (L/kg) | 8.6 | 1.6 |
| Elimination Half-life (h) | ~8.8 | ~0.9 |
Tmax: Time to maximum plasma concentration.
Safety and Toxicology Summary
Preclinical safety studies are essential to identify potential risks and establish a safety margin for human studies.
-
General Toxicity: Vildagliptin is generally well-tolerated in rodents. Long-term (2-year) carcinogenicity studies in rats and mice at doses up to 200-240 times the human exposure showed no evidence of pancreatitis or pancreatic neoplasia.[11][12]
-
Species-Specific Toxicity: Skin lesions have been observed in the extremities of cynomolgus monkeys at doses of ≥5 mg/kg/day.[12] This is considered a species-specific effect of vascular origin and is not observed in other animal species or humans.[10]
-
Cardiovascular Safety: No significant cardiovascular adverse effects have been noted in preclinical studies in rodents and dogs.
-
Hepatic Safety: Vildagliptin does not appear to pose a significant risk of hepatotoxicity in preclinical models.[12]
These application notes and protocols are intended to serve as a guide. Researchers should adapt these protocols to their specific experimental questions and adhere to all institutional and national guidelines for the ethical care and use of laboratory animals.
References
- 1. benchchem.com [benchchem.com]
- 2. uploads-ssl.webflow.com [uploads-ssl.webflow.com]
- 3. Dpp – 4 inhibitors | PPT [slideshare.net]
- 4. ijbcp.com [ijbcp.com]
- 5. researchgate.net [researchgate.net]
- 6. Beneficial effects of vildagliptin on retinal injury in obese type 2 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vildagliptin ameliorates renal injury in type 2 diabetic rats by suppressing oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vildagliptin, a dipeptidyl peptidase-4 inhibitor, attenuated endothelial dysfunction through miRNAs in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Acute Toxicity of Vildagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Studies in rodents with the dipeptidyl peptidase-4 inhibitor vildagliptin to evaluate possible drug-induced pancreatic histological changes that are predictive of pancreatitis and cancer development in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical Safety and Tolerability of Vildagliptin — Insights from Randomised Trials, Observational Studies and Post-marketing Surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Disposition of vildagliptin, a novel dipeptidyl peptidase 4 inhibitor, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Vildagliptin (formerly Encelin) for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vildagliptin, also known by its former brand name Encelin, is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor.[1][2] It is an oral anti-hyperglycemic agent used in the treatment of type 2 diabetes mellitus.[1][2] In a research context, Vildagliptin is a valuable tool for studying the incretin system and its effects on pancreatic islet function, particularly on beta-cell survival and insulin secretion.[3][4] These application notes provide detailed information on the solubility of Vildagliptin and protocols for its preparation for use in cell culture experiments.
Vildagliptin: Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C17H25N3O2[1][5] |
| Molecular Weight | 303.4 g/mol [1][5] |
| Appearance | Crystalline solid[1][6] |
| Purity | ≥98%[1] |
| Storage | Store at -20°C for long-term stability (≥ 4 years)[1][6] |
Solubility of Vildagliptin
The solubility of Vildagliptin in various solvents is crucial for preparing stock solutions for in vitro studies. The following table summarizes the solubility data from various sources. It is recommended to use an inert gas to purge the solvent of choice before dissolving Vildagliptin.[1][6]
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | ~15 mg/mL[1], ~16 mg/mL[6], up to 45 mg/mL[7] |
| Dimethylformamide (DMF) | ~20 mg/mL[1][6] |
| Ethanol | ~15 mg/mL[1], ~16 mg/mL[6], up to 20 mg/mL[7] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~10 mg/mL[1][6] |
| Water | 1.75 mg/mL (sparingly soluble)[8] |
Experimental Protocols
Protocol 1: Preparation of Vildagliptin Stock Solution
This protocol describes the preparation of a concentrated stock solution of Vildagliptin, which can be stored for later use and diluted to the desired working concentration.
Materials:
-
Vildagliptin powder
-
Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Bring the Vildagliptin powder and DMSO to room temperature.
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of Vildagliptin powder.
-
Transfer the powder to a sterile tube.
-
Purge the DMSO with an inert gas.
-
Add the appropriate volume of purged DMSO to the Vildagliptin powder to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the appropriate volume of DMSO to the corresponding mass of Vildagliptin).
-
Vortex the solution until the Vildagliptin is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Preparation of Vildagliptin Working Solution for Cell Culture
This protocol details the dilution of the Vildagliptin stock solution to the final working concentration in cell culture medium.
Materials:
-
Vildagliptin stock solution (from Protocol 1)
-
Pre-warmed complete cell culture medium
-
Sterile serological pipettes and pipette tips
Procedure:
-
Thaw a single-use aliquot of the Vildagliptin stock solution at room temperature.
-
Determine the final concentration of Vildagliptin required for your experiment.
-
In a sterile tube, perform a serial dilution of the stock solution into pre-warmed complete cell culture medium to achieve the desired final concentration.
-
Ensure that the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is insignificant, as it may have physiological effects at low concentrations.[1][6] A final DMSO concentration of less than 0.1% is generally recommended for most cell lines.
-
Gently mix the working solution by pipetting up and down.
-
The Vildagliptin working solution is now ready to be added to your cell cultures. It is recommended not to store aqueous solutions for more than one day.[1][6]
Mechanism of Action and Signaling Pathway
Vildagliptin is a selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4).[1][9] DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[9] These hormones are released from the gut in response to food intake and play a crucial role in glucose homeostasis.[9]
By inhibiting DPP-4, Vildagliptin increases the circulating levels of active GLP-1 and GIP.[9] This leads to:
-
Enhanced Insulin Secretion: Increased GLP-1 and GIP levels potentiate glucose-dependent insulin secretion from pancreatic beta-cells.[9]
-
Suppressed Glucagon Secretion: Elevated GLP-1 levels also lead to the suppression of glucagon release from pancreatic alpha-cells in a glucose-dependent manner.[9]
The combined effect of increased insulin and decreased glucagon levels results in improved glycemic control. In a research setting, this mechanism can be exploited to study beta-cell function, proliferation, and apoptosis in various in vitro models.[3][4][10]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Vildagliptin - Wikipedia [en.wikipedia.org]
- 3. Vildagliptin inhibits high fat and fetuin-A mediated DPP-4 expression, intracellular lipid accumulation and improves insulin secretory defects in pancreatic beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vildagliptin Enhances Differentiation of Insulin Producing Cells from Adipose-Derived Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vildagliptin | C17H25N3O2 | CID 6918537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Vildagliptin | 274901-16-5 [chemicalbook.com]
- 8. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Vildagliptin [pdb101.rcsb.org]
- 9. What is the mechanism of Vildagliptin? [synapse.patsnap.com]
- 10. Vildagliptin preserves the mass and function of pancreatic β cells via the developmental regulation and suppression of oxidative and endoplasmic reticulum stress in a mouse model of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating the Nuances of Natural Product Yield: A Technical Guide to Enhancing Encelin Production
A Technical Support Center for Researchers and Drug Development Professionals
The pursuit of novel therapeutic agents from natural sources is a cornerstone of modern drug discovery. Among the vast array of bioactive compounds, Encelin, a sesquiterpene lactone identified from Montanoa speciosa, has garnered interest for its potential pharmacological activities, including its noted antifungal properties.[1] For researchers, scientists, and drug development professionals, optimizing the yield of such promising compounds from their natural matrix is a critical first step in the journey from discovery to clinical application.
This technical support center provides a comprehensive resource for improving this compound yield, offering troubleshooting guidance, frequently asked questions, detailed experimental protocols, and an exploration of the underlying biological pathways.
Troubleshooting Guide: Common Issues in this compound Extraction and Purification
The extraction and purification of sesquiterpene lactones like this compound can be fraught with challenges that lead to suboptimal yields. This guide addresses specific issues in a question-and-answer format to assist researchers in overcoming common experimental hurdles.
Question: My this compound yield is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields of this compound can stem from several factors throughout the extraction and purification process. A systematic evaluation of your workflow is recommended.
-
Improper Solvent Selection: The choice of extraction solvent is paramount. Sesquiterpene lactones, being moderately polar, are often extracted with solvents like methanol, ethanol, acetone, or ethyl acetate. The optimal solvent or solvent mixture depends on the specific chemical profile of Montanoa speciosa. It is advisable to perform small-scale pilot extractions with a range of solvents to determine the most effective one for this compound.
-
Suboptimal Extraction Parameters: Factors such as temperature, extraction time, and the ratio of solvent to plant material significantly impact yield.[2] High temperatures can lead to the degradation of thermally labile compounds like this compound. Prolonged extraction times might increase the co-extraction of undesirable compounds, complicating purification. A design of experiments (DoE) approach can be employed to systematically optimize these parameters.
-
Inefficient Cell Lysis: The rigid cell walls of plant material can hinder solvent penetration and the release of intracellular secondary metabolites. Ensure the plant material is finely ground to maximize the surface area for extraction.
-
Compound Degradation: this compound, like many natural products, can be sensitive to pH, light, and enzymatic degradation.[3] It is crucial to control these factors during extraction and storage. Conducting extractions at low temperatures and in the dark can mitigate degradation. Adding antioxidants or enzyme inhibitors to the extraction solvent can also be beneficial.
-
Losses during Purification: Each purification step, particularly chromatographic separations, can lead to a loss of the target compound. Minimize the number of purification steps where possible and optimize each step for maximum recovery.
Question: I'm observing multiple, poorly resolved peaks during chromatographic analysis, making it difficult to isolate this compound. What should I do?
Answer: Poor resolution in chromatography is a common challenge when working with complex plant extracts.
-
Optimize Chromatographic Conditions: Experiment with different stationary phases (e.g., C18, silica), mobile phase compositions, and gradient elution profiles. For sesquiterpene lactones, reversed-phase HPLC is a common and effective technique.
-
Employ Multi-step Purification: A single chromatographic step is often insufficient for isolating a pure compound from a crude extract. Consider a multi-step approach, such as an initial fractionation by liquid-liquid partitioning or solid-phase extraction (SPE), followed by one or more rounds of column chromatography (e.g., silica gel, Sephadex) and finally, preparative HPLC for final purification.
-
Utilize Advanced Separation Techniques: Techniques like counter-current chromatography (CCC) can be highly effective for separating compounds in complex mixtures with minimal sample loss.[4]
Question: How can I confirm the identity and purity of my isolated this compound?
Answer: A combination of analytical techniques is essential for unambiguous identification and purity assessment.
-
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is the gold standard for structural elucidation of novel compounds. Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern, which can be compared with known data for this compound.
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) can provide information on the purity of the sample and its UV-Vis absorption spectrum. Co-injection with an authentic standard of this compound, if available, is a powerful method for confirmation.
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding this compound yield enhancement.
What is the best part of the Montanoa speciosa plant to use for this compound extraction? The distribution of secondary metabolites can vary significantly between different plant organs (leaves, stems, flowers, roots).[5] While specific data for this compound in Montanoa speciosa is not readily available in the provided search results, for many sesquiterpene lactones in the Asteraceae family, the highest concentrations are often found in the leaves and flowering heads.[6] It is recommended to perform preliminary extractions on different plant parts to identify the richest source of this compound.
How does the age and collection time of the plant material affect this compound yield? The concentration of secondary metabolites in plants can be influenced by developmental stage, environmental conditions, and time of day.[5] For optimal yield, it is generally advisable to harvest plant material when the biosynthesis of the target compound is at its peak. This often coincides with specific growth stages, such as pre-flowering or full flowering.
What are the best storage conditions for the plant material and the extracted this compound? To prevent degradation of this compound, the plant material should be dried promptly at a low temperature (e.g., 40-50°C) or freeze-dried and stored in a cool, dark, and dry place. Extracted this compound, whether in solution or as a solid, should be stored at low temperatures (e.g., -20°C or -80°C) in the dark and under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative and photodegradation.[[“]]
Quantitative Data on Sesquiterpene Lactone Yield
While specific quantitative data for this compound yield from Montanoa speciosa under varying extraction conditions is not available in the provided search results, the following table summarizes representative yields for other sesquiterpene lactones from different plant sources to provide a general benchmark.
| Sesquiterpene Lactone | Plant Source | Extraction Method | Yield (mg/g dry weight) | Reference |
| Parthenolide | Tanacetum parthenium | Supercritical CO2 Extraction | 1.5 - 5.0 | N/A |
| Artemisinin | Artemisia annua | Solvent Extraction (Hexane) | 1.0 - 15.0 | N/A |
| Helenalin | Arnica montana | Maceration (Ethanol) | 0.2 - 0.9 | N/A |
Note: The yields presented are illustrative and can vary significantly based on the specific plant chemotype, growing conditions, and extraction protocol used.
Experimental Protocols
The following are detailed methodologies for key experiments related to the extraction and analysis of sesquiterpene lactones, which can be adapted for this compound.
Protocol 1: General Extraction of Sesquiterpene Lactones from Plant Material
-
Plant Material Preparation:
-
Collect fresh aerial parts (leaves and flowers) of Montanoa speciosa.
-
Air-dry the plant material in a well-ventilated area in the dark or use a lyophilizer.
-
Grind the dried plant material into a fine powder using a mechanical grinder.
-
-
Solvent Extraction:
-
Macerate the powdered plant material with methanol (or another suitable solvent) at a ratio of 1:10 (w/v) for 24-48 hours at room temperature with occasional agitation.
-
Filter the extract through cheesecloth and then filter paper.
-
Repeat the extraction process two more times with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.
-
Protocol 2: Purification of Sesquiterpene Lactones using Column Chromatography
-
Silica Gel Column Chromatography:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Pre-adsorb the extract onto a small amount of silica gel.
-
Prepare a silica gel column packed in a non-polar solvent (e.g., hexane).
-
Load the pre-adsorbed sample onto the top of the column.
-
Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate or acetone.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualization reagent (e.g., anisaldehyde-sulfuric acid).
-
Pool the fractions containing the compound of interest (this compound).
-
-
Size-Exclusion Chromatography (Sephadex LH-20):
-
Dissolve the partially purified fraction in a suitable solvent (e.g., methanol).
-
Apply the sample to a Sephadex LH-20 column equilibrated with the same solvent.
-
Elute with the same solvent and collect fractions.
-
Monitor the fractions by TLC to identify those containing the purified this compound.
-
Protocol 3: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
-
Sample and Standard Preparation:
-
Prepare a stock solution of the purified this compound standard of known concentration.
-
Create a series of calibration standards by diluting the stock solution.
-
Prepare a solution of the crude extract or purified fraction at a known concentration.
-
-
HPLC Conditions (General Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient: Start with a low percentage of B, and gradually increase to elute the compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV-Vis spectrum of this compound.
-
Injection Volume: 10-20 µL.
-
-
Quantification:
-
Inject the calibration standards and the sample solution.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Signaling Pathways and Experimental Workflows
Understanding the biosynthetic and pharmacological signaling pathways of this compound can provide valuable insights for both yield enhancement and drug development.
Biosynthesis of Sesquiterpene Lactones
The biosynthesis of sesquiterpene lactones in the Asteraceae family is a complex process that begins with the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways, which produce the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).
Caption: Generalized biosynthetic pathway of sesquiterpene lactones.
General Pharmacological Signaling Pathways of Sesquiterpene Lactones
Many sesquiterpene lactones exert their biological effects by modulating key intracellular signaling pathways, often through the alkylation of nucleophilic sites on proteins. The NF-κB pathway is a well-documented target.
Caption: Inhibition of the NF-κB signaling pathway by sesquiterpene lactones.
Experimental Workflow for this compound Isolation and Yield Optimization
A logical workflow is crucial for systematically improving the yield of this compound.
Caption: A systematic workflow for this compound isolation and yield optimization.
By leveraging the information and protocols within this technical support center, researchers can more effectively navigate the challenges of natural product isolation and significantly improve the yield of this compound, thereby accelerating its potential development as a therapeutic agent.
References
- 1. This compound: a fungal growth inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and structure determination of a sesquiterpene lactone (vernodalinol) from Vernonia amygdalina extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and function of enzymes involved in the biosynthesis of phenylpropanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative metabolomics analysis reveals alkaloid repertoires in young and mature Mitragyna speciosa (Korth.) Havil. Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. consensus.app [consensus.app]
Technical Support Center: Overcoming Encelin Solubility Challenges
Disclaimer: The information provided in this technical support center pertains to the sesquiterpenoid lactone Encelin , a natural product with reported antifungal properties. It is not applicable to the commercial antidiabetic medication also marketed under the name "this compound," which contains Vildagliptin. Researchers should ensure they are working with the correct compound.
This guide offers troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues encountered with this compound in aqueous solutions during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound is a sesquiterpenoid lactone, a class of natural compounds often isolated from plants.[1][2] Like many other sesquiterpenoid lactones, this compound is a lipophilic molecule, meaning it has poor solubility in water.[2][3] This low aqueous solubility can pose significant challenges for in vitro and in vivo studies, affecting bioavailability and limiting the ability to achieve desired concentrations for accurate experimental results.
Q2: What are the initial steps to assess this compound's solubility in my experimental system?
Before attempting to solubilize this compound, it is crucial to determine its baseline solubility in your specific aqueous buffer or medium. A common method is the shake-flask method, where an excess amount of this compound is agitated in the solvent for a set period (e.g., 24-48 hours) to ensure equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved this compound in the filtrate is quantified using a suitable analytical technique like HPLC-UV.
Q3: Are there any general handling precautions for working with this compound?
Troubleshooting Guide: Enhancing this compound Solubility
Issue 1: this compound precipitates out of my aqueous solution.
Possible Cause: The concentration of this compound exceeds its solubility limit in the aqueous medium.
Solutions:
-
Co-solvents: The addition of a water-miscible organic solvent can significantly increase the solubility of lipophilic compounds.[4] Start with a small percentage of a co-solvent and gradually increase it while monitoring for any potential effects on your experimental system.
-
Protocol: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, ethanol). For the final aqueous solution, add the co-solvent to the aqueous buffer before introducing the this compound stock solution. Ensure the final concentration of the co-solvent is kept to a minimum to avoid solvent-induced artifacts in your experiment. For example, a final concentration of DMSO in cell culture media should ideally be below 0.5%.
-
-
pH Adjustment: For compounds with ionizable groups, altering the pH of the solution can enhance solubility. Although the structure of this compound does not immediately suggest ionizable groups, the lactone ring can be susceptible to hydrolysis under alkaline conditions, which could alter its properties. It is crucial to assess the stability of this compound at different pH values before employing this method.
-
Protocol: Prepare a series of buffers with varying pH values (e.g., pH 5, 6, 7, 7.4, 8). Determine the solubility of this compound in each buffer using the shake-flask method. Concurrently, monitor the stability of this compound over time at each pH using HPLC to check for degradation products.
-
Issue 2: I need to prepare a stock solution of this compound for my experiments.
Possible Cause: Direct dissolution in aqueous buffers is not feasible due to this compound's low solubility.
Solution:
-
Organic Solvents: Prepare a high-concentration stock solution in an appropriate organic solvent and then dilute it into your aqueous experimental medium.
-
Recommended Solvents: Based on the general properties of sesquiterpene lactones, the following solvents are good starting points:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol
-
Acetone
-
-
Protocol: Weigh a precise amount of this compound and dissolve it in a minimal volume of the chosen organic solvent. Use gentle vortexing or sonication to aid dissolution. Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) to maintain stability. Before use, allow the stock solution to come to room temperature.
-
Issue 3: I am observing inconsistent results in my biological assays.
Possible Cause: Poor solubility may lead to an inaccurate concentration of the active compound, or the formation of precipitates that can interfere with the assay.
Solutions:
-
Use of Surfactants: Surfactants can form micelles that encapsulate poorly soluble compounds, increasing their apparent solubility in aqueous solutions.
-
Protocol: Prepare your aqueous medium containing a surfactant such as Tween 20, Tween 80, or Pluronic F-68 at a concentration above its critical micelle concentration (CMC). Add the this compound stock solution to this medium with gentle mixing. It is important to run a vehicle control with the surfactant alone to ensure it does not affect your experimental results.
-
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
-
Protocol: Prepare a solution of a suitable cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) in your aqueous buffer. Add an excess of this compound to this solution and stir for an extended period (e.g., 24-72 hours). Filter the solution to remove undissolved this compound. The concentration of the solubilized this compound can be determined by a suitable analytical method.
-
Data Presentation
Table 1: Comparison of Common Solubilization Techniques for Poorly Soluble Compounds.
| Technique | Principle | Advantages | Disadvantages | Typical Concentration Range |
| Co-solvents | Increases the polarity of the solvent mixture. | Simple, effective for many compounds. | Can have biological or toxicological effects. | 1-10% (e.g., DMSO, Ethanol) |
| pH Adjustment | Ionization of the compound increases its interaction with water. | Can be very effective for ionizable compounds. | Risk of chemical degradation (e.g., hydrolysis of the lactone ring). | pH range depends on compound pKa. |
| Surfactants | Micellar encapsulation of the hydrophobic compound. | High solubilization capacity. | Can interfere with biological assays; potential for cell toxicity. | Above Critical Micelle Concentration (CMC). |
| Cyclodextrins | Formation of inclusion complexes. | Generally low toxicity; can improve stability. | Can be expensive; may not be suitable for all molecular geometries. | Varies depending on the cyclodextrin and the compound. |
Experimental Protocols
Protocol 1: General Procedure for Preparing an this compound Working Solution using a Co-solvent.
-
Prepare a Stock Solution:
-
Accurately weigh 10 mg of this compound powder.
-
Dissolve the powder in 1 mL of 100% DMSO to make a 10 mg/mL stock solution.
-
Ensure complete dissolution by gentle vortexing or brief sonication.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare the Working Solution:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.
-
Determine the final desired concentration of this compound in your experiment (e.g., 10 µM).
-
Calculate the volume of the stock solution needed to achieve this final concentration in your total volume of aqueous medium (e.g., cell culture medium, buffer).
-
Add the calculated volume of the this compound stock solution to your aqueous medium and mix immediately by gentle inversion or pipetting.
-
Ensure the final concentration of the co-solvent (DMSO) is below the tolerance level of your experimental system (typically <0.5% for cell-based assays).
-
Prepare a vehicle control containing the same final concentration of the co-solvent in the aqueous medium.
-
Visualizations
Caption: Experimental workflow for preparing this compound working solutions.
Caption: Troubleshooting logic for this compound precipitation.
Caption: Hypothetical antifungal mechanisms of action for this compound.
References
Technical Support Center: Stabilizing Encelin for Long-term Storage
Disclaimer: The following technical support guide addresses the long-term storage and stability of a hypothetical therapeutic protein, referred to as "Encelin." It is important to note that the commercially available drug "this compound" is a combination of Vildagliptin and Metformin, which are small molecule drugs for the treatment of type 2 diabetes.[1][2][3][4] The stability considerations for small molecules differ significantly from those for therapeutic proteins. This guide has been developed to address the user's query within the context of protein stabilization, as implied by the detailed technical requirements of the prompt.
This resource is intended for researchers, scientists, and drug development professionals. It provides troubleshooting guidance and frequently asked questions to address potential issues encountered during the experimental and storage phases of the therapeutic protein "this compound."
Troubleshooting Guide
This guide provides solutions to common problems you might encounter during the storage and handling of this compound.
| Problem | Possible Cause | Recommended Solution |
| Increased aggregation upon thawing | - Freeze-thaw stress- Inappropriate buffer composition- High protein concentration | - Thaw this compound rapidly at room temperature or in a 37°C water bath and then immediately place on ice.- Avoid repeated freeze-thaw cycles by aliquoting the protein into single-use volumes.- Screen different buffer conditions (pH, ionic strength) to find the optimal formulation for stability. Consider the use of cryoprotectants like glycerol or sucrose.[5]- Evaluate the effect of reducing the protein concentration. |
| Loss of biological activity over time in liquid storage | - Chemical degradation (e.g., oxidation, deamidation, hydrolysis)- Thermal denaturation- Adsorption to the storage container surface | - For long-term storage, consider lyophilization (freeze-drying) to create a more stable solid form.[5]- Store liquid this compound at the recommended temperature, typically 2-8°C, and protect from light.[6][7][8]- Add antioxidants such as methionine or ascorbic acid to the formulation to mitigate oxidation.[9]- Include surfactants like polysorbate 20 or polysorbate 80 to prevent surface adsorption.[9]- Ensure the pH of the formulation is at a point where this compound exhibits maximum stability.[9] |
| Precipitation observed in the vial | - Protein concentration exceeds solubility limit- pH shift in the buffer- Presence of contaminants or leachables from the container | - Centrifuge the vial at a low speed to pellet the precipitate and carefully collect the supernatant. Analyze both the supernatant and the precipitate to identify the cause.- Re-evaluate the formulation's buffer capacity and pH.- Ensure high-purity water and reagents are used in buffer preparation.- Test different types of storage vials (e.g., glass vs. plastic, different coatings) to minimize interactions.[10] |
| Inconsistent results in stability-indicating assays | - Assay variability- Improper sample handling- Degradation during the assay procedure | - Validate all analytical methods thoroughly to ensure they are robust and reproducible.[11]- Ensure consistent sample preparation and handling procedures are followed by all personnel.- Minimize the time samples spend at room temperature during assay preparation. Use pre-chilled plates and reagents where appropriate. |
Frequently Asked Questions (FAQs)
1. What are the primary factors that affect the stability of this compound during long-term storage?
The stability of therapeutic proteins like this compound is influenced by a combination of intrinsic factors (e.g., amino acid sequence, three-dimensional structure) and extrinsic factors related to the formulation and storage environment. Key extrinsic factors include temperature, pH, ionic strength, exposure to light, oxygen, and mechanical stress such as agitation or freeze-thaw cycles.[12]
2. What are the recommended storage conditions for this compound?
For long-term storage, unopened vials of liquid this compound should typically be stored in a refrigerator at 2°C to 8°C and protected from light.[6][7] Freezing should be avoided unless a specific cryopreservation formulation has been developed. Once in use, the storage conditions may change, and the product should be used within a specified period, often not exceeding 28 days, at room temperature (below 25°C or 30°C).[6][7][8] For extended shelf life, lyophilization is a common and effective strategy.[5]
3. How can I prevent aggregation of this compound in my formulation?
Aggregation can be minimized by optimizing the formulation. This includes selecting an appropriate buffer system to maintain a stable pH, adjusting the ionic strength with salts like sodium chloride, and adding excipients.[9] Sugars (e.g., sucrose, trehalose), polyols (e.g., mannitol, sorbitol), and amino acids (e.g., arginine, glycine) can act as stabilizers.[9] Surfactants such as polysorbates are also crucial for preventing aggregation at interfaces.[9]
4. What analytical techniques are used to monitor the stability of this compound?
A variety of orthogonal analytical methods are employed to assess the physical and chemical stability of this compound.[11] These include:
-
Size Exclusion Chromatography (SEC-HPLC): To detect and quantify aggregates and fragments.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): To detect chemical modifications such as oxidation and deamidation.[13]
-
Ion-Exchange Chromatography (IEX-HPLC): To separate charge variants.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): To visualize fragments and aggregates.
-
Mass Spectrometry (MS): To identify the exact nature of chemical modifications.[11][13]
-
Circular Dichroism (CD) and Differential Scanning Calorimetry (DSC): To assess conformational stability and thermal denaturation.
-
Bioassays (e.g., ELISA, cell-based assays): To determine the biological activity and potency of the protein.[11]
5. What is forced degradation, and why is it important for this compound?
Forced degradation, or stress testing, involves exposing this compound to harsh conditions (e.g., high temperature, extreme pH, light, oxidizing agents) to accelerate its degradation.[14] This helps to identify potential degradation pathways, characterize the degradation products, and develop stability-indicating analytical methods capable of detecting changes in the molecule over time.[13]
Quantitative Data on Protein Stabilization
The following tables summarize the impact of various conditions and excipients on protein stability. The data presented here is representative and intended to illustrate general principles.
Table 1: Effect of Temperature on this compound Aggregation
| Temperature (°C) | Incubation Time (days) | % Aggregate Formation (by SEC-HPLC) |
| 4 | 30 | 0.5 |
| 25 | 30 | 2.1 |
| 40 | 30 | 8.5 |
Table 2: Effect of Excipients on this compound Stability at 40°C for 14 days
| Excipient | Concentration (w/v) | % Monomer Remaining | % Biological Activity |
| None (Control) | - | 85.2 | 80 |
| Sucrose | 5% | 95.8 | 94 |
| Arginine | 1% | 92.1 | 90 |
| Polysorbate 80 | 0.02% | 90.5 | 88 |
| Sucrose + Arginine + Polysorbate 80 | 5% + 1% + 0.02% | 98.2 | 97 |
Experimental Protocols
Protocol 1: Determination of this compound Aggregation by Size Exclusion Chromatography (SEC-HPLC)
-
Mobile Phase Preparation: Prepare a suitable mobile phase, typically a phosphate or histidine buffer at a physiological pH (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0). Filter and degas the mobile phase.
-
System Equilibration: Equilibrate the SEC-HPLC system with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dilute the this compound sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase.
-
Injection: Inject a fixed volume of the prepared sample (e.g., 20 µL) onto the SEC column.
-
Data Acquisition: Monitor the elution profile at a suitable wavelength (e.g., 280 nm) and record the chromatogram.
-
Analysis: Integrate the peak areas corresponding to the monomer, aggregates, and fragments. Calculate the percentage of each species relative to the total peak area.
Protocol 2: Lyophilization of this compound
-
Formulation Preparation: Prepare this compound in a lyophilization-compatible buffer containing a cryoprotectant (e.g., sucrose or trehalose) and a bulking agent (e.g., mannitol).
-
Filling: Aseptically fill vials with the formulated this compound solution to the appropriate volume. Partially insert lyophilization stoppers.
-
Freezing: Place the vials on the lyophilizer shelves and cool them to a low temperature (e.g., -40°C) at a controlled rate. Hold at this temperature to ensure complete freezing.
-
Primary Drying (Sublimation): Apply a vacuum to the chamber and raise the shelf temperature to a point below the eutectic temperature of the formulation (e.g., -10°C). The ice will sublimate from the frozen product.
-
Secondary Drying (Desorption): After all the ice has sublimated, gradually increase the shelf temperature (e.g., to 25°C) under high vacuum to remove residual bound water.
-
Stoppering and Sealing: Once drying is complete, backfill the chamber with an inert gas like nitrogen, and fully insert the stoppers. Remove the vials and secure them with aluminum crimp seals.
Visualizations
References
- 1. 1mg.com [1mg.com]
- 2. healthpotli.com [healthpotli.com]
- 3. healthpotli.com [healthpotli.com]
- 4. healthpotli.com [healthpotli.com]
- 5. Instability of therapeutic proteins - An overview of stresses, stabilization mechanisms and analytical techniques involved in lyophilized proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ec.europa.eu [ec.europa.eu]
- 7. researchgate.net [researchgate.net]
- 8. Addressing heat stability of insulin products to allow for easier storage | Access to Medicine [accesstomedicinefoundation.org]
- 9. pharmtech.com [pharmtech.com]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 14. Stability studies | Enzene Biosciences [enzene.com]
Encelin HPLC Analysis: Technical Support & Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address High-Performance Liquid Chromatography (HPLC) peak tailing issues encountered during the analysis of Encelin.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a concern for this compound analysis?
Peak tailing is an asymmetrical distortion of a chromatographic peak where the latter half is broader than the front half.[1] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[2] A tailing factor (Tf) or asymmetry factor (As) greater than 1.2 typically indicates a problem.[1][3]
For this compound analysis, peak tailing is a significant concern because it can:
-
Reduce Resolution: Tailing peaks can merge with adjacent peaks, making accurate separation difficult.[1]
-
Impact Quantitation: The asymmetry compromises the accuracy of peak integration, leading to unreliable quantitative results.[1][4]
-
Decrease Sensitivity: Broader, tailing peaks are less sharp, which can reduce the overall sensitivity of the analysis.[1]
Q2: What are the most likely causes of peak tailing when analyzing this compound?
The peak tailing observed during this compound analysis can stem from either chemical interactions within the column or physical issues with the HPLC system.
Primary Chemical Cause:
-
Secondary Silanol Interactions: this compound is a sesquiterpenoid lactone with polar oxygen-containing functional groups.[5] These polar groups can form secondary interactions (e.g., hydrogen bonds) with residual acidic silanol groups (Si-OH) on the surface of standard silica-based C18 columns.[6][7] This secondary retention mechanism is a primary cause of peak tailing for polar analytes like this compound.[3][7]
Common Physical and Methodological Causes:
-
Column Issues: Contamination of the column, accumulation of particulate matter on the inlet frit, or the formation of a void at the column head can distort the peak shape.[8][9]
-
Extra-Column Volume: Excessive tubing length or the use of wide-bore tubing between the injector, column, and detector can cause peak broadening and tailing.[1][10]
-
Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak distortion.[8][9]
-
Mobile Phase Mismatch: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak shape issues.[9]
Troubleshooting Guides
Guide 1: Systematic Approach to Diagnosing Peak Tailing
A logical, step-by-step process is the most efficient way to identify and resolve the source of peak tailing. The workflow below outlines a systematic diagnostic approach.
Guide 2: Addressing Chemical Causes of Peak Tailing
The interaction between this compound and the HPLC stationary phase is a frequent cause of peak tailing. The diagram below illustrates this unwanted secondary interaction.
To mitigate these chemical interactions, several parameters of the HPLC method can be optimized.
Adjusting the pH of the mobile phase is one of the most effective ways to reduce peak tailing caused by silanol interactions.[3] Lowering the pH protonates the acidic silanol groups, minimizing their ability to interact with this compound.[3][7]
Table 1: Expected Impact of Mobile Phase pH on Peak Asymmetry
| Mobile Phase pH | Silanol Group State | Expected Interaction with this compound | Expected Asymmetry Factor (As) |
|---|---|---|---|
| 7.0 | Ionized (Si-O⁻) | Strong | > 2.0 |
| 4.5 | Partially Ionized | Moderate | 1.5 - 2.0 |
| < 3.0 | Protonated (Si-OH) | Minimal | 1.0 - 1.3 |
Note: This data is illustrative, based on typical behavior of polar compounds. For example, reducing the mobile phase pH from 7.0 to 3.0 for methamphetamine improved the asymmetry factor from 2.35 to 1.33.[3]
Increasing the column temperature can improve peak shape.[11] Higher temperatures reduce mobile phase viscosity and can decrease the strength of secondary interactions, often resulting in sharper, more symmetrical peaks.[12][13]
Table 2: Effect of Temperature on Peak Shape
| Parameter | Action | Primary Effect | Potential Outcome for this compound Peak |
|---|---|---|---|
| Column Temperature | Increase by 5-10 °C | Reduces solvent viscosity, may decrease secondary interactions | Sharper, more symmetrical peak; reduced retention time |
| Column Temperature | Decrease by 5-10 °C | Increases solvent viscosity, may increase secondary interactions | Broader peak; increased retention time and possibly better resolution for closely eluting compounds |
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
This protocol provides a step-by-step guide to determine the optimal mobile phase pH for reducing this compound peak tailing.
-
Prepare Buffers: Prepare aqueous buffer solutions at different pH levels (e.g., pH 7.0, 4.5, and 2.8). Ensure the chosen buffer is compatible with your mobile phase and detection method.
-
Initial Mobile Phase (pH 7.0):
-
Mix the pH 7.0 buffer with the appropriate organic solvent (e.g., acetonitrile or methanol) at your method's composition.
-
Equilibrate the HPLC system and column with this mobile phase for at least 15-20 column volumes or until a stable baseline is achieved.[14]
-
-
Inject Standard: Inject a standard solution of this compound and record the chromatogram, noting the peak asymmetry factor.
-
Sequential Analysis (Lower pH):
-
Switch to the mobile phase prepared with the pH 4.5 buffer.
-
Fully equilibrate the column with the new mobile phase (at least 15-20 column volumes).[14]
-
Inject the this compound standard and record the results.
-
-
Final Analysis (pH < 3.0):
-
Data Analysis: Compare the peak asymmetry, retention time, and resolution from the chromatograms at each pH level to determine the optimal condition.
Protocol 2: Systematic Column Washing for Contamination Removal
If column contamination is suspected, a thorough washing procedure can restore performance.[15]
-
Disconnect Column: Disconnect the column from the detector to avoid contamination. For removing strongly adsorbed contaminants from the inlet, you may reverse the column flow direction.[3][15]
-
Initial Flush (Buffer Removal): Flush the column with 10-15 column volumes of HPLC-grade water (if using a reversed-phase column with buffered mobile phase).
-
Organic Solvent Wash: Sequentially wash the column with increasingly non-polar solvents. A typical reversed-phase (C18) column wash protocol is outlined below.
Table 3: General Reversed-Phase Column Washing Protocol
| Step | Washing Solvent | Volume (Column Volumes) | Purpose |
|---|---|---|---|
| 1 | HPLC-Grade Water | 10-15 | Remove buffer salts |
| 2 | Methanol | 10-15 | Remove moderately polar contaminants |
| 3 | Acetonitrile | 10-15 | Remove more non-polar contaminants |
| 4 | Isopropanol | 10-15 | Remove strongly retained non-polar contaminants |
| 5 | Mobile Phase | 15-20 | Re-equilibrate the column for analysis |
Always check the column manufacturer's instructions for specific washing recommendations.[3]
-
Re-equilibration: Reconnect the column in the correct flow direction and equilibrate with your mobile phase until the baseline is stable.
-
Performance Check: Inject an this compound standard to assess if the peak shape has improved. If tailing persists, the column may be permanently damaged and require replacement.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. uhplcs.com [uhplcs.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 5. This compound | C15H16O3 | CID 72540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 10. chromtech.com [chromtech.com]
- 11. How does increasing column temperature affect LC methods? [sciex.com]
- 12. chromtech.com [chromtech.com]
- 13. Restek - Blog [restek.com]
- 14. benchchem.com [benchchem.com]
- 15. HPLC Column Cleaning Guide | How To [scioninstruments.com]
Technical Support Center: Optimizing Encelin Dosage for Antifungal Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the dosage of Encelin for antifungal assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported antifungal activity?
A1: this compound is a sesquiterpene lactone, a type of natural compound.[1] It has been reported to have biocidal activity against the fungus Mucor rouxii, where it affects both cell growth and the morphogenetic process.[1]
Q2: What is the general mechanism of action for sesquiterpene lactones like this compound?
A2: The precise mechanism of this compound is not fully elucidated. However, sesquiterpene lactones often exhibit antifungal effects through the disruption of fungal cell membranes due to their lipophilic nature.[2][3][4] They can also inhibit cellular enzymes through a process called Michael nucleophilic addition, facilitated by structures like an α-methyleno-γ-lactone group.[2]
Q3: I am not seeing any antifungal activity with this compound in my assay. What are the possible reasons?
A3: Several factors could contribute to a lack of observed activity:
-
Inappropriate Fungal Species: this compound's activity has been reported against Mucor rouxii.[1] Its efficacy against other fungal species may vary.
-
Suboptimal Concentration: The concentration of this compound may be too low to inhibit fungal growth. It is crucial to perform a dose-response experiment to determine the Minimum Inhibitory Concentration (MIC).
-
Solubility Issues: this compound, like many sesquiterpene lactones, may have poor solubility in aqueous media. Ensure it is properly dissolved in a suitable solvent (e.g., DMSO) and that the final solvent concentration in the assay is not inhibitory to the fungus.
-
Inactivation of the Compound: The compound may be unstable under your specific experimental conditions (e.g., pH, temperature, media components).
Q4: How do I determine the optimal concentration of this compound for my experiments?
A4: The optimal concentration can be determined by performing a broth microdilution assay to find the Minimum Inhibitory Concentration (MIC). This involves testing a range of this compound concentrations against a standardized fungal inoculum. The MIC is the lowest concentration that inhibits visible fungal growth. For fungicidal compounds, you can subsequently determine the Minimum Fungicidal Concentration (MFC) by plating the contents of the wells with no visible growth onto agar plates.
Q5: I am observing toxicity in my mammalian cell line controls. What should I do?
A5: It is important to assess the cytotoxicity of this compound against mammalian cells to determine its therapeutic window. You can perform a cytotoxicity assay, such as an MTT or XTT assay, to determine the 50% inhibitory concentration (IC50) on relevant mammalian cell lines. If you observe high cytotoxicity, you may need to consider:
-
Lowering the concentration of this compound in your antifungal assay, if possible.
-
Exploring synergistic combinations with other antifungal agents to use a lower, less toxic concentration of this compound.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| No inhibition of fungal growth at expected concentrations. | 1. Fungal strain is resistant. 2. This compound concentration is too low. 3. Poor solubility of this compound. 4. Inactivation of this compound. | 1. Test against a known susceptible fungal strain. 2. Perform a dose-response curve with a wider range of concentrations. 3. Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) before adding to the assay medium. Check for precipitation. 4. Verify the stability of this compound under your experimental conditions. |
| High variability between replicate wells. | 1. Inaccurate pipetting. 2. Uneven distribution of fungal inoculum. 3. Precipitation of this compound. | 1. Calibrate pipettes and use proper pipetting techniques. 2. Ensure the fungal inoculum is well-mixed before and during dispensing. 3. Visually inspect the wells for any signs of precipitation. Consider using a higher concentration of a solubilizing agent if it doesn't affect fungal growth. |
| Inhibition observed in the solvent control. | 1. The solvent (e.g., DMSO) is at a toxic concentration to the fungus. | 1. Determine the maximum non-inhibitory concentration of the solvent by testing a range of solvent concentrations alone. Ensure the final solvent concentration in all wells is below this level. |
| Discrepancy between MIC and MFC values. | 1. This compound is fungistatic, not fungicidal, at the tested concentrations. | 1. This is a valid result. Not all antifungal agents are fungicidal. Report both the MIC and MFC values. |
Data Presentation: Representative Data for Sesquiterpene Lactones
Since specific quantitative data for this compound is limited in publicly available literature, the following tables provide representative data for other structurally related sesquiterpene lactones to offer an estimation of potential effective concentrations and cytotoxicity. Note: This data should be used as a reference only and the specific values for this compound must be determined experimentally.
Table 1: Representative Antifungal Activity of Sesquiterpene Lactones
| Compound | Fungal Species | MIC (µg/mL) | Reference |
| Costunolide | Nigrospora spp. | 0.48 | [5] |
| Costunolide | Rhizoctonia solani | 2.92 | [5] |
| Costunolide | Helminthosporium spp. | 2.96 | [5] |
| Parthenolide | Alternaria alternata | 4.07 | [5] |
| Eudesmane Sesquiterpenoid 1 | Phytophthora nicotianae | 200 | [6] |
| Eudesmane Sesquiterpenoid 1 | Fusarium oxysporum | 400 | [6] |
Table 2: Representative Cytotoxicity of Natural Compounds
| Compound/Extract | Cell Line | IC50 (µg/mL) | Reference |
| Propolis Extract | A-549 | 26.4 ± 3.6 | [7] |
| Propolis Extract | Cervical Carcinoma Cells | 117 ± 1.2 | [7] |
| T. apicalis EEP | MCF7 | 32.70 (at 72h) | [7] |
| T. apicalis EEP | MCF 10A (non-cancerous) | 72.10 (at 72h) | [7] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
-
Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in a suitable broth medium (e.g., RPMI-1640).
-
Inoculum Preparation: Prepare a standardized fungal inoculum suspension as per CLSI or EUCAST guidelines.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a positive control (fungus without this compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature and duration for the specific fungal species.
-
Reading the MIC: The MIC is the lowest concentration of this compound that causes complete inhibition of visible growth.
Minimum Fungicidal Concentration (MFC) Assay
-
Sub-culturing: Following the MIC determination, take an aliquot from each well that shows no visible growth.
-
Plating: Spread the aliquot onto an appropriate agar plate (e.g., Sabouraud Dextrose Agar).
-
Incubation: Incubate the plates at the optimal temperature until growth is visible in the positive control.
-
Determining the MFC: The MFC is the lowest concentration of this compound that results in no fungal growth on the agar plate.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration that inhibits 50% of cell viability, can be calculated by plotting the percentage of cell viability against the this compound concentration.
Visualizations
Caption: Proposed antifungal mechanism of this compound.
Caption: Workflow for MIC determination.
Caption: Logic of synergistic antifungal effect.
References
- 1. This compound: a fungal growth inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Antifungal Activity of the Sesquiterpene Lactones from Psephellus bellus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Fungal inhibitory activity of sesquiterpenoids isolated from Laggera pterodonta [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Encelin (Vildagliptin) and Mammalian Cell Viability
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the effects of Encelin (Vildagliptin) in mammalian cell cultures. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound is a brand name for the drug Vildagliptin, which is an oral anti-hyperglycemic agent used for the treatment of type 2 diabetes mellitus.[1][2][3][4][5] Its primary mechanism of action is the inhibition of the enzyme dipeptidyl peptidase-4 (DPP-4).[2][5] By inhibiting DPP-4, Vildagliptin increases the levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] This leads to an increase in insulin secretion and a decrease in glucagon secretion in a glucose-dependent manner, ultimately lowering blood glucose levels.[1][2][4][5]
Q2: Is this compound (Vildagliptin) known to be cytotoxic to mammalian cells?
Current scientific literature and drug information do not indicate that this compound (Vildagliptin) is cytotoxic to mammalian cells at therapeutic concentrations. Its mechanism of action is targeted towards a specific enzyme (DPP-4) and is not designed to induce cell death. Studies on similar compounds have not raised cytotoxicity concerns. However, as with any compound, off-target effects or cytotoxicity could potentially be observed at very high, non-physiological concentrations.
Troubleshooting Guides
Issue 1: I am observing unexpected cell death in my cell cultures treated with this compound (Vildagliptin). What could be the cause?
If you are observing what appears to be cytotoxicity, consider the following potential causes before concluding it is a direct effect of the drug:
-
High Concentrations: Exposing cells to concentrations of Vildagliptin that are significantly higher than physiologically relevant levels may induce stress responses or off-target effects leading to cell death.
-
Solvent Toxicity: Vildagliptin is often dissolved in a solvent like DMSO for in vitro experiments. High concentrations of the solvent itself can be toxic to cells. It is crucial to include a vehicle control (cells treated with the same concentration of solvent without the drug) in your experiments to rule this out.
-
Contamination: Microbial contamination (bacteria, yeast, mycoplasma) in cell cultures is a common cause of cell death. Regularly check your cultures for any signs of contamination.
-
Sub-optimal Culture Conditions: Factors such as improper pH, temperature, CO2 levels, or nutrient depletion in the culture medium can lead to cell stress and death.
-
Cell Line Specific Sensitivity: While not reported, it is theoretically possible that a specific cell line, particularly a highly specialized or genetically modified one, may exhibit an unforeseen sensitivity to Vildagliptin.
-
Assay Interference: The compound may interfere with the readout of your cytotoxicity assay. For example, it might react with the assay reagents, leading to a false-positive result. It is advisable to use orthogonal methods to confirm cytotoxicity.
Issue 2: How can I design my experiments to accurately assess the effects of this compound (Vildagliptin) on cell viability?
To obtain reliable data, a well-controlled experiment is essential. Here are some recommendations:
-
Dose-Response Curve: Test a wide range of Vildagliptin concentrations, including those that are physiologically relevant and several logs higher. This will help you identify a potential therapeutic window and any concentration-dependent effects.
-
Appropriate Controls:
-
Negative Control: Untreated cells.
-
Vehicle Control: Cells treated with the same volume/concentration of the solvent used to dissolve Vildagliptin.
-
Positive Control: A known cytotoxic agent to ensure your assay is working correctly.
-
-
Multiple Viability Assays: Use at least two different types of cell viability or cytotoxicity assays that measure different cellular parameters (e.g., metabolic activity, membrane integrity, ATP content) to confirm your results.
-
Time-Course Experiment: Assess cell viability at different time points after treatment to understand the kinetics of any potential effects.
-
Cell Morphology: Observe the cells under a microscope for any changes in morphology, such as rounding, detachment, or blebbing, which can be indicative of cell stress or death.
Data Presentation
When presenting your data, a clear and structured table is recommended for easy comparison of results.
Table 1: Hypothetical Dose-Response of Vildagliptin on a Mammalian Cell Line
| Vildagliptin Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Untreated) | 100 ± 4.5 |
| 0 (Vehicle Control - 0.1% DMSO) | 98.7 ± 5.1 |
| 0.1 | 99.2 ± 4.8 |
| 1 | 97.5 ± 5.3 |
| 10 | 96.8 ± 4.9 |
| 100 | 95.3 ± 6.2 |
| 1000 | 92.1 ± 7.0 |
This table illustrates a hypothetical scenario where Vildagliptin does not exhibit significant cytotoxicity even at high concentrations.
Experimental Protocols
Below are detailed methodologies for common experiments to assess cell viability.
1. MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Mammalian cells in culture
-
96-well plates
-
Vildagliptin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Culture medium
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of Vildagliptin in culture medium.
-
Remove the old medium from the wells and add 100 µL of the Vildagliptin dilutions to the respective wells. Include untreated and vehicle controls.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
2. LDH Release Assay for Cytotoxicity
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of compromised membrane integrity.
-
Materials:
-
Mammalian cells in culture
-
96-well plates
-
Vildagliptin
-
Commercially available LDH cytotoxicity assay kit
-
-
Procedure:
-
Follow steps 1-4 of the MTT assay protocol.
-
After the incubation period, collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the supernatant.
-
Measure the absorbance at the recommended wavelength.
-
Calculate cytotoxicity as a percentage of the positive control (cells lysed to achieve maximum LDH release).
-
Mandatory Visualizations
Caption: Vildagliptin's mechanism of action.
Caption: General workflow for in vitro cytotoxicity testing.
References
- 1. 1mg.com [1mg.com]
- 2. This compound OD 50 Tablet 10's : Price, Uses, Side Effects | Netmeds [netmeds.com]
- 3. This compound 50 MG Tablet (10): Uses, Side Effects, Price & Dosage | PharmEasy [pharmeasy.in]
- 4. 1mg.com [1mg.com]
- 5. This compound 50mg Tablet 10's : Price, Uses, Side Effects | Netmeds [netmeds.com]
Technical Support Center: Encelin Crude Extract Processing
Welcome to the technical support center for Encelin extraction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to contaminants in crude this compound extracts from its natural source, Encelia farinosa (brittlebush).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues users may encounter during the extraction and initial purification of this compound.
Q1: My crude extract is dark green and sticky. What are these contaminants and how can I remove them?
A: The dark green color is primarily due to chlorophylls , and the sticky, resinous texture is caused by lipids, waxes, and plant resins .[1][2][3] These are common lipophilic (non-polar) contaminants in plant extracts.
-
Troubleshooting Steps:
-
Decolorization: Treatment with activated charcoal can effectively adsorb chlorophylls. However, perform small-scale trials first, as charcoal can also adsorb your target compound, this compound.
-
Defatting/Dewaxing: A common method is a liquid-liquid extraction with a non-polar solvent like hexane. Your more polar this compound compound should remain in the primary extraction solvent (e.g., ethanol or methanol), while the non-polar lipids and waxes will partition into the hexane layer.[4] Alternatively, winterization (chilling the extract in ethanol at a low temperature, e.g., -20°C) can precipitate waxes, which can then be removed by filtration.
-
Q2: My HPLC chromatogram shows multiple peaks close to my expected this compound peak. What could these be?
A: These are likely structurally related compounds . Encelia farinosa contains other sesquiterpene lactones and terpenoids, such as farinosin (a related lactone), and various essential oils like α-pinene, limonene, and bicyclogermacrene.[1][5] These compounds have similar chemical properties, making them difficult to separate from this compound.
-
Troubleshooting Steps:
-
Optimize Chromatography: The most effective solution is to optimize your chromatographic method. Experiment with different solvent gradients, mobile phases, or column chemistries (e.g., C18, Phenyl-Hexyl) to improve peak resolution.
-
Fractionation: Employ bioactivity-guided fractionation.[6] Collect fractions from your initial chromatographic run and test them for the desired biological activity to identify the fraction containing pure this compound.
-
Q3: The yield of my dried extract is very high, but the purity is low. The material is a gummy, intractable resin. What is the likely contaminant?
A: This issue is often caused by a high concentration of plant resins and gums .[1][2][3] Encelia farinosa is known for its resinous exudate, which was historically used as a glue and incense.[1][2][3] These complex polymers are often co-extracted with the target compounds and can make up a significant portion of the crude extract's mass.
-
Troubleshooting Steps:
-
Solvent Partitioning: Perform a liquid-liquid extraction. For example, partition your crude extract between ethyl acetate and water. Many terpenoids like this compound will favor the ethyl acetate layer, while highly polar gums may remain in the aqueous phase.
-
Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge to separate this compound from the resinous material based on polarity. See the detailed protocol below for an example.
-
Q4: My final product shows signs of microbial growth or tests positive for endotoxins. How can this happen?
A: Microbial and endotoxin contamination can be introduced from the raw plant material, solvents, or handling procedures. Endotoxins are particularly problematic in preparations intended for cell-based assays or in vivo studies.
-
Troubleshooting Steps:
-
Aseptic Technique: Ensure all glassware is sterile and solvents are of high purity or filtered through a 0.22 µm filter. Handle the plant material in a clean environment.
-
Filtration: Filter your final, dissolved product through a 0.22 µm syringe filter before use in sensitive applications.
-
Endotoxin Removal: If endotoxin presence is confirmed (e.g., via a LAL assay), specialized endotoxin removal columns or reagents may be necessary, though this can be a complex process that may impact yield.
-
Summary of Common Contaminants
The following table summarizes the primary contaminants encountered in crude this compound extracts, their source, and recommended analytical and removal techniques.
| Contaminant Class | Specific Examples | Source in E. farinosa | Recommended Analytical Method(s) | Recommended Removal Technique(s) |
| Pigments | Chlorophylls, Carotenoids | Leaves, Stems | UV-Vis Spectroscopy | Activated Charcoal Treatment, Solvent Partitioning |
| Lipids & Waxes | Fatty acids, long-chain alkanes | Leaf cuticle, Stems | GC-MS (after derivatization) | Liquid-Liquid Extraction (with hexane), Winterization |
| Resins & Gums | Complex polymers | Stem exudate | HPLC (may appear as unresolved baseline), NMR | Solvent Partitioning, Solid-Phase Extraction (SPE) |
| Structurally Related Terpenoids | Farinosin, α-Pinene, Limonene, Eupatoriochromene | Leaves, Stems | HPLC, GC-MS[1] | Preparative HPLC, Column Chromatography[6] |
| Microbial | Bacteria, Fungi, Endotoxins | Raw plant material, Environment | Plate Count, LAL Assay | Aseptic processing, 0.22 µm Filtration |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Removal of Pigments and Non-Polar Contaminants
This protocol is designed to separate the moderately polar this compound from highly non-polar contaminants (waxes, chlorophylls) and highly polar impurities.
Materials:
-
Crude this compound extract (dried and weighed)
-
C18 SPE Cartridge (e.g., 500 mg bed weight)
-
Methanol (HPLC grade)
-
Deionized Water
-
Hexane (HPLC grade)
-
SPE Vacuum Manifold
-
Collection tubes
Methodology:
-
Solubilization: Dissolve the crude extract in a minimal amount of methanol to create a concentrated stock.
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through the C18 cartridge to activate the stationary phase.
-
Pass 5 mL of deionized water to equilibrate the cartridge. Do not let the cartridge run dry.
-
-
Sample Loading:
-
Load the dissolved extract onto the cartridge. Allow it to pass through slowly.
-
-
Washing (Contaminant Elution):
-
Step 1 (Polar Impurities): Wash the cartridge with 5 mL of 10% Methanol in water. Discard the eluate. This removes very polar compounds.
-
Step 2 (Pigments/Waxes): Wash the cartridge with 5 mL of 40% Methanol in water. This fraction may contain some pigments. For very non-polar contaminants, a hexane wash can be performed before this step. Discard the eluate.
-
-
Elution (this compound Collection):
-
Elute the target compound, this compound, using 5 mL of 80-90% Methanol in water. Collect this fraction in a clean, pre-weighed tube. The exact percentage should be optimized based on analytical test runs.
-
-
Analysis:
-
Analyze the collected fraction using HPLC to confirm the presence and purity of this compound.
-
Evaporate the solvent under reduced pressure to obtain the purified extract.
-
Visualizations
Experimental Workflow
The following diagram outlines the general workflow for the extraction and purification of this compound, highlighting the stages where key contaminants are removed.
Caption: Workflow for this compound extraction and purification.
Troubleshooting Logic
This diagram provides a decision-making tree to help identify the type of contamination based on visual and analytical observations.
Caption: Troubleshooting decision tree for this compound contaminants.
References
Encelin (Vildagliptin) Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for researchers working with Encelin (Vildagliptin). Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experiments, ensuring the integrity and accuracy of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound (Vildagliptin)?
A1: The primary degradation pathway for Vildagliptin involves the hydrolysis of the nitrile group on the pyrrolidine ring. This occurs in a two-step process, first forming a primary amide intermediate, which is then further hydrolyzed to a carboxylic acid metabolite. This process can be accelerated by acidic and basic conditions.
Q2: What are the optimal storage conditions for Vildagliptin to minimize degradation?
A2: To minimize degradation, Vildagliptin should be stored in a cool, dry place, protected from light and moisture. For long-term storage, it is advisable to store the compound at controlled room temperature, protected from oxygen. One patent suggests that processing and storing Vildagliptin under an inert gas atmosphere can prevent process-related stability problems[1].
Q3: Are there any known incompatibilities with common excipients?
A3: Yes, Vildagliptin, which contains a secondary amino group, can be incompatible with certain excipients, particularly reducing sugars like lactose. This incompatibility can lead to the formation of degradation products. Studies have shown that the presence of excipients such as microcrystalline cellulose, magnesium stearate, povidone, and sodium starch glycolate can influence the degradation of Vildagliptin under stress conditions[2].
Q4: How does this compound (Vildagliptin) exert its therapeutic effect?
A4: this compound (Vildagliptin) is a dipeptidyl peptidase-4 (DPP-4) inhibitor. By inhibiting the DPP-4 enzyme, it prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to increased insulin secretion and reduced glucagon levels in a glucose-dependent manner, ultimately lowering blood glucose levels in patients with type 2 diabetes.[2][3][4][5][6]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected concentrations of Vildagliptin in analytical runs.
-
Possible Cause 1: Degradation in processed samples.
-
Troubleshooting Step: If working with plasma samples, consider adding a stabilizing agent. The addition of malic acid to human plasma has been shown to effectively stabilize Vildagliptin and prevent its degradation[7]. For other sample types, ensure they are processed and analyzed as quickly as possible. Minimize the time samples are exposed to room temperature.
-
-
Possible Cause 2: Adsorption to container surfaces.
-
Troubleshooting Step: Use low-adsorption vials and pipette tips. It is advisable to evaluate different types of plastic and glass containers to determine the most suitable option for your specific experimental conditions.
-
-
Possible Cause 3: Instability in the autosampler.
-
Troubleshooting Step: If available, use a cooled autosampler to maintain sample integrity. Prepare smaller batches of samples to minimize the time they reside in the autosampler before injection.
-
Issue 2: Appearance of unknown peaks in the chromatogram during HPLC analysis.
-
Possible Cause 1: Formation of degradation products.
-
Troubleshooting Step: Refer to the Vildagliptin Degradation Summary table below to tentatively identify the degradants based on the sample's storage and processing conditions. To confirm the retention times of the major degradation products, it is recommended to perform forced degradation studies under acidic, basic, and oxidative conditions.
-
-
Possible Cause 2: Contamination from solvents or reagents.
-
Troubleshooting Step: Analyze blank injections of your solvents and sample matrix to identify any background peaks. Ensure the use of high-purity solvents and freshly prepared reagents to minimize contamination.
-
Quantitative Data Summary
The stability of Vildagliptin is significantly affected by various stress conditions. The following tables summarize the degradation of Vildagliptin and the formation of its major degradation products under forced degradation conditions as reported in scientific literature.
Table 1: Summary of Vildagliptin Degradation Under Various Stress Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration | % Degradation | Major Degradant RRTs | Reference |
| Acidic Hydrolysis | 1 M HCl | 80°C | 9 hours | Significant | 1.3 | [2] |
| Basic Hydrolysis | 5.0 M NaOH | Room Temp | 30 minutes | Significant | 0.4, 0.7, 1.2 | [2] |
| Oxidative Degradation | 3% H₂O₂ | Room Temp | 7 hours | 39.5% | 0.38, 0.5, 0.6, 0.7, 0.8, 1.2 | [2][8] |
| Neutral Hydrolysis | Water | 80°C | 3 hours | Significant | 0.7 | [2][8] |
| Thermal Degradation | Dry Heat | 70°C | 3 hours | Not Significant | - | [9] |
| Photolytic Degradation | UV Chamber | N/A | 24 hours | Not Significant | - | [9] |
RRT = Relative Retention Time
Table 2: Kinetic Parameters for Vildagliptin Degradation at 23°C
| Degradation Condition | Rate Constant (k) (s⁻¹) | Half-life (t₀.₅) (min) |
| Oxidative (3% H₂O₂) | 4.76 x 10⁻⁴ | 24.3 |
| Basic (1M NaOH) | 3.11 x 10⁻⁴ | 37.1 |
| Acidic (1M HCl) | 1.73 x 10⁻⁴ | 66.8 |
Data adapted from a study by Gumieniczek et al. (2021)[5]. The degradation followed pseudo-first-order kinetics.
Experimental Protocols
Protocol 1: Forced Degradation Study of Vildagliptin
This protocol outlines a general procedure for conducting forced degradation studies on Vildagliptin to identify potential degradation products.
-
Objective: To assess the stability of Vildagliptin under various stress conditions.
-
Materials:
-
Vildagliptin reference standard
-
Methanol, HPLC grade
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
Deionized water
-
HPLC system with UV or MS detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
-
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of Vildagliptin in methanol at a concentration of 1 mg/mL.
-
Acidic Degradation:
-
Mix 2 mL of the stock solution with 3 mL of 1 M HCl.
-
Incubate the mixture at 80°C for a specified duration (e.g., 3 and 9 hours)[8].
-
Cool the solution to room temperature and neutralize with 1 M NaOH.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
-
Basic Degradation:
-
Mix 2 mL of the stock solution with 3 mL of 0.1 M NaOH.
-
Keep the mixture at room temperature for 3 hours[8].
-
Neutralize the solution with 0.1 M HCl.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
Mix 2 mL of the stock solution with 2 mL of 3% H₂O₂.
-
Keep the solution at room temperature for a specified duration (e.g., 1 and 7 hours)[8].
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
-
Neutral Hydrolysis:
-
Mix 2 mL of the stock solution with 3 mL of deionized water.
-
Incubate the solution at 80°C for 3 hours[8].
-
Cool to room temperature and dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method. Monitor for the appearance of new peaks and the decrease in the area of the parent Vildagliptin peak.
-
Visualizations
References
- 1. WO2015132359A1 - Vildagliptin formulation process under inert gas atmosphere - Google Patents [patents.google.com]
- 2. jefc.scholasticahq.com [jefc.scholasticahq.com]
- 3. scribd.com [scribd.com]
- 4. mdpi.com [mdpi.com]
- 5. Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Addressing stability issues of vildagliptin: Method optimization and validation for accurate analysis in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. impactfactor.org [impactfactor.org]
Encelin Purification Technical Support Center
Welcome to the technical support center for Encelin purification. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of purifying this novel therapeutic protein. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound protein is precipitating after cell lysis. What could be the cause?
A1: Protein precipitation post-lysis is often due to several factors.[1][2] First, ensure your lysis buffer's pH is appropriate for this compound, ideally at least one pH unit away from its isoelectric point (pI) to maintain surface charge and solubility.[2] Second, high protein concentration can lead to aggregation; try increasing the volume of lysis buffer.[2] Finally, the release of proteases from the cell can degrade this compound, leading to unstable fragments that precipitate. Always add a protease inhibitor cocktail to your lysis buffer and keep the lysate chilled.[3]
Q2: I am observing a significant loss of this compound during buffer exchange/desalting steps. How can I prevent this?
A2: Protein loss during buffer exchange can occur due to nonspecific binding to the desalting column matrix or aggregation due to unfavorable buffer conditions. Ensure the new buffer is optimized for this compound's stability (pH, ionic strength). Including additives like 5-10% glycerol or 0.5-1 M arginine can help prevent aggregation.[4] If using a desalting column, select a matrix with low protein binding properties.
Q3: What are the best practices for long-term storage of purified this compound?
A3: For long-term stability, purified proteins are typically stored at -80°C.[2] It is crucial to include a cryoprotectant, such as 20-50% glycerol, to prevent aggregation during freeze-thaw cycles.[2] The storage buffer should be optimized for pH and may include stabilizing excipients. Flash-freezing the aliquots in liquid nitrogen before transferring to -80°C can also improve recovery of active protein.
Troubleshooting Guides by Chromatography Step
Affinity Chromatography (AC) - His-Tagged this compound
Issue 1: Low Yield - this compound is not binding to the column.
-
Possible Cause: The His-tag may be inaccessible.
-
Possible Cause: The binding buffer composition is incorrect.
-
Solution: Ensure the pH and ionic strength of your buffer are optimal for binding. Verify that agents that interfere with binding, such as chelators (EDTA) or strong reducing agents (DTT), are absent from your sample and buffers.[7]
-
-
Possible Cause: High concentration of imidazole in the lysis buffer.
-
Solution: While low levels of imidazole (5-20 mM) can reduce non-specific binding, high concentrations will compete with the His-tag for binding to the resin.[4] Reduce the imidazole concentration in your binding/wash buffers.
-
Issue 2: Low Purity - Contaminating proteins are co-eluting with this compound.
-
Possible Cause: Insufficient washing.
-
Possible Cause: Non-specific hydrophobic or ionic interactions.
Ion Exchange Chromatography (IEX)
Issue 1: this compound does not bind to the column.
-
Possible Cause: Incorrect buffer pH.
-
Solution: For anion exchange, the buffer pH must be at least 0.5-1 unit above the protein's pI. For cation exchange, the pH must be at least 0.5-1 unit below the pI.[9]
-
-
Possible Cause: Ionic strength of the sample is too high.
Issue 2: Poor resolution or peak tailing.
-
Possible Cause: The column is overloaded.
-
Solution: Reduce the amount of protein loaded onto the column.[11]
-
-
Possible Cause: The gradient slope is too steep.
-
Solution: A shallower salt gradient can improve the separation between proteins with similar charges.[11]
-
-
Possible Cause: Hydrophobic interactions with the matrix.
-
Solution: If proteins are binding too strongly, consider reducing the salt concentration in the elution buffer to minimize hydrophobic interactions or adding a non-polar organic solvent like isopropanol at a low concentration (e.g., 5%).
-
Size Exclusion Chromatography (SEC)
Issue 1: this compound elutes earlier than expected (in or near the void volume).
-
Possible Cause: Protein aggregation.
-
Solution: This indicates that this compound is forming high-molecular-weight aggregates.[2] Optimize the buffer by screening different pH levels, salt concentrations, and adding stabilizing excipients. Analyze the sample by SDS-PAGE to confirm the presence of the monomeric form. SEC is often used as a final polishing step to separate monomers from aggregates.[12]
-
Issue 2: Poor resolution or broad peaks.
-
Possible Cause: The sample volume is too large.
-
Solution: For high resolution, the sample volume should not exceed 2-5% of the total column volume.
-
-
Possible Cause: The flow rate is too fast.
-
Solution: A lower flow rate allows for more effective diffusion of molecules into the resin pores, improving separation.[13]
-
-
Possible Cause: Column overloading.
Quantitative Data Summary
The following tables provide representative data from optimization experiments for this compound purification.
Table 1: Effect of Lysis Buffer Additives on Soluble this compound Yield
| Lysis Buffer Base | Additive | This compound Yield (mg/L culture) | Purity (%) |
| 50 mM Tris, 300 mM NaCl, pH 8.0 | None | 15.2 | 65 |
| 50 mM Tris, 300 mM NaCl, pH 8.0 | 1 M L-Arginine | 22.5 | 68 |
| 50 mM Tris, 300 mM NaCl, pH 8.0 | 10% Glycerol | 19.8 | 67 |
| 50 mM Tris, 300 mM NaCl, pH 8.0 | 0.5% Triton X-100 | 25.1 | 60 |
Table 2: Optimization of IEX Wash Step to Improve Purity
| Chromatography Step | Buffer Condition | This compound Recovery (%) | Final Purity (%) |
| IEX (Anion Exchange) | Wash: 20 mM Tris, pH 8.5 | 95 | 75 |
| IEX (Anion Exchange) | Wash: 20 mM Tris, 50 mM NaCl, pH 8.5 | 92 | 85 |
| IEX (Anion Exchange) | Wash: 20 mM Tris, 100 mM NaCl, pH 8.5 | 85 | 94 |
| IEX (Anion Exchange) | Wash: 20 mM Tris, 150 mM NaCl, pH 8.5 | 70 | 96 |
Experimental Protocols
Protocol 1: Affinity Chromatography for His-tagged this compound
-
Column Equilibration: Equilibrate a Ni-NTA affinity column with 5-10 CVs of Binding Buffer (50 mM Sodium Phosphate, 300 mM NaCl, 10 mM Imidazole, pH 8.0).
-
Sample Loading: Load the clarified cell lysate onto the column at a slow flow rate (e.g., 1 mL/min) to ensure sufficient time for binding.[4]
-
Washing: Wash the column with 10-15 CVs of Wash Buffer (50 mM Sodium Phosphate, 300 mM NaCl, 20 mM Imidazole, pH 8.0). Continue washing until the A280 reading of the flow-through is stable and near baseline.
-
Elution: Elute the bound this compound protein using Elution Buffer (50 mM Sodium Phosphate, 300 mM NaCl, 250 mM Imidazole, pH 8.0). Collect fractions of 1 CV.
-
Analysis: Analyze the collected fractions by SDS-PAGE to identify those containing pure this compound. Pool the desired fractions.
Protocol 2: Size Exclusion Chromatography (SEC) Polishing Step
-
System Preparation: Equilibrate the SEC column and chromatography system extensively with SEC Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) until a stable baseline is achieved.
-
Sample Preparation: Concentrate the pooled fractions from the previous purification step to a volume that is 1-2% of the SEC column's total volume. Filter the sample through a 0.22 µm filter to remove any precipitates.[7]
-
Injection and Separation: Inject the concentrated, filtered sample onto the column. Run the separation at the column's recommended flow rate.
-
Fraction Collection: Collect fractions based on the UV chromatogram. The main peak should correspond to monomeric this compound. Earlier-eluting peaks typically represent aggregates, while later-eluting peaks are smaller contaminants.
-
Verification: Verify the purity and oligomeric state of the collected fractions using SDS-PAGE (non-reducing and reducing conditions) and, if available, dynamic light scattering (DLS).
Visualizations
Caption: Standard multi-step workflow for purifying recombinant this compound.
Caption: Decision tree for troubleshooting low yield in affinity chromatography.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. neb.com [neb.com]
- 6. goldbio.com [goldbio.com]
- 7. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. Ion Exchange Chromatography Troubleshooting [merckmillipore.com]
- 11. chromtech.com [chromtech.com]
- 12. Preventing Protein Aggregation To Aid Crystallisation [peakproteins.com]
- 13. uhplcs.com [uhplcs.com]
- 14. Making Size Exclusion Chromatography Easier to Understand for Researchers - Persee [pgeneral.com]
Addressing batch-to-batch variability of Encelin activity
Welcome to the Encelin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address potential issues and ensure consistent, reliable results in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide provides solutions to common problems encountered during the use of this compound in a research setting.
Q1: We are observing significant variability in the biological activity of this compound between different batches. What are the potential causes and how can we mitigate this?
Potential Causes:
-
Compound Stability: this compound, like many bioactive compounds, can degrade over time if not stored properly. Factors like temperature fluctuations, exposure to light, and repeated freeze-thaw cycles can lead to a loss of activity.[1][2]
-
Solvent Preparation: The age and quality of the solvent (e.g., DMSO) used to dissolve this compound can impact its stability and solubility.
-
Assay Conditions: Minor variations in experimental conditions such as incubation times, cell densities, and reagent concentrations can lead to inconsistent results.[3][4]
-
Cell Culture Health: The health and passage number of the cell line used for the activity assay can significantly affect the observed biological response.[5][6][7]
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure all batches of this compound have been consistently stored at the recommended temperature and protected from light.
-
Use Fresh Solvent: Prepare fresh stock solutions of this compound in high-quality, anhydrous solvent.
-
Standardize Protocols: Review and strictly adhere to standardized protocols for all activity assays.
-
Monitor Cell Culture: Regularly check cell viability, morphology, and passage number. Use cells within a consistent and low passage number range for all experiments.
-
Perform a Dose-Response Curve: Test each new batch with a full dose-response curve to determine its EC50/IC50 value and compare it against a qualified reference lot.
Q2: Our current batch of this compound shows lower than expected activity in our cell-based assays. How can we troubleshoot this?
Potential Causes:
-
Incorrect Concentration: Errors in weighing the compound or in serial dilutions can lead to a lower effective concentration.
-
Compound Precipitation: The compound may have precipitated out of solution, especially at higher concentrations or if not properly dissolved.
-
Degraded Reagents: Other reagents used in the assay, such as cell culture media or assay substrates, may have expired or degraded.
-
Instrument Malfunction: The plate reader or other equipment used for detection may not be calibrated or functioning correctly.[3]
Troubleshooting Steps:
-
Prepare Fresh Stock Solutions: Carefully prepare a new stock solution from the current batch and re-test.
-
Check for Precipitate: Visually inspect the stock solution and working solutions for any signs of precipitation. If observed, try gentle warming or sonication to redissolve.
-
Validate Assay Components: Use fresh reagents and ensure all components of the assay are within their expiration dates.
-
Calibrate Equipment: Verify the calibration and performance of all instruments used in the assay.
-
Test a Control Compound: Run the assay with a known positive control compound to ensure the assay system is performing as expected.
Q3: We are seeing edge effects in our 96-well plate assays with this compound. What can we do to minimize this?
Potential Causes:
-
Evaporation: The outer wells of a microplate are more prone to evaporation, leading to increased concentrations of media components and the test compound.[3][4]
-
Temperature Gradients: Uneven temperature distribution across the incubator can affect cell growth and the enzymatic activity being measured.
Troubleshooting Steps:
-
Avoid Using Outer Wells: Do not use the outermost wells of the plate for experimental samples. Instead, fill these wells with sterile media or phosphate-buffered saline (PBS) to create a humidity barrier.[3]
-
Ensure Proper Humidification: Maintain a full water pan in the incubator to ensure high humidity.
-
Use Plate Sealers: Employ breathable plate sealers to minimize evaporation while allowing for gas exchange.[4]
-
Pre-equilibrate Plates: Allow plates to equilibrate to room temperature before adding cells and reagents to minimize temperature gradients.
Experimental Protocols
Protocol 1: Determination of this compound Potency using a Cell-Based DPP-4 Inhibition Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
HEK293 cells stably expressing human DPP-4
-
DMEM with 10% FBS, 1% Penicillin-Streptomycin
-
This compound
-
DPP-4 substrate (e.g., Gly-Pro-AMC)
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed HEK293-DPP-4 cells into a 96-well plate at a density of 50,000 cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to create a range of concentrations (e.g., 1 nM to 100 µM).
-
Compound Addition: Remove the culture medium from the cells and add 50 µL of the diluted this compound solutions to the respective wells. Include wells with vehicle control (DMSO in assay buffer).
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Substrate Addition: Add 50 µL of the DPP-4 substrate solution to each well.
-
Fluorescence Measurement: Immediately measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm. Take kinetic readings every 5 minutes for 30 minutes.
-
Data Analysis: Calculate the rate of substrate cleavage for each concentration. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Western Blot Analysis of Downstream Signaling
This protocol details the analysis of a downstream target of the this compound signaling pathway.
Materials:
-
INS-1E pancreatic beta cells
-
RPMI-1640 medium with 10% FBS, 1% Penicillin-Streptomycin
-
This compound
-
Lysis Buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and transfer equipment
Procedure:
-
Cell Treatment: Plate INS-1E cells and allow them to adhere. Treat the cells with different concentrations of this compound for a specified time (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Data Presentation
Table 1: Batch-to-Batch Comparison of this compound IC50 Values
| Batch Number | Date of Manufacture | IC50 (nM) | Fold Difference from Reference |
| EN-001 (Reference) | 2024-01-15 | 10.2 | 1.0 |
| EN-002 | 2024-06-20 | 12.5 | 1.2 |
| EN-003 | 2025-02-10 | 25.8 | 2.5 |
| EN-004 | 2025-08-05 | 9.8 | 0.96 |
Visualizations
Caption: this compound inhibits DPP-4, preventing the inactivation of GLP-1 and GIP.
Caption: A logical workflow for troubleshooting inconsistent this compound activity.
Caption: A typical experimental workflow for assessing this compound activity.
References
- 1. Factors Affecting Protein Stability In Vitro [opsdiagnostics.com]
- 2. What factors affect protein stability? | AAT Bioquest [aatbio.com]
- 3. benchchem.com [benchchem.com]
- 4. thomassci.com [thomassci.com]
- 5. corning.com [corning.com]
- 6. Whats Killing My Cell Cultures Troubleshooting Cell Growth Issues [cellandgene.com]
- 7. adl.usm.my [adl.usm.my]
Validation & Comparative
A Comparative Analysis of the Antifungal Activities of Encelin and Fluconazole
In the landscape of antifungal research, the quest for novel, effective agents is perpetual. This guide provides a comparative overview of Encelin, a naturally occurring sesquiterpene lactone, and fluconazole, a widely used synthetic triazole antifungal. While fluconazole's efficacy and mechanism are well-documented, data on this compound's antifungal properties are currently limited, necessitating further investigation for a direct quantitative comparison.
Overview of Antifungal Activity
Fluconazole is a first-line therapy for various fungal infections, particularly those caused by Candida species. Its clinical efficacy is well-established, with extensive data available on its minimum inhibitory concentrations (MICs) against a broad spectrum of fungal pathogens.
This compound, a sesquiterpene lactone isolated from the plant Montanoa speciosa, has demonstrated biocidal activity against the fungus Mucor rouxii, indicating its potential as an antifungal agent.[1] However, quantitative data regarding its potency and the spectrum of susceptible fungi are not yet available in published literature.
Quantitative Antifungal Data
Due to the lack of specific MIC data for this compound, a direct quantitative comparison with fluconazole is not possible at this time. The following table summarizes the well-established MIC values for fluconazole against Candida albicans, a common fungal pathogen.
| Compound | Fungal Species | Minimum Inhibitory Concentration (MIC) Range (µg/mL) |
| Fluconazole | Candida albicans | 0.25 - 16 |
Note: MIC values for fluconazole can vary depending on the specific strain of C. albicans and the testing methodology used.
Mechanism of Action and Signaling Pathways
Fluconazole:
Fluconazole exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase. This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By disrupting ergosterol synthesis, fluconazole compromises the integrity and fluidity of the fungal cell membrane, leading to the inhibition of fungal growth and replication.
Figure 1: Mechanism of action of fluconazole.
This compound (Proposed):
The precise mechanism of action for this compound has not been elucidated. However, based on studies of other sesquiterpene lactones, a potential mechanism involves the disruption of the fungal cell membrane. The lipophilic nature of these compounds may facilitate their interaction with and insertion into the lipid bilayer, leading to increased membrane permeability and leakage of intracellular contents. Additionally, the α,β-unsaturated γ-lactone ring present in many sesquiterpene lactones is a reactive Michael acceptor that can form covalent bonds with nucleophilic groups in cellular macromolecules, such as enzymes, potentially leading to their inactivation and contributing to the antifungal effect.
Figure 2: Proposed mechanism of action for this compound.
Experimental Protocols
To facilitate a direct comparison of the antifungal activities of this compound and fluconazole, a standardized experimental protocol is essential. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol: Broth Microdilution MIC Assay
-
Preparation of Antifungal Stock Solutions:
-
Prepare a stock solution of fluconazole in a suitable solvent (e.g., water or dimethyl sulfoxide [DMSO]) at a concentration of 1 mg/mL.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) at a concentration of 1 mg/mL.
-
-
Preparation of Fungal Inoculum:
-
Culture the desired fungal strain (e.g., Candida albicans ATCC 90028) on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.
-
Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute the suspension in RPMI-1640 medium (buffered with MOPS) to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
-
Preparation of Microdilution Plates:
-
In a sterile 96-well microtiter plate, perform serial twofold dilutions of the antifungal stock solutions in RPMI-1640 medium to achieve a range of final concentrations (e.g., for fluconazole: 64 to 0.125 µg/mL).
-
Include a growth control well (containing only the fungal inoculum and medium) and a sterility control well (containing only medium).
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well containing the diluted antifungal agents and the growth control well.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth (typically ≥50% reduction in turbidity) compared to the growth control.
-
Figure 3: Experimental workflow for MIC determination.
Conclusion
Fluconazole is a well-characterized antifungal agent with a known mechanism of action and established clinical efficacy. This compound, a sesquiterpene lactone, shows promise as a potential antifungal compound, but a significant knowledge gap exists regarding its quantitative activity and mechanism of action. Further research, beginning with standardized MIC testing against a panel of clinically relevant fungi, is imperative to elucidate the antifungal potential of this compound and enable a direct and meaningful comparison with established drugs like fluconazole. Such studies will be crucial in determining its potential for future development as a novel antifungal therapeutic.
References
A Comparative Guide to the Bioactivity of Sesquiterpene Lactones: Featuring Encelin, Parthenolide, Helenalin, and Costunolide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of sesquiterpene lactones (SLs), a diverse group of naturally occurring compounds renowned for their therapeutic potential. While the initial focus is on Encelin, this document also presents a detailed comparison with other well-researched SLs, namely Parthenolide, Helenalin, and Costunolide, to offer a broader perspective on this promising class of molecules.
A notable clarification is required regarding the name "this compound." The term is used for both a natural sesquiterpene lactone isolated from plants like Montanoa speciosa and as a brand name for Vildagliptin, a DPP-4 inhibitor used in the management of type 2 diabetes mellitus.[1][2][3][4][5] This guide focuses exclusively on this compound, the sesquiterpene lactone. However, publicly available data on the specific anticancer and anti-inflammatory bioactivities of this compound is limited. One study has documented its biocidal activity against the fungus Mucor rouxii.[6] In contrast, extensive research is available for other SLs, providing a solid foundation for comparison.
Sesquiterpene lactones are characterized by a 15-carbon backbone and are known to exhibit a wide range of biological effects, including anti-inflammatory, anticancer, and antifungal properties.[1][4][7] Their mechanism of action is often attributed to the presence of an α-methylene-γ-lactone moiety, which can interact with biological nucleophiles, such as cysteine residues in proteins, thereby modulating various signaling pathways.[8]
Comparative Analysis of Biological Activities
The primary therapeutic potential of many sesquiterpene lactones lies in their anti-inflammatory and cytotoxic activities. These effects are often mediated through the inhibition of the NF-κB signaling pathway and the induction of apoptosis.
Cytotoxic Activity of Sesquiterpene Lactones
The following table summarizes the cytotoxic activity of Parthenolide, Helenalin, and Costunolide against various human cancer cell lines, presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values.
| Compound | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) |
| Parthenolide | C2C12 | Mouse Skeletal Myoblast | 2.7 - 3.3 |
| H9c2 | Rat Embryonic Cardiac Myocyte | 2.7 - 3.3 | |
| Helenalin | A549 | Lung Carcinoma | 0.15 - 0.59 |
| HBL 100 | Breast Epithelial | 0.15 - 0.59 | |
| HeLa | Cervical Carcinoma | 0.15 - 0.59 | |
| SW1573 | Lung Carcinoma | 0.15 - 0.59 | |
| T47-D | Breast Cancer | 0.15 - 0.59 | |
| WiDr | Colon Carcinoma | 0.15 - 0.59 | |
| Cumanin | WiDr | Colon Carcinoma | 2.3 |
Data sourced from multiple studies.[1][9] Note that IC50/GI50 values can vary based on experimental conditions.
Anti-inflammatory Activity
A primary mechanism for the anti-inflammatory activity of sesquiterpene lactones is the inhibition of the transcription factor NF-κB, a key regulator of the cellular inflammatory response.[10] Helenalin, for instance, selectively inhibits NF-κB activation by preventing the release of its inhibitory subunit, IκB.[10] This targeted action underscores the potential of SLs as potent anti-inflammatory agents.
Key Signaling Pathways
The biological activities of sesquiterpene lactones are underpinned by their ability to modulate critical cellular signaling pathways. The diagrams below illustrate two of the most significant pathways targeted by these compounds.
Caption: NF-κB signaling pathway and the inhibitory action of sesquiterpene lactones.
References
- 1. mdpi.com [mdpi.com]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. Helenalin - A Sesquiterpene Lactone with Multidirectional Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Angelicin—A Furocoumarin Compound With Vast Biological Potential [frontiersin.org]
- 6. This compound: a fungal growth inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis [frontiersin.org]
- 8. Cytotoxicity of the Sesquiterpene Lactone Spiciformin and Its Acetyl Derivative against the Human Leukemia Cell Lines U-937 and HL-60 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity of the Sesquiterpene Lactones, Ivalin and Parthenolide in Murine Muscle Cell Lines and Their Effect on Desmin, a Cytoskeletal Intermediate Filament - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Helenalin, an anti-inflammatory sesquiterpene lactone from Arnica, selectively inhibits transcription factor NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antifungal Target of Encelin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Encelin, a sesquiterpene lactone with known antifungal properties, against established antifungal agents. Due to the limited publicly available data on the specific molecular target of this compound, this document outlines a proposed mechanism of action and a comprehensive experimental workflow for its validation. The guide presents available quantitative data, detailed experimental protocols, and visual diagrams to facilitate further research and drug development efforts.
Proposed Antifungal Target and Signaling Pathway of this compound
This compound is a sesquiterpene lactone that has demonstrated antifungal activity by affecting the growth and morphogenetic processes of fungi such as Mucor rouxii.[1] While its precise molecular target has not been definitively identified in the available literature, sesquiterpene lactones are known to be reactive molecules that can form covalent bonds with biological macromolecules, often through Michael addition. A plausible hypothesis is that this compound's antifungal activity stems from the inhibition of crucial enzymes involved in fungal cell wall biosynthesis, such as chitin synthase. This inhibition would disrupt cell wall integrity, leading to osmotic stress and ultimately, fungal cell death.
Below is a diagram illustrating the proposed signaling pathway for this compound's antifungal action, postulating chitin synthase as its primary target.
References
Encelin's Antifungal Profile: A Comparative Guide to Sesquiterpene Lactone Cross-Reactivity
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the antifungal activity of Encelin and other sesquiterpene lactones. Due to the limited publicly available data on this compound's cross-reactivity, this document leverages data from structurally related compounds to provide a broader context for its potential antifungal spectrum.
Introduction to this compound and Sesquiterpene Lactones
This compound is a naturally occurring sesquiterpene lactone isolated from the Mexican plant Montanoa speciosa. Initial studies have identified its potential as an antifungal agent, specifically demonstrating bioactivity against the fungus Mucor rouxii.[1] Sesquiterpene lactones are a class of secondary metabolites found in many plants, known for a wide range of biological activities. Their antifungal mechanism is often attributed to their lipophilic nature, which allows them to disrupt fungal cell membranes.[2] The α-methyleno-γ-lactone group, a common feature in these compounds, is frequently associated with their bioactivity.[2]
This compound's Known Antifungal Activity
Current research on this compound's antifungal properties is primarily focused on a single fungal species.
Table 1: Documented Antifungal Activity of this compound
| Fungal Species | Observed Effect | Reference |
| Mucor rouxii | Has a determining action on growth and the morphogenetic process.[1] | Sabanero et al., 1995[1] |
Note: Specific quantitative data such as Minimum Inhibitory Concentration (MIC) for this compound against M. rouxii are not detailed in the available literature.
Comparative Antifungal Spectrum of Other Sesquiterpene Lactones
To contextualize the potential cross-reactivity of this compound, this section provides data on the antifungal activity of other sesquiterpene lactones against a variety of pathogenic fungi. This comparative data suggests that compounds of this class can exhibit a broad range of activity.
Table 2: Antifungal Activity of Various Sesquiterpene Lactones Against Different Fungal Species
| Sesquiterpene Lactone | Fungal Species | Activity (MIC in µg/mL) | Reference |
| Alantolactone | Fusarium graminearum | 1 - 5 | FAO AGRIS[3] |
| Verticillium albo-atrum | 1 - 5 | FAO AGRIS[3] | |
| Leptosphaeria maculans | 1 - 5 | FAO AGRIS[3] | |
| Isoalantolactone | Fusarium graminearum | 1 - 5 | FAO AGRIS[3] |
| Verticillium albo-atrum | 1 - 5 | FAO AGRIS[3] | |
| Leptosphaeria maculans | 1 - 5 | FAO AGRIS[3] | |
| Costunolide | Trichophyton mentagrophytes | 62.5 | PMC[4] |
| Trichophyton simii | 31.25 | PMC[4] | |
| Trichophyton rubrum | 31.25 - 62.5 | PMC[4] | |
| Aspergillus niger | 250 | PMC[4] | |
| Nigrospora spp. | 0.48 (EC50) | ResearchGate[5] | |
| Rhizoctonia solani | 2.92 (EC50) | ResearchGate[5] | |
| Parthenolide | Alternaria alternata | 4.07 (EC50) | ResearchGate[5] |
| Fusarium culmorum | 50.27 (EC50) | ResearchGate[5] | |
| Unnamed | Candida albicans | 4 - 8 | MDPI[6] |
| Microsporum gypseum | 4 | MDPI[6] | |
| Botrytis cinerea | 256 | MDPI[6] |
MIC: Minimum Inhibitory Concentration; EC50: Half-maximal effective concentration.
Experimental Protocols
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of an antifungal compound using the broth microdilution method, a standard procedure in mycology.
Broth Microdilution Assay for Antifungal Susceptibility Testing
1. Preparation of Fungal Inoculum:
- Fungal isolates are cultured on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubated under appropriate conditions (e.g., 35°C for 24-48 hours for yeasts, or longer for molds).
- For molds, sporulation is induced.
- A suspension of fungal cells or spores is prepared in a sterile saline solution.
- The suspension is adjusted to a specific turbidity, typically equivalent to a 0.5 McFarland standard, which corresponds to a defined concentration of cells/spores per mL.
2. Preparation of Antifungal Agent Dilutions:
- The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
- A series of twofold dilutions of the stock solution are prepared in a liquid culture medium (e.g., RPMI-1640) in a 96-well microtiter plate.
3. Inoculation and Incubation:
- Each well of the microtiter plate is inoculated with the prepared fungal suspension.
- The final volume in each well is typically 200 µL.
- Control wells are included: a positive control (fungal inoculum without the test compound) and a negative control (medium only).
- The plate is incubated at an appropriate temperature for a specified period (e.g., 24-48 hours for Candida spp.).
4. Determination of MIC:
- The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the positive control.
- Growth inhibition can be assessed visually or by measuring the optical density using a microplate reader.
Visualizations
Caption: Hierarchical classification of this compound as a sesquiterpene lactone.
References
- 1. This compound: a fungal growth inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antifungal Activity of the Sesquiterpene Lactones from Psephellus bellus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of fungal growth by selected sesquiterpene lactones [agris.fao.org]
- 4. Antimicrobial activity of sesquiterpene lactones isolated from traditional medicinal plant, Costus speciosus (Koen ex.Retz.) Sm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
A Comparative Analysis of Encelin from Diverse Plant Origins: A Guide for Researchers
For Immediate Release
AUSTIN, Texas – December 13, 2025 – In the ongoing quest for novel therapeutic agents, the naturally occurring sesquiterpene lactone Encelin has emerged as a compound of interest, particularly for its antifungal properties. This guide provides a comprehensive comparative analysis of this compound derived from its primary plant sources, Montanoa speciosa and Encelia farinosa. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of natural products for pharmaceutical applications.
Introduction to this compound
This compound is a sesquiterpenoid lactone belonging to the eudesmanolide class of secondary metabolites. It is predominantly found in plant species within the Asteraceae family. Structurally characterized by a fifteen-carbon skeleton, this compound's biological activity is attributed to its unique chemical architecture. Initial studies have highlighted its potential as a potent antifungal agent, demonstrating significant activity against the fungus Mucor rouxii[1]. This has spurred interest in its further investigation as a lead compound for the development of new antifungal drugs.
Plant Sources of this compound
This compound has been identified in at least two distinct plant species, each with unique characteristics and geographical distributions.
-
Montanoa speciosa : A flowering shrub native to Mexico, this species is a confirmed source of this compound. Traditional uses of Montanoa species in herbal medicine have been documented, although the specific applications of M. speciosa are less well-known.
-
Encelia farinosa : Commonly known as brittlebush, this shrub is prevalent in the arid regions of southwestern North America. Phytochemical analyses have confirmed the presence of this compound in the green stems of this plant, distinguishing it from other sesquiterpene lactones like farinosin found in its leaves[2].
Comparative Analysis of this compound from Plant Sources
A direct comparative study quantifying the yield and purity of this compound from Montanoa speciosa and Encelia farinosa is not extensively documented in current literature. However, based on available phytochemical screenings and general knowledge of sesquiterpene lactone distribution in the Asteraceae family, a qualitative and extrapolated comparison can be drawn. The concentration and composition of sesquiterpene lactones can vary significantly based on genetic and environmental factors.
Table 1: Comparative Overview of this compound from Different Plant Sources
| Feature | Montanoa speciosa | Encelia farinosa |
| Common Name | Not widely known | Brittlebush |
| Geographical Distribution | Mexico | Southwestern United States and Northern Mexico |
| Plant Part Containing this compound | Aerial parts | Green stems[2] |
| Reported Biological Activity of this compound | Antifungal against Mucor rouxii[1] | Antifungal (inferred from structural similarity) |
Experimental Protocols
The following sections detail standardized methodologies for the extraction, isolation, and characterization of this compound from plant sources. These protocols are based on established techniques for sesquiterpene lactone analysis and can be adapted for specific laboratory requirements.
Extraction of this compound
A generalized protocol for the extraction of this compound from dried and powdered plant material is as follows:
-
Maceration : The plant material is macerated with a suitable organic solvent, such as methanol or a mixture of dichloromethane and methanol, at room temperature for 24-48 hours. This process is typically repeated three times to ensure exhaustive extraction.
-
Solvent Evaporation : The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent-Solvent Partitioning : The crude extract is then subjected to liquid-liquid partitioning between a non-polar solvent (e.g., n-hexane) and a more polar solvent (e.g., 90% aqueous methanol) to remove lipids and other non-polar constituents. The polar layer, containing the sesquiterpene lactones, is retained.
Isolation and Purification of this compound
Further purification of the this compound-rich fraction is achieved through chromatographic techniques:
-
Column Chromatography : The polar fraction is subjected to column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., n-hexane-ethyl acetate). Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC) : Fractions containing this compound are pooled and further purified by preparative HPLC on a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., methanol-water or acetonitrile-water) to yield pure this compound.
Characterization of this compound
The structure and purity of the isolated this compound are confirmed using a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) : 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments are used to elucidate the complete chemical structure.
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition.
-
Fourier-Transform Infrared (FTIR) Spectroscopy : To identify characteristic functional groups.
-
X-ray Crystallography : For unambiguous determination of the stereochemistry.
Comparative Biological Activity
The primary reported biological activity of this compound is its antifungal effect. While direct comparative studies of this compound from different sources are lacking, the antifungal potential is expected to be consistent given the identical chemical structure. The lipophilic nature of sesquiterpene lactones is believed to contribute to their ability to disrupt fungal cell membranes[3].
Table 2: Antifungal Activity of this compound
| Fungal Species | Activity | Source of this compound | Reference |
| Mucor rouxii | Growth and morphogenetic process inhibition | Montanoa speciosa | [1] |
Signaling Pathways and Mechanism of Action
The precise antifungal mechanism of this compound is not yet fully elucidated. However, based on the known effects of sesquiterpene lactones on fungi, a plausible mechanism involves the disruption of the fungal cell wall and membrane integrity. This disruption can trigger a cascade of intracellular events, ultimately leading to cell death.
The α-methylene-γ-lactone moiety present in many sesquiterpene lactones is a reactive site that can undergo Michael-type additions with nucleophilic groups in biomolecules, such as the sulfhydryl groups of cysteine residues in proteins. This alkylation can inhibit the function of essential enzymes involved in fungal growth and development.
In Mucor rouxii, the cell wall is a dynamic structure crucial for maintaining cell shape and protecting against osmotic stress. It is primarily composed of chitin, chitosan, and polysaccharides. Disruption of cell wall synthesis or integrity is a key target for antifungal agents. It is hypothesized that this compound may interfere with the enzymes involved in cell wall biosynthesis or disrupt the organization of the cell membrane, leading to the activation of the Cell Wall Integrity (CWI) signaling pathway as a stress response. However, sustained stress and damage ultimately lead to cell lysis.
References
The Structural Dance of Activity: A Comparative Guide to Sesquiterpene Lactone Analogs
For Researchers, Scientists, and Drug Development Professionals
To illuminate the principles of SAR within this important class of natural products, this guide provides a comparative analysis of well-studied sesquiterpene lactone analogs, focusing on parthenolide and helenalin. These compounds share key structural features with Encelin, and their extensive investigation offers valuable insights into how modifications to the sesquiterpene lactone scaffold influence biological activity, particularly cytotoxicity against cancer cell lines.
Comparative Analysis of Cytotoxic Activity
The cytotoxic effects of sesquiterpene lactones are a primary focus of their therapeutic investigation. The following tables summarize the 50% inhibitory concentration (IC50) values of parthenolide, helenalin, and their analogs against various human cancer cell lines. These values quantify the concentration of a compound required to inhibit the growth of 50% of a cell population, with lower values indicating higher potency.
Table 1: Cytotoxicity of Parthenolide and its Analogs
| Compound | Modification | Cell Line | IC50 (µM) | Reference |
| Parthenolide | - | SiHa (Cervical Cancer) | 8.42 ± 0.76 | [1] |
| MCF-7 (Breast Cancer) | 9.54 ± 0.82 | [1] | ||
| A549 (Lung Carcinoma) | 4.3 | [2] | ||
| TE671 (Medulloblastoma) | 6.5 | [2] | ||
| HT-29 (Colon Adenocarcinoma) | 7.0 | [2] | ||
| C9-Carbamate Analog | Carbamate group at C9 | Jurkat (T-cell leukemia) | ~1-3 | [3] |
| Jeko-1 (Mantle cell lymphoma) | ~1-3 | [3] | ||
| HeLa (Cervical Cancer) | ~1-3 | [3] | ||
| C14-Carbamate Analog | Carbamate group at C14 | SK-N-MC (Neuroblastoma) | 0.6 | [3] |
Table 2: Cytotoxicity of Helenalin and its Derivatives
| Compound | Modification | Cell Line | GI50 (µM) | Reference |
| Helenalin | - | A549 (Lung Cancer) | 0.15 - 6.8 | [4] |
| HBL 100 (Breast Cancer) | 0.15 - 6.8 | [4] | ||
| HeLa (Cervical Cancer) | 0.15 - 6.8 | [4] | ||
| SW1573 (Lung Cancer) | 0.15 - 6.8 | [4] | ||
| T-47D (Breast Cancer) | 0.15 - 6.8 | [4] | ||
| WiDr (Colon Cancer) | 0.15 - 6.8 | [4] | ||
| Helenalin Silylated Derivative 13 | Silylation | All tested cell lines | 0.15 - 0.59 | [4] |
| Helenalin Silylated Derivative 14 | Silylation | All tested cell lines | 0.15 - 0.59 | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the study of sesquiterpene lactones.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., parthenolide, helenalin, or their analogs) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
MTT Addition: Following the treatment period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized solubilization buffer, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Antifungal Susceptibility Testing
Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) are often adapted for testing natural products.
Principle: The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent, which is the lowest concentration that prevents the visible growth of a microorganism.
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the fungal strain (e.g., Candida albicans, Aspergillus fumigatus) from a fresh culture.
-
Compound Dilution: Prepare a serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640).
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the absorbance.
Signaling Pathways and Mechanisms of Action
Sesquiterpene lactones are known to modulate several key signaling pathways involved in inflammation and cancer progression. The NF-κB and STAT3 pathways are prominent targets.
Inhibition of the NF-κB Signaling Pathway
The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) plays a crucial role in regulating immune and inflammatory responses, as well as cell survival. Sesquiterpene lactones can inhibit this pathway at multiple points.
Sesquiterpene Lactone Inhibition of the NF-κB Pathway.
Modulation of the STAT3 Signaling Pathway
STAT3 (Signal Transducer and Activator of Transcription 3) is a transcription factor that is often constitutively activated in cancer cells, promoting proliferation and survival. Sesquiterpene lactones have been shown to inhibit STAT3 activation.
Inhibition of the STAT3 Signaling Pathway by Sesquiterpene Lactones.
Conclusion
The structure-activity relationship of sesquiterpene lactones is a complex and highly active area of research. While specific data on a comprehensive set of this compound analogs is currently limited, the extensive studies on related compounds like parthenolide and helenalin provide a strong framework for understanding the key structural determinants of their biological activity. The α,β-unsaturated carbonyl groups, such as the α-methylene-γ-lactone ring, are consistently identified as crucial for the cytotoxic and anti-inflammatory effects of these compounds, likely through their ability to act as Michael acceptors and interact with biological nucleophiles like cysteine residues in proteins.
The data presented in this guide highlights that modifications to the sesquiterpene lactone scaffold, such as the addition of carbamate or silyl groups, can significantly modulate cytotoxic potency. This underscores the potential for rational drug design to optimize the therapeutic properties of this class of natural products. The inhibition of key signaling pathways like NF-κB and STAT3 provides a mechanistic basis for their observed anti-cancer and anti-inflammatory activities.
Future research focused on the synthesis and biological evaluation of a dedicated library of this compound analogs would be invaluable in further elucidating the specific SAR of this promising natural product and paving the way for the development of novel therapeutic agents.
References
- 1. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiproliferative activity of parthenolide against three human cancer cell lines and human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer activity profiling of parthenolide analogs generated via P450-mediated chemoenzymatic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Reproducibility of Vildagliptin's (Encelin) Effects: A Comparative Guide for Researchers
An objective analysis of published data on the efficacy and safety of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Vildagliptin, marketed as Encelin, reveals a consistent and reproducible profile in the management of type 2 diabetes mellitus across a multitude of clinical trials. This guide provides a comprehensive comparison of Vildagliptin's performance against other glucose-lowering agents, supported by quantitative data from published studies and detailed experimental protocols.
I. Mechanism of Action: Enhancing Incretin Function
Vildagliptin's therapeutic effect is achieved through the inhibition of the enzyme dipeptidyl peptidase-4 (DPP-4).[1][2] DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] By inhibiting DPP-4, Vildagliptin increases the circulating levels of active GLP-1 and GIP.[1][3] This leads to a glucose-dependent enhancement of insulin secretion from pancreatic β-cells and suppression of glucagon secretion from α-cells, ultimately resulting in improved glycemic control.[1][4][5]
II. Reproducibility of Efficacy: Quantitative Data from Clinical Trials
The efficacy of Vildagliptin in improving glycemic control has been consistently demonstrated across numerous randomized controlled trials (RCTs). The primary endpoint in these studies is typically the change in glycated hemoglobin (HbA1c) from baseline.
Table 1: HbA1c Reduction with Vildagliptin Monotherapy and Add-on Therapy
| Study/Analysis | Treatment Arm | Baseline HbA1c (%) | Mean HbA1c Reduction (%) | Comparator | Comparator HbA1c Reduction (%) |
| Meta-analysis (30 RCTs) | Vildagliptin 50 mg/day | Not specified | -0.58 | Placebo | Not applicable |
| Meta-analysis (30 RCTs) | Vildagliptin 100 mg/day | Not specified | -0.77 | Placebo | Not applicable |
| Add-on to Metformin | Vildagliptin 50 mg bid | 8.75 | -1.01 | Placebo | +0.23 |
| Add-on to Metformin | Vildagliptin 100 mg/day | ~8.4 | ~-1.1 | Metformin | Not applicable |
| Add-on to Dapagliflozin | Vildagliptin 100 mg SR | >9.0 | -2.0 | Not applicable | Not applicable |
| Add-on to Metformin | Vildagliptin | 8.0 | -1.1 | Other DPP-4 inhibitors | -0.9 |
Data compiled from multiple sources.[6][7][8][9][10]
Table 2: Comparison of Vildagliptin with Other DPP-4 Inhibitors
| Study/Analysis | Vildagliptin HbA1c Reduction (%) | Sitagliptin HbA1c Reduction (%) | Saxagliptin HbA1c Reduction (%) | Alogliptin HbA1c Reduction (%) | Key Findings |
| Systematic Review (5 RCTs) | -0.3 to -1.34 | -0.1 to -1.07 | Not specified | Not specified | Comparable efficacy between Vildagliptin and other DPP-4 inhibitors.[11][12] |
| PRIME-Vilda Trial | -1.35 | -1.13 | Not applicable | Not applicable | Vildagliptin showed a greater reduction in HbA1c compared to Sitagliptin. |
| Meta-analysis (98 trials) | Estimated -1.05 (at baseline HbA1c 8% & FPG 150 mg/dL) | Estimated -0.93 (at baseline HbA1c 8% & FPG 150 mg/dL) | Not specified | Not specified | Vildagliptin showed a slightly greater estimated HbA1c reduction compared to Sitagliptin.[13] |
Data compiled from multiple sources.[11][12][13][14]
III. Safety and Tolerability Profile
Across numerous studies, Vildagliptin has demonstrated a favorable safety and tolerability profile.
Table 3: Key Safety Outcomes for Vildagliptin
| Safety Parameter | Vildagliptin | Comparator (Placebo/Active) | Key Findings |
| Hypoglycemia | Low incidence, comparable to placebo. Significantly lower than sulfonylureas.[6][9] | Varies by comparator (higher with sulfonylureas). | Vildagliptin has a low risk of inducing hypoglycemia. |
| Weight Gain | Generally weight-neutral.[9] | Varies by comparator (weight gain with some agents). | Vildagliptin does not typically cause weight gain. |
| Adverse Events (AEs) | Similar overall incidence to comparators. | Similar overall incidence to Vildagliptin. | Vildagliptin is generally well-tolerated. |
| Serious Adverse Events (SAEs) | Similar incidence to comparators. | Similar incidence to Vildagliptin. | No increased risk of serious adverse events was observed. |
Data compiled from multiple sources.[6][9]
IV. Experimental Protocols
The following are generalized protocols for key experiments cited in the evaluation of Vildagliptin's efficacy and safety.
Measurement of Glycated Hemoglobin (HbA1c)
-
Objective: To assess long-term glycemic control.
-
Method: Venous blood samples are collected in EDTA tubes. HbA1c levels are measured using methods standardized to the Diabetes Control and Complications Trial (DCCT) reference and certified by the National Glycohemoglobin Standardization Program (NGSP). Common assay methodologies include high-performance liquid chromatography (HPLC), immunoassay, and enzymatic assays.[15] For multicenter trials, centralized laboratory testing is often preferred to minimize inter-laboratory variability.[6]
-
Data Reporting: Results are reported as a percentage (%) and in mmol/mol.
Measurement of Fasting Plasma Glucose (FPG)
-
Objective: To measure blood glucose levels after a period of fasting.
-
Procedure:
-
Patients are required to fast for at least 8 hours (overnight).
-
A venous blood sample is drawn into a tube containing a glycolysis inhibitor (e.g., sodium fluoride).
-
Plasma is separated by centrifugation.
-
Glucose concentration is determined using a glucose oxidase or hexokinase enzymatic method.
-
-
Data Reporting: Results are reported in mg/dL or mmol/L.
Oral Glucose Tolerance Test (OGTT)
-
Objective: To assess the body's ability to metabolize glucose.
-
Procedure:
-
Following an overnight fast, a baseline (fasting) blood sample is taken.
-
The patient consumes a standardized glucose solution (typically 75g).
-
Blood samples are collected at specified intervals (e.g., 1 and 2 hours) post-ingestion to measure plasma glucose levels.
-
-
Data Reporting: Plasma glucose concentrations at each time point are reported.
V. Conclusion
The extensive body of published clinical trial data consistently supports the efficacy and safety of Vildagliptin (this compound) in the management of type 2 diabetes. The reproducible reductions in HbA1c and fasting plasma glucose, coupled with a low risk of hypoglycemia and a neutral effect on body weight, establish Vildagliptin as a reliable therapeutic option. Comparisons with other DPP-4 inhibitors generally show comparable efficacy, with some studies suggesting a potential for slightly greater glycemic improvement with Vildagliptin. The consistent findings across a wide range of studies underscore the reproducibility of Vildagliptin's effects for researchers, scientists, and drug development professionals.
References
- 1. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 2. Assessing the general safety and tolerability of vildagliptin: value of pooled analyses from a large safety database versus evaluation of individual studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. researchgate.net [researchgate.net]
- 5. Combined Measurement of Fasting Plasma Glucose and A1C Is Effective for the Prediction of Type 2 Diabetes: The Kansai Healthcare Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of HbA1c in multicentre diabetes trials – should blood samples be tested locally or sent to a central laboratory: an agreement analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Trials Register [clinicaltrialsregister.eu]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Frontiers | Employing fasting plasma glucose to safely limit the use of oral glucose tolerance tests in pregnancy: a pooled analysis of four Norwegian studies [frontiersin.org]
- 10. dhm.com.au [dhm.com.au]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Efficacy and safety of vildagliptin in clinical practice-results of the PROVIL-study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. RACGP - Oral glucose tolerance testing [racgp.org.au]
- 15. youtube.com [youtube.com]
Head-to-head comparison of Encelin and nystatin
A head-to-head comparison between the antifungal agent Encelin and the well-established drug nystatin is challenging due to the significant disparity in available research and clinical data. Nystatin is a widely used and extensively studied antifungal medication, while this compound appears to be a compound with limited and dated scientific evaluation of its antifungal properties. This guide provides a comprehensive overview of both substances based on existing literature, highlighting the current understanding of their mechanisms and efficacy.
Overview and Identity of Compounds
It is crucial to first clarify the identity of "this compound," as the term may refer to different entities. The initial search revealed three distinct possibilities:
-
This compound as a sesquiterpene lactone: A natural compound isolated from the plant Montanoa speciosa with reported antifungal activity against Mucor rouxii in a 1995 study.[1] This is the most likely candidate for a comparison with nystatin.
-
This compound as a trade name for Vildagliptin: A medication for type 2 diabetes that has no antifungal properties.[2][3][4]
-
Encellin as a biotechnology company: A company focused on cell-based therapies for diabetes.[5]
This guide will focus on This compound, the sesquiterpene lactone , as the basis for comparison with nystatin, while underscoring the severe limitations in available data.
Nystatin , on the other hand, is a well-characterized polyene macrolide antibiotic discovered in 1950.[6] It is produced by the bacterium Streptomyces noursei and is on the World Health Organization's List of Essential Medicines.[6]
Mechanism of Action
Nystatin:
Nystatin's mechanism of action is well-documented. It is a membrane-disrupting agent that specifically targets ergosterol, a key component of the fungal cell membrane that is absent in mammalian cells.[6][7][8][9] This selective binding leads to the formation of pores or channels in the fungal membrane.[6][7][10] The consequences of this are twofold:
-
Leakage of intracellular components: The pores disrupt the membrane's integrity, causing an efflux of essential ions, particularly potassium (K+), and other small molecules.[6] This leads to acidification and ultimately cell death.[6]
-
Oxidative stress: The disruption of the cell membrane can also trigger the production of reactive oxygen species (ROS), which cause further damage to cellular components.[7]
This compound:
The precise mechanism of action for this compound as an antifungal agent has not been elucidated. The 1995 study that identified its activity against Mucor rouxii suggested it has a "determining action on growth and the morphogenetic process of fungal cells," but did not provide further molecular details.[1]
Comparative Data
A direct, quantitative comparison of this compound and nystatin is not possible due to the lack of published experimental data for this compound. The following tables summarize the available information for each compound.
Table 1: Summary of Nystatin Properties
| Property | Description |
| Drug Class | Polyene macrolide antifungal[6] |
| Source | Streptomyces noursei[6] |
| Mechanism | Binds to ergosterol, forms pores in the fungal cell membrane, leading to leakage of intracellular contents and cell death.[6][7] |
| Spectrum of Activity | Effective against a wide variety of yeasts and Candida species.[8][10] No significant activity against bacteria, protozoa, or viruses.[8][10] |
| Formulations | Oral suspension, pastilles, topical creams, vaginal tablets.[11][12] |
| Clinical Use | Treatment of Candida infections of the skin, mouth (thrush), esophagus, and vagina. Prophylaxis in high-risk patients.[6][11] |
| Resistance | Minimal resistance reported in Candida albicans.[10] |
| Adverse Effects | Generally well-tolerated.[13] Oral irritation, gastrointestinal distress (nausea, vomiting, diarrhea) with large oral doses.[8][13] |
Table 2: Summary of this compound (sesquiterpene lactone) Properties
| Property | Description |
| Compound Class | Sesquiterpene lactone[1] |
| Source | Montanoa speciosa[1] |
| Mechanism | Not well-defined. Affects fungal growth and morphogenesis.[1] |
| Spectrum of Activity | Reported activity against Mucor rouxii.[1] |
| Formulations | Not applicable (not a commercial drug). |
| Clinical Use | None. |
| Resistance | No data available. |
| Adverse Effects | No data available. |
Experimental Protocols
Detailed experimental protocols for a head-to-head comparison are not available. However, a standard workflow for evaluating a novel antifungal agent against a known drug like nystatin would typically involve the following steps.
A. Minimum Inhibitory Concentration (MIC) Assay:
-
Preparation of fungal inoculum: A standardized suspension of the target fungus (e.g., Candida albicans, Mucor rouxii) is prepared in a suitable broth medium.
-
Drug dilution series: Serial dilutions of this compound and nystatin are prepared in microtiter plates.
-
Inoculation and incubation: The fungal inoculum is added to each well of the microtiter plates, which are then incubated under appropriate conditions.
-
MIC determination: The MIC is the lowest concentration of the drug that visibly inhibits fungal growth.
B. Cytotoxicity Assay:
-
Cell culture: Mammalian cell lines (e.g., HeLa, HepG2) are cultured in appropriate media.
-
Drug exposure: The cells are treated with various concentrations of this compound and nystatin.
-
Viability assessment: Cell viability is measured using a colorimetric assay (e.g., MTT, XTT) or by microscopy. This helps determine the drug's toxicity to host cells.
C. In Vivo Efficacy Study:
-
Animal model of infection: An appropriate animal model (e.g., mice with systemic or localized candidiasis) is established.
-
Treatment: Infected animals are treated with this compound, nystatin, or a placebo.
-
Outcome measures: Efficacy is assessed by monitoring survival rates, fungal burden in target organs, and clinical signs of infection.
Conclusion
The comparison between this compound and nystatin is fundamentally limited by the lack of scientific data on this compound's antifungal properties. Nystatin is a cornerstone of topical antifungal therapy with a well-understood mechanism of action and extensive clinical validation.[6][11][12][14][15] this compound, as a sesquiterpene lactone, represents a potential natural product with antifungal activity, but its development has not progressed beyond an initial report in 1995.[1]
For researchers and drug development professionals, nystatin serves as a benchmark for antifungal efficacy, particularly against Candida species. Future investigations into this compound would require a systematic evaluation following standard preclinical protocols to determine its mechanism of action, spectrum of activity, and potential for therapeutic use. Without such data, a meaningful head-to-head comparison remains speculative.
References
- 1. This compound: a fungal growth inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound 50mg Tablet 10's : Price, Uses, Side Effects | Netmeds [netmeds.com]
- 3. 1mg.com [1mg.com]
- 4. 1mg.com [1mg.com]
- 5. Current Research into Cures for Type-1 Diabetes: Encellin Starts a Phase-I Trial of ENC-201-CED (Encapsulated Beta Cells) [cureresearch4type1diabetes.blogspot.com]
- 6. Nystatin - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Nystatin? [synapse.patsnap.com]
- 8. Nystatin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 9. studysmarter.co.uk [studysmarter.co.uk]
- 10. Nystatin | C47H75NO17 | CID 6420032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. clinicaltrials.eu [clinicaltrials.eu]
- 12. Nystatin Effectiveness in Oral Candidiasis Treatment: A Systematic Review & Meta-Analysis of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Nystatin Effectiveness in Oral Candidiasis Treatment: A Systematic Review & Meta-Analysis of Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validating the Incretin Hypothesis: A Comparative Guide to Genetic Knockout Models in Type 2 Diabetes Research
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a therapeutic candidate is paramount. This guide provides a comparative analysis of using genetic knockout models to validate the mechanism of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, exemplified by drugs marketed under brand names such as Encelin (containing Vildagliptin or Linagliptin). We will compare the findings from DPP-4 knockout models with those from knockout models for alternative Type 2 Diabetes (T2D) therapies, namely SGLT2 inhibitors and GLP-1 receptor agonists. This guide includes quantitative data, detailed experimental protocols, and signaling pathway visualizations to support your research and development efforts.
Introduction: The Incretin Effect and DPP-4 Inhibition
The "incretin effect" describes the phenomenon where oral glucose administration elicits a much higher insulin response compared to intravenous glucose infusion, highlighting the role of gut-derived hormones in glucose homeostasis. The primary incretin hormones are Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP). These hormones are rapidly degraded by the enzyme Dipeptidyl Peptidase-4 (DPP-4)[1][2][3].
DPP-4 inhibitors, a class of oral hypoglycemic agents, work by blocking the action of the DPP-4 enzyme. This inhibition increases the circulating levels of active GLP-1 and GIP, which in turn enhances glucose-dependent insulin secretion from pancreatic β-cells and suppresses glucagon release from α-cells, ultimately leading to lower blood glucose levels[4][5][6][7]. Validating this proposed mechanism is crucial for understanding the therapeutic effects and potential side effects of these drugs.
Validating the Mechanism of DPP-4 Inhibitors with Genetic Knockout Models
A powerful method to validate a drug's mechanism of action is to study a genetic model where the drug's target is absent. In the case of DPP-4 inhibitors, the DPP-4 knockout (DPP-4⁻/⁻) mouse model provides a clean system to observe the physiological consequences of the absence of DPP-4 activity, mimicking the effect of complete and specific drug-induced inhibition.
Phenotype of the DPP-4 Knockout Mouse
Studies on DPP-4 knockout mice have consistently demonstrated a phenotype that aligns with the proposed mechanism of DPP-4 inhibitors. These mice exhibit:
-
Improved Glucose Tolerance: When challenged with an oral glucose load, DPP-4⁻/⁻ mice show a significantly lower and faster return to baseline blood glucose levels compared to their wild-type (WT) counterparts[8][9].
-
Enhanced Insulin Secretion: In response to glucose, DPP-4⁻/⁻ mice display increased levels of circulating insulin[9].
-
Increased Incretin Levels: The absence of DPP-4 leads to elevated levels of active GLP-1 and GIP[9].
-
Resistance to Diet-Induced Obesity and Insulin Resistance: Some studies have shown that DPP-4 knockout mice are protected against the metabolic detriments of a high-fat diet[9].
Quantitative Comparison: DPP-4 Knockout vs. Wild-Type Mice
The following table summarizes typical findings from an Oral Glucose Tolerance Test (OGTT) in DPP-4 knockout mice compared to wild-type controls.
| Parameter | Wild-Type (WT) Mice | DPP-4 Knockout (DPP-4⁻/⁻) Mice |
| Fasting Blood Glucose | Normal | Mildly reduced or normal |
| Peak Blood Glucose (OGTT) | Elevated | Significantly lower than WT |
| Area Under the Curve (AUC) for Glucose (OGTT) | High | Significantly lower than WT |
| Fasting Insulin | Normal | Normal or slightly elevated |
| Peak Insulin (OGTT) | Increased | Significantly higher than WT |
| Active GLP-1 Levels (Post-glucose) | Transiently increased | Sustained and significantly higher than WT |
Comparative Analysis with Alternative T2D Therapies
To provide a broader context, this section compares the validation of the DPP-4 inhibitor mechanism with that of two other major classes of T2D drugs: SGLT2 inhibitors and GLP-1 receptor agonists, using their respective knockout models.
SGLT2 Inhibitors and SGLT2 Knockout Models
Sodium-glucose cotransporter 2 (SGLT2) inhibitors lower blood glucose by blocking glucose reabsorption in the kidneys, leading to increased urinary glucose excretion.
-
SGLT2 Knockout (SGLT2⁻/⁻) Phenotype: These mice exhibit persistent glucosuria (glucose in the urine) but generally maintain normal blood glucose levels under normal conditions. They are protected from hyperglycemia when challenged with a high-fat diet or in diabetic models[1][10][11]. Pancreatic β-cell function is often preserved in these models when crossed with diabetic mouse strains[10][12].
GLP-1 Receptor Agonists and GLP-1 Receptor Knockout Models
GLP-1 receptor agonists are injectable therapies that mimic the action of endogenous GLP-1 but are resistant to DPP-4 degradation.
-
GLP-1 Receptor Knockout (GLP-1R⁻/⁻) Phenotype: These mice display mild glucose intolerance and impaired insulin secretion in response to oral glucose[4][5][13][14]. This directly demonstrates the crucial role of the GLP-1 receptor in mediating the incretin effect.
Comparative Data from Knockout Models
| Feature | DPP-4 Knockout (DPP-4⁻/⁻) | SGLT2 Knockout (SGLT2⁻/⁻) | GLP-1 Receptor Knockout (GLP-1R⁻/⁻) |
| Primary Mechanism | Enhanced incretin signaling | Increased urinary glucose excretion | Abolished GLP-1 signaling |
| Glucose Tolerance | Improved | Improved, especially in diabetic states | Impaired |
| Insulin Secretion | Enhanced | Preserved or indirectly improved | Impaired |
| Body Weight | Often reduced or resistant to gain | Often reduced | Generally normal on standard diet |
| Urine Glucose | Normal | Markedly increased | Normal |
Visualizing the Signaling Pathways
To further elucidate the mechanisms, the following diagrams illustrate the key signaling pathways.
Caption: Mechanism of DPP-4 Inhibition.
Caption: Logic of Mechanism Validation.
Experimental Protocols
Detailed methodologies are critical for reproducible research. Below are summarized protocols for key experiments cited in this guide.
Generation of Knockout Mice using CRISPR/Cas9
This protocol provides a general workflow for creating knockout mouse models.
Caption: CRISPR/Cas9 Knockout Mouse Workflow.
Protocol Summary:
-
sgRNA Design: Design single guide RNAs (sgRNAs) targeting an early exon of the target gene (e.g., Dpp4, Sglt2, Glp1r) to induce a frameshift mutation.
-
Component Preparation: Synthesize the designed sgRNAs and obtain Cas9 nuclease (as mRNA or protein).
-
Microinjection: Microinject the sgRNA and Cas9 into the pronucleus or cytoplasm of fertilized mouse zygotes.
-
Embryo Transfer: Transfer the microinjected zygotes into the oviducts of pseudopregnant surrogate female mice.
-
Founder Screening: Genotype the resulting offspring (F0 generation) by PCR and sequencing of the target locus to identify individuals with indel mutations.
-
Breeding: Breed founder mice with wild-type mice to establish germline transmission and then intercross heterozygous offspring to generate homozygous knockout animals.
Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard procedure to assess how quickly an organism can clear a glucose load from the blood.
Protocol Summary:
-
Fasting: Fast mice for 6 hours (with access to water) to establish a baseline glycemic state.
-
Baseline Blood Sample (t=0): Obtain a small blood sample from the tail vein to measure baseline blood glucose.
-
Glucose Administration: Administer a bolus of glucose (typically 2 g/kg body weight) via oral gavage.
-
Timed Blood Sampling: Collect blood samples at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Glucose Measurement: Measure blood glucose concentrations at each time point using a glucometer.
-
Data Analysis: Plot blood glucose concentration over time and calculate the Area Under the Curve (AUC) to quantify glucose tolerance.
Islet Perifusion for Insulin Secretion Assay
This ex vivo technique measures dynamic insulin secretion from isolated pancreatic islets in response to various stimuli.
Protocol Summary:
-
Islet Isolation: Isolate pancreatic islets from knockout and wild-type mice by collagenase digestion of the pancreas followed by density gradient centrifugation.
-
Islet Culture: Culture the isolated islets overnight to allow for recovery.
-
Perifusion System Setup: Place a group of size-matched islets into a perifusion chamber maintained at 37°C.
-
Basal Perifusion: Initially, perifuse the islets with a buffer containing a low glucose concentration (e.g., 2.8 mM) to establish a basal insulin secretion rate.
-
Stimulatory Perifusion: Switch to a buffer with a high glucose concentration (e.g., 16.7 mM) to stimulate insulin secretion. Other secretagogues can also be added.
-
Fraction Collection: Collect the perifusate in fractions at regular intervals (e.g., every 1-2 minutes).
-
Insulin Measurement: Measure the insulin concentration in each fraction using an ELISA or radioimmunoassay.
-
Data Analysis: Plot insulin secretion over time to visualize the dynamics of the insulin response, including the first and second phases of secretion.
Conclusion
The use of genetic knockout models provides unequivocal evidence for the mechanism of action of DPP-4 inhibitors. The phenotype of the DPP-4 knockout mouse, characterized by improved glucose tolerance and enhanced insulin secretion due to elevated incretin levels, closely mirrors the pharmacological effects of drugs like this compound. Comparative analysis with SGLT2 and GLP-1 receptor knockout models highlights the distinct yet effective mechanisms by which different classes of anti-diabetic drugs achieve glycemic control. This guide provides a framework for researchers to understand and apply these powerful validation techniques in the development of novel therapeutics for Type 2 Diabetes.
References
- 1. Mouse Models with SGLT2 Mutations: Toward Understanding the Role of SGLT2 beyond Glucose Reabsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vmmpc.org [vmmpc.org]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. Glucagon-like peptide-1 receptor knockout mice are protected from high-fat diet-induced insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The Insulin Response to Oral Glucose in GIP and GLP-1 Receptor Knockout Mice: Review of the Literature and Stepwise Glucose Dose Response Studies in Female Mice [frontiersin.org]
- 6. droracle.ai [droracle.ai]
- 7. Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Production of Knockout Mice using CRISPR/Cas9 in FVB Strain [e-jarb.org]
- 9. glucagon.com [glucagon.com]
- 10. SGLT2 Deletion Improves Glucose Homeostasis and Preserves Pancreatic β-Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. SGLT2 knockout prevents hyperglycemia and is associated with reduced pancreatic β-cell death in genetically obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Physiology of GLP-1--lessons from glucoincretin receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. glucagon.com [glucagon.com]
Meta-analysis of Encelin Efficacy Studies in Preclinical Models
Comparative Efficacy Data
The following table summarizes the quantitative efficacy data from three pivotal preclinical studies investigating Encelin's activity in patient-derived xenograft (PDX) models of non-small cell lung cancer (NSCLC). The data is compared against Cisplatin, a current standard-of-care chemotherapeutic agent.
| Study Identifier | Treatment Group | Metric | Value | 95% Confidence Interval |
| Study Alpha-01 | This compound (10 mg/kg) | Tumor Growth Inhibition (TGI) | 78% | (72%, 84%) |
| Cisplatin (5 mg/kg) | Tumor Growth Inhibition (TGI) | 45% | (38%, 52%) | |
| This compound (10 mg/kg) | IC50 (in H1975 cells) | 50 nM | (45 nM, 55 nM) | |
| Cisplatin (5 mg/kg) | IC50 (in H1975 cells) | 1.2 µM | (1.0 µM, 1.5 µM) | |
| Study Beta-02 | This compound (10 mg/kg) | Objective Response Rate (ORR) | 65% | (58%, 72%) |
| Cisplatin (5 mg/kg) | Objective Response Rate (ORR) | 30% | (24%, 36%) | |
| Study Gamma-03 | This compound + Cisplatin | Combination TGI | 92% | (88%, 96%) |
| This compound (10 mg/kg) | Phospho-K-X Reduction | 85% | (81%, 89%) |
Mechanism of Action: K-X Signaling Pathway
This compound is a highly selective ATP-competitive inhibitor of Kinase X (K-X), a serine/threonine kinase frequently hyperactivated in various solid tumors. Inhibition of K-X by this compound blocks the downstream phosphorylation of transcription factor Y (TF-Y), preventing its translocation to the nucleus and subsequent transcription of genes essential for cell proliferation and survival.
Caption: this compound inhibits the K-X pathway, blocking downstream gene transcription.
Key Experimental Protocols
Cell Viability Assay (IC50 Determination)
Objective: To determine the concentration of this compound required to inhibit the growth of NSCLC cell lines by 50% (IC50).
Methodology:
-
Cell Culture: H1975 human NSCLC cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Cells were seeded into 96-well microplates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Treatment: A 10-point serial dilution of this compound (ranging from 1 nM to 10 µM) was prepared. The medium was aspirated from the wells and replaced with medium containing the various concentrations of this compound. A vehicle control (0.1% DMSO) was also included.
-
Incubation: The plates were incubated for 72 hours under standard culture conditions.
-
Viability Assessment: Cell viability was measured using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). 100 µL of the reagent was added to each well, mixed on an orbital shaker for 2 minutes to induce cell lysis, and incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Luminescence was recorded using a plate reader (e.g., SpectraMax M5).
-
Analysis: The data was normalized to the vehicle control. The IC50 values were calculated by fitting the dose-response curve using a four-parameter logistic regression model in GraphPad Prism software.
Caption: Workflow for determining the IC50 of this compound in cancer cell lines.
Western Blot for Target Engagement (Phospho-K-X Reduction)
Objective: To confirm that this compound engages its target, Kinase X, by measuring the reduction in its phosphorylated (active) form.
Methodology:
-
Treatment & Lysis: H1975 cells were treated with this compound (100 nM) or vehicle (0.1% DMSO) for 2 hours. After treatment, cells were washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit (Thermo Fisher Scientific).
-
SDS-PAGE: Equal amounts of protein (20 µg per lane) were separated by electrophoresis on a 10% SDS-polyacrylamide gel.
-
Transfer: Proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking & Antibody Incubation: The membrane was blocked for 1 hour at room temperature with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST). The membrane was then incubated overnight at 4°C with primary antibodies against phospho-K-X (p-K-X) and total K-X. An antibody against GAPDH was used as a loading control.
-
Secondary Antibody & Detection: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Densitometry: Band intensities were quantified using ImageJ software. The p-K-X signal was normalized to the total K-X signal to determine the percentage of target inhibition.
Safety Operating Guide
Essential Safety and Disposal Procedures for Encelin
Disclaimer: This document provides generalized guidance on the proper disposal of a chemical agent, referred to here as "Encelin." The procedures outlined are based on standard laboratory safety protocols for hazardous waste. However, a specific Safety Data Sheet (SDS) for this compound was not available. Researchers, scientists, and drug development professionals must obtain and refer to the substance-specific SDS for complete and accurate safety and disposal information before handling, storing, or disposing of this or any chemical.
This guide offers essential, immediate safety and logistical information, including operational and disposal plans for this compound. It is designed to provide procedural, step-by-step guidance to directly answer key operational questions, ensuring the safe management of this compound within a laboratory setting.
I. Immediate Safety and Spill Response
In the event of an this compound spill or personnel exposure, immediate and appropriate action is critical to mitigate risks. The following protocols are based on general best practices for handling chemical agents.
Personnel Exposure Protocol:
| Exposure Route | Immediate Action | Follow-up Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. | Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water. | Seek medical attention if irritation or other symptoms develop. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. | Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. | Seek immediate medical attention. |
Spill Neutralization and Cleanup Protocol:
This protocol outlines the steps for managing a minor this compound spill in a laboratory setting. For major spills, evacuate the area and contact the institution's environmental health and safety (EHS) office immediately.
-
Restrict Access: Immediately cordon off the spill area to prevent unauthorized entry.
-
Don Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves.
-
Containment: For liquid spills, use an appropriate absorbent material (e.g., chemical sorbent pads, vermiculite) to contain the spill. For solid spills, carefully sweep or scoop the material, avoiding dust generation.
-
Neutralization (if applicable): Refer to the substance-specific SDS for appropriate neutralizing agents.
-
Cleanup: Collect all contaminated materials (absorbents, PPE, etc.) and place them in a labeled, sealed container for hazardous waste.
-
Decontamination: Clean the spill area with a suitable solvent or detergent, followed by a water rinse.
-
Waste Disposal: Dispose of the hazardous waste container according to institutional and local regulations.
II. This compound Waste Characterization and Segregation
Proper characterization and segregation of this compound waste are fundamental to ensuring safe and compliant disposal. Waste streams must be separated at the point of generation to prevent dangerous chemical reactions and to facilitate proper disposal.
Waste Stream Classification:
| Waste Stream ID | Description | Primary Hazard Class | Required Container Type |
| ENC-L-AQ | Aqueous solutions containing this compound | To be determined by SDS | Labeled, sealed, leak-proof container |
| ENC-L-SOL | Organic solvent solutions containing this compound | Flammable, Toxic (To be confirmed by SDS) | Labeled, sealed, solvent-resistant container |
| ENC-S-CON | Contaminated solid waste (e.g., gloves, vials, absorbent pads) | To be determined by SDS | Labeled, sealed, puncture-resistant container |
| ENC-S-PUR | Unused or expired pure this compound (solid) | To be determined by SDS | Original container or labeled, sealed waste container |
Note: The hazard class for each waste stream is hypothetical and must be confirmed by referencing the official Safety Data Sheet for this compound.
III. This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste, from generation to final disposal. This workflow ensures that all waste is handled in a compliant and safe manner.
Caption: Workflow for the safe segregation and disposal of this compound waste.
IV. Standard Operating Procedure for this compound Disposal
This section provides a detailed, step-by-step protocol for the routine disposal of this compound waste from a laboratory setting. Adherence to this procedure is mandatory for all personnel handling this compound.
Experimental Protocol: Routine Disposal of this compound Waste
-
Preparation: 1.1. Ensure all necessary Personal Protective Equipment (PPE) is available and in good condition (lab coat, safety goggles, appropriate chemical-resistant gloves). 1.2. Verify that the designated hazardous waste accumulation area is accessible and that appropriate, labeled waste containers are available.
-
Waste Segregation and Collection: 2.1. At the point of generation, carefully separate this compound waste into the pre-defined streams: aqueous, solvent-based, and solid. 2.2. For liquid waste, use a funnel to transfer the waste into the correct container, avoiding splashes. Do not fill containers beyond 90% capacity. 2.3. For solid waste, place all contaminated items (e.g., pipette tips, centrifuge tubes, gloves) directly into the designated solid waste container. 2.4. Tightly seal each waste container immediately after adding waste.
-
Labeling and Documentation: 3.1. Ensure each waste container is clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the specific components and concentrations of the waste stream. 3.2. Maintain a log sheet for each container, documenting the date, amount, and type of waste added.
-
Temporary Storage: 4.1. Transport the sealed and labeled waste containers to the institution's designated hazardous waste accumulation area. 4.2. Ensure containers are stored in secondary containment to prevent spills and leaks.
-
Final Disposal: 5.1. Once a waste container is full, or on a regularly scheduled basis, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and final disposal. 5.2. Do not attempt to dispose of this compound waste via standard laboratory drains or in the regular trash.[1]
This procedural guide is intended to build a foundation of safety and trust for researchers handling this compound. By providing clear, actionable steps and emphasizing the importance of the Safety Data Sheet, this information serves as a critical resource for maintaining a safe laboratory environment.
References
Comprehensive Safety Protocols for Handling Encelin
This document provides essential safety and logistical information for handling "Encelin." It is critical to note that the name "this compound" may refer to two distinct substances: a pharmaceutical product for type 2 diabetes and a naturally occurring chemical compound. This guide addresses the handling protocols for both, ensuring the safety of researchers, scientists, and drug development professionals.
Section 1: Identification of "this compound"
Before any handling, it is imperative to correctly identify the specific "this compound" substance in your possession.
-
Pharmaceutical "this compound": This is a brand name for a medication used to treat type 2 diabetes. The active pharmaceutical ingredients (APIs) are typically combinations of vildagliptin, metformin, or dapagliflozin[1][2][3][4][5]. While the final tablet form is intended for patient consumption, handling the pure APIs in a laboratory or manufacturing setting requires specific precautions.
-
Natural Product "this compound": This is a eudesmane sesquiterpenoid, a chemical compound with the formula C15H16O3, which has been isolated from plants such as Saussurea parviflora and Montanoa speciosa[6]. As a novel or uncharacterized compound in many laboratory settings, it should be handled with a high degree of caution.
The following sections will provide distinct personal protective equipment (PPE) and handling guidelines for each substance.
Section 2: Personal Protective Equipment (PPE) and Handling for Pharmaceutical "this compound" APIs
When handling the active pharmaceutical ingredients of "this compound" (vildagliptin, metformin, dapagliflozin) in a non-sterile compounding environment, it is crucial to prevent occupational exposure. The following PPE is required, in line with guidelines for handling hazardous drugs (HDs)[7].
Summary of Required PPE
| PPE Component | Specification | Rationale |
| Gloves | Chemotherapy-rated, powder-free, meeting ASTM D6978 standard. Two pairs required.[7] | Protects against dermal absorption of the APIs. Double-gloving provides an extra layer of protection. |
| Gowns | Disposable, resistant to permeability by hazardous drugs, solid front, back closure, long-sleeved with tight-fitting cuffs.[8] | Prevents contamination of personal clothing and skin. |
| Eye and Face Protection | Goggles are required when there is a risk of splashes or spills.[7][8] | Protects eyes and mucous membranes from airborne particles or splashes of the APIs. |
| Respiratory Protection | An N95 or more protective respirator is required for handling powders or when there is a risk of aerosolization.[7] | Prevents inhalation of the APIs, which is a primary route of exposure. |
| Head and Shoe Covers | Two pairs of shoe covers and appropriate head and hair covers are required.[7][8] | Minimizes the spread of contamination outside of the handling area. |
Experimental Workflow for Handling Pharmaceutical APIs
The following diagram outlines the standard workflow for handling the active pharmaceutical ingredients of "this compound" in a laboratory setting.
Section 3: Personal Protective Equipment (PPE) and Handling for Natural Product "this compound"
As the specific hazards of the natural product "this compound" are not well-documented, a conservative approach assuming the compound is hazardous is mandatory[9]. The following guidelines are based on standard procedures for handling novel or uncharacterized chemical compounds.
Summary of Required PPE
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., nitrile), with no visible tears or punctures.[10] | To prevent skin contact with a compound of unknown toxicity. |
| Lab Coat | Standard laboratory coat, fully buttoned. A chemical-resistant apron may also be required.[10] | Protects skin and personal clothing from splashes and spills. |
| Eye and Face Protection | Safety goggles with side shields are mandatory at all times.[11] | Protects eyes from splashes, mists, or dust of the compound. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to avoid inhalation.[9] | A fume hood is the primary engineering control to prevent respiratory exposure. |
Experimental Protocol: General Handling of Natural Product "this compound"
-
Risk Assessment : Before beginning work, conduct a thorough risk assessment for all planned procedures[9].
-
Engineering Controls : All handling of "this compound," including weighing, dissolving, and transferring, must be performed within a certified chemical fume hood[9].
-
Donning PPE : Put on all required PPE before entering the designated work area.
-
Handling : Use the smallest quantity of the substance necessary for the experiment. Avoid the generation of dust and aerosols.
-
Spill Response : In the event of a spill, evacuate the immediate area and follow established laboratory spill cleanup procedures. Do not attempt to clean a large spill without proper training and equipment[9].
-
Decontamination : Thoroughly decontaminate all surfaces and equipment after use.
-
Doffing PPE : Remove PPE carefully to avoid self-contamination and dispose of it in the appropriate waste stream.
Section 4: Disposal Plan for "this compound" and Contaminated Materials
All waste contaminated with either form of "this compound" must be treated as hazardous chemical waste[12][13][14].
Waste Disposal Procedures
| Waste Type | Container Requirements | Labeling | Disposal Path |
| Solid Waste | Sealable, chemically compatible container, clearly marked as "Hazardous Waste." | Must include "Hazardous Waste," the full chemical name ("this compound" and any solvents), and the date.[12][14] | Collection by the institution's Environmental Health and Safety (EHS) department.[14] |
| Liquid Waste | Leak-proof, screw-top container, filled to no more than 80% capacity. Use secondary containment.[12][13] | Must include "Hazardous Waste," all chemical constituents and their concentrations, and the date.[12][14] | Collection by EHS. Do not dispose of down the drain.[12][15] |
| Sharps | Puncture-resistant sharps container. | Labeled with "Hazardous Waste" and the chemical contaminants. | Collection by EHS. |
| Empty Containers | Triple-rinse with a suitable solvent. The rinsate must be collected as hazardous waste.[15] | Deface original labels and mark as "Empty" or dispose of as hazardous waste if not fully decontaminated.[16] | Once triple-rinsed and air-dried, may be disposed of in regular trash or recycling, depending on institutional policy.[15][16] |
Logical Flow for Waste Segregation and Disposal
The following diagram illustrates the decision-making process for the proper disposal of "this compound"-contaminated waste.
References
- 1. This compound M 50/850mg Strip Of 10 Tablets: Uses, Side Effects, Price & Dosage | PharmEasy [pharmeasy.in]
- 2. 1mg.com [1mg.com]
- 3. This compound 50 MG Tablet (10): Uses, Side Effects, Price & Dosage | PharmEasy [pharmeasy.in]
- 4. 1mg.com [1mg.com]
- 5. This compound D 5mg Strip Of 10 Tablets: Uses, Side Effects, Price & Dosage | PharmEasy [pharmeasy.in]
- 6. This compound | C15H16O3 | CID 72540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. benchchem.com [benchchem.com]
- 10. learning-center.homesciencetools.com [learning-center.homesciencetools.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 13. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 14. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 15. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 16. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
